molecular formula C8H6BrClO2 B135925 alpha-Bromo-2-chlorophenylacetic acid CAS No. 29270-30-2

alpha-Bromo-2-chlorophenylacetic acid

Cat. No.: B135925
CAS No.: 29270-30-2
M. Wt: 249.49 g/mol
InChI Key: XHAPROULWZYBGA-UHFFFAOYSA-N
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Description

Alpha-Bromo-2-chlorophenylacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H6BrClO2 and its molecular weight is 249.49 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2-(2-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAPROULWZYBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50930989
Record name Bromo(2-chlorophenyl)acetic acid
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Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29270-30-2, 141109-25-3
Record name α-Bromo-2-chlorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29270-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromo(2-chlorophenyl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, α-bromo-2-chloro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.779
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzeneacetic acid, α-bromo-2-chloro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.524
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of alpha-Bromo-2-chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of alpha-Bromo-2-chlorophenylacetic acid, an important intermediate in the synthesis of various biologically active compounds, including the antithrombotic agent clopidogrel.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its key physical characteristics, methodologies for their determination, and its role in synthetic pathways.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[1] The quantitative physical properties are summarized in the table below. It is important to note that some variations in reported values exist in the literature, which may be attributed to different measurement conditions or sample purities.

PropertyValueSource(s)
Molecular Formula C₈H₆BrClO₂
Molecular Weight 249.49 g/mol
Melting Point 106 - 112 °C[1][2]
Boiling Point 316.7 °C at 760 mmHg[3][4]
Density 1.747 g/cm³[3][4]
Solubility Slightly soluble in water; Soluble in organic solvents such as ethanol and acetone.[1][5]
Appearance White to off-white crystalline powder[1]
Purity (by HPLC) ≥ 99.0%[1]
Moisture (by Karl Fischer) ≤ 0.5%[1]

Experimental Protocols

2.1. Melting Point Determination (Capillary Method)

The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.

  • Procedure:

    • A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

    • The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

    • The temperature at which the substance begins to melt (T1) and the temperature at which it is completely molten (T2) are recorded. The melting point is reported as the range T1-T2.

2.2. Boiling Point Determination (Distillation Method)

As this compound is a solid at room temperature, its boiling point is determined at a specific pressure, typically atmospheric pressure (760 mmHg).

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure:

    • A sample of this compound is placed in the distillation flask.

    • The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm of the distillation flask to ensure it accurately measures the temperature of the vapor.

    • The flask is heated gently.

    • The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

2.3. Density Determination (Gas Pycnometry)

Gas pycnometry is a common method for determining the density of a solid powder.

  • Apparatus: Gas pycnometer.

  • Procedure:

    • A known mass of the this compound sample is placed in the sample chamber of the gas pycnometer.

    • The chamber is sealed, and an inert gas (typically helium) is introduced into a reference chamber of known volume.

    • The gas is then expanded into the sample chamber.

    • By measuring the pressure change, the volume of the solid sample can be accurately determined based on the ideal gas law.

    • The density is calculated by dividing the mass of the sample by its measured volume.

2.4. Solubility Determination (Qualitative)

This protocol provides a qualitative assessment of solubility in a given solvent.

  • Apparatus: Test tubes, vortex mixer, spatula.

  • Procedure:

    • A small, pre-weighed amount of this compound (e.g., 10 mg) is placed into a test tube.

    • A small volume of the solvent (e.g., 1 mL of water or an organic solvent) is added to the test tube.

    • The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

    • The sample is visually inspected for the presence of undissolved solid.

    • If the solid has completely dissolved, it is reported as "soluble." If some solid remains, it is "partially soluble," and if no significant dissolution is observed, it is "insoluble."

2.5. Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of organic compounds.

  • Apparatus: HPLC system with a suitable detector (e.g., UV-Vis), analytical column (e.g., C18), appropriate mobile phase.

  • Procedure:

    • A standard solution of this compound of known concentration is prepared in a suitable solvent.

    • A sample solution of the test material is also prepared at a similar concentration.

    • The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.

    • A defined volume of the sample solution is injected onto the column.

    • The components of the sample are separated based on their affinity for the stationary and mobile phases and are detected as they elute from the column.

    • The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

2.6. Moisture Content Determination by Karl Fischer Titration

This method is specific for the determination of water content.

  • Apparatus: Karl Fischer titrator (volumetric or coulometric).

  • Procedure:

    • The titration vessel of the Karl Fischer apparatus is filled with a suitable solvent (e.g., methanol).

    • The solvent is pre-titrated with the Karl Fischer reagent to eliminate any residual water.

    • A precisely weighed sample of this compound is added to the vessel.

    • The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected electrochemically.

    • The amount of water in the sample is calculated based on the volume of titrant consumed.

Synthetic Pathway and Experimental Workflow

This compound is a key intermediate in the synthesis of clopidogrel. The following diagram illustrates a simplified workflow for the synthesis of its methyl ester, a direct precursor to clopidogrel.

G cluster_synthesis Synthesis of this compound Methyl Ester A This compound D Reaction Mixture A->D B Methanol B->D C Concentrated Sulfuric Acid (Catalyst) C->D E Reflux (4 hours) D->E Heating F Distillation E->F G Syrupy Mass F->G H Water Addition G->H I Extraction with Chloroform H->I J Chloroform Layer I->J K Wash with 10% aq. Sodium Bicarbonate J->K L Wash with Water K->L M Distillation of Chloroform L->M N This compound Methyl Ester (Product) M->N

Synthesis Workflow

The diagram above outlines the key steps in the esterification of this compound to its methyl ester, a crucial step in the synthesis of clopidogrel. This process involves the reaction of the starting acid with methanol in the presence of a sulfuric acid catalyst, followed by a series of purification steps including extraction and washing to isolate the final product.

References

An In-depth Technical Guide to alpha-Bromo-2-chlorophenylacetic Acid: Structure, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Bromo-2-chlorophenylacetic acid is a pivotal chemical intermediate, most notably recognized for its role as a key precursor in the synthesis of the widely used antiplatelet agent, Clopidogrel. Its unique trifunctional structure, comprising a carboxylic acid, a bromine atom at the alpha position, and a chlorinated phenyl ring, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical structure, detailed experimental protocols for its synthesis and analysis, and an exploration of its significance in pharmaceutical development.

Chemical Structure and Properties

This compound, with the chemical formula C₈H₆BrClO₂, is a white to off-white crystalline solid.[1] Its structure features a chiral center at the alpha-carbon, meaning it can exist as two enantiomers. The presence of the bromine and chlorine atoms significantly influences its reactivity, making the alpha-proton acidic and the alpha-carbon susceptible to nucleophilic substitution.

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₆BrClO₂[1]
Molecular Weight 249.49 g/mol
CAS Number 29270-30-2[1]
Appearance White to off-white crystalline powder[1]
Melting Point 107-112 °C
Purity (by HPLC) ≥ 99.0%[1]
Solubility Slightly soluble in water, soluble in organic solvents.

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is through the bromination of 2-chlorophenylacetic acid. The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the alpha-halogenation of carboxylic acids and is well-suited for this transformation.[2][3][4]

synthesis_workflow start 2-Chlorophenylacetic Acid reaction Hell-Volhard-Zelinsky Reaction start->reaction reagents PBr3 (cat.), Br2 reagents->reaction workup Aqueous Work-up (Hydrolysis) reaction->workup Intermediate: alpha-Bromo-2-chlorophenylacetyl bromide product alpha-Bromo-2-chlorophenylacetic Acid workup->product purification Recrystallization product->purification final_product Pure Product purification->final_product

Figure 2: General workflow for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction.

Experimental Protocol: Hell-Volhard-Zelinsky Reaction

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-Chlorophenylacetic acid

  • Red phosphorus (catalytic amount)

  • Liquid bromine

  • Inert solvent (e.g., carbon tetrachloride or excess 2-chlorophenylacetic acid)

  • Water

  • Appropriate glassware for reflux and work-up

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-chlorophenylacetic acid and a catalytic amount of red phosphorus.

  • Gently heat the mixture.

  • Slowly add liquid bromine from the dropping funnel. The reaction is exothermic and will initiate the reflux.

  • After the addition is complete, continue to heat the mixture under reflux until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate alpha-bromo-2-chlorophenylacetyl bromide. This step should be performed in a well-ventilated fume hood as it generates hydrogen bromide gas.

  • The crude product will precipitate out of the aqueous solution.

  • Collect the solid product by filtration and wash it with cold water.

  • Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized this compound.

Table 2: Summary of Analytical Techniques

TechniquePurposeKey Parameters/Observations
HPLC Purity assessment and quantificationReverse-phase column (e.g., C18), UV detection at ~220 nm, mobile phase of methanol/water/acid.
¹H NMR Structural confirmationSignals corresponding to aromatic protons, the alpha-proton, and the carboxylic acid proton.
¹³C NMR Structural confirmationSignals for the carbonyl carbon, aromatic carbons, and the alpha-carbon.
FTIR Functional group identificationCharacteristic absorptions for O-H (carboxylic acid), C=O (carbonyl), C-Br, and C-Cl bonds.
Mass Spectrometry Molecular weight determinationObservation of the molecular ion peak and characteristic isotopic pattern for bromine and chlorine.
High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Methodology:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and water (e.g., 68:32 v/v) with a small amount of acid (e.g., 0.2% triethylamine, with pH adjusted to 3.8 with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

  • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. Purity is calculated based on the relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure.

Methodology:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • ¹H NMR: Expected chemical shifts (δ, ppm):

    • ~10-12 (broad singlet, 1H, -COOH)

    • ~7.2-7.6 (multiplet, 4H, aromatic protons)

    • ~5.5-6.0 (singlet, 1H, -CH(Br)-)

  • ¹³C NMR: Expected chemical shifts (δ, ppm):

    • ~170-175 (-COOH)

    • ~125-140 (aromatic carbons)

    • ~40-50 (-CH(Br)-)

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups.

Methodology:

  • Sample Preparation: KBr pellet or as a thin film.

  • Analysis: Acquire the spectrum and identify characteristic absorption bands.

  • Expected Peaks (cm⁻¹):

    • ~2500-3300 (broad, O-H stretch of carboxylic acid)

    • ~1700 (strong, C=O stretch of carboxylic acid)

    • ~1400-1600 (C=C stretches of the aromatic ring)

    • ~600-800 (C-Br and C-Cl stretches)

Application in Drug Development: The Synthesis of Clopidogrel

The primary and most significant application of this compound is as a crucial intermediate in the multi-step synthesis of Clopidogrel, an antiplatelet medication used to prevent blood clots in patients with a history of heart attack or stroke.

The synthesis involves the reaction of this compound with other reagents to build the final thienopyridine structure of Clopidogrel.

Signaling Pathway of Clopidogrel

Clopidogrel is a prodrug that is metabolized in the liver to its active form.[5][6] The active metabolite then irreversibly binds to the P2Y₁₂ receptor on platelets.[7][8] This binding blocks adenosine diphosphate (ADP) from activating the P2Y₁₂ receptor, which in turn prevents the activation of the glycoprotein IIb/IIIa complex.[5][7] The ultimate result is the inhibition of platelet aggregation and a reduction in the risk of thrombosis.[6][8]

clopidogrel_pathway cluster_metabolism Hepatic Metabolism cluster_platelet Platelet clopidogrel Clopidogrel (Prodrug) active_metabolite Active Metabolite clopidogrel->active_metabolite CYP450 Enzymes p2y12 P2Y12 Receptor active_metabolite->p2y12 Irreversibly Inhibits gpiib_iiia GPIIb/IIIa Complex p2y12->gpiib_iiia Activates adp ADP adp->p2y12 Binds to aggregation Platelet Aggregation gpiib_iiia->aggregation Leads to

Figure 3: Simplified signaling pathway of Clopidogrel's mechanism of action.

Safety and Handling

This compound is a corrosive and hazardous substance. It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a chemical intermediate of significant industrial and pharmaceutical importance. Its well-defined structure and reactivity allow for its application in the synthesis of complex molecules, most notably Clopidogrel. A thorough understanding of its synthesis and analytical characterization, as detailed in this guide, is essential for researchers and professionals in the fields of organic chemistry and drug development to ensure the quality and efficacy of the final products. The stringent control of its synthesis and purity is paramount for the safety and effectiveness of the life-saving medications derived from it.

References

An In-depth Technical Guide to alpha-Bromo-2-chlorophenylacetic acid (CAS: 29270-30-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Bromo-2-chlorophenylacetic acid, with the CAS number 29270-30-2, is a halogenated phenylacetic acid derivative of significant interest in the fields of organic synthesis and pharmaceutical development. Its molecular structure, featuring a bromine atom at the alpha-carbon and a chlorine atom on the phenyl ring, imparts a high degree of reactivity, making it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and its critical role as a key building block in the production of active pharmaceutical ingredients (APIs), most notably the antiplatelet agent Clopidogrel.[1][2]

Chemical and Physical Properties

This compound is a white to off-white crystalline solid under standard conditions.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 29270-30-2[1]
Molecular Formula C₈H₆BrClO₂[1]
Molecular Weight 249.49 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 107-112 °C[2]
Purity ≥97% (Typical)
Solubility Soluble in methanol.[3]
InChI Key XHAPROULWZYBGA-UHFFFAOYSA-N
SMILES String OC(=O)C(Br)c1ccccc1Cl

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the bromination of 2-chlorophenylacetic acid. A detailed experimental protocol is provided below.

Experimental Protocol: Bromination of 2-Chlorophenylacetic Acid

This protocol is adapted from a patented method for the preparation of the methyl ester intermediate of Clopidogrel.[4]

Materials:

  • 2-chlorophenylacetic acid

  • Sodium bromide (NaBr)

  • 50% Sulfuric acid solution (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked reaction flask

  • Stirrer

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 1.0 L three-necked reaction flask, add 100g (0.58 mol) of 2-chlorophenylacetic acid, 119.4g (1.16 mol) of sodium bromide, 300 mL of dichloromethane, and 300 mL of water.

  • Stir the mixture at room temperature.

  • Add 116g of 50% sulfuric acid solution to the flask.

  • Control the internal temperature at 10-15°C and slowly add 394g of 30% hydrogen peroxide dropwise. Ensure the temperature does not exceed 20°C during the addition.

  • After the dropwise addition is complete, raise the temperature to 30°C and continue the reaction for 36 hours.

  • After the reaction is complete, separate the layers using a separatory funnel.

  • Wash the organic layer with a saturated aqueous sodium thiosulfate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Distill off the dichloromethane under reduced pressure at 35°C to obtain the crude product.

  • The resulting light yellow crystalline solid is this compound.

Diagram 1: Synthesis Workflow of this compound

G cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Work-up & Purification A 2-Chlorophenylacetic Acid E Reaction Mixture A->E B Sodium Bromide B->E C Dichloromethane & Water C->E D 50% Sulfuric Acid D->E F Add 30% Hydrogen Peroxide (10-15°C) E->F Cooling G React at 30°C for 36h F->G Heating H Layer Separation G->H I Wash Organic Layer H->I J Dry Organic Layer I->J K Solvent Evaporation J->K L This compound K->L

Caption: Workflow for the synthesis of this compound.

Analytical Methods

Accurate characterization and purity assessment are crucial for the use of this compound in further synthetic steps.

High-Performance Liquid Chromatography (HPLC)

A typical HPLC method for purity analysis would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol, water, and an acidifier like phosphoric acid to ensure the carboxylic acid is in its protonated form. Detection is typically performed using a UV detector at a wavelength around 220 nm.[1]

Gas Chromatography (GC)

For the analysis of the methyl ester derivative, a capillary column such as Supelcowax 10 or Equity 1701 can be used. It is important to use moderate temperatures for the injector and column to prevent debromination. Toluene or acetonitrile can be used as the dissolution solvent.

Spectroscopic Data

Infrared (IR) Spectroscopy: An FT-IR spectrum of this compound is available in the PubChem database (Bio-Rad Laboratories, Inc., Catalog Number 722235).[5] Key expected absorptions include a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and various C-H and C-C stretches from the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum for this compound is not readily available in public databases, the expected ¹H NMR spectrum would show signals for the aromatic protons and a characteristic signal for the alpha-proton adjacent to the bromine atom. The ¹³C NMR spectrum would show signals for the carbonyl carbon, the alpha-carbon, and the aromatic carbons. Comparison with the spectra of 2-chlorophenylacetic acid and α-bromophenylacetic acid can aid in spectral assignment.[6][7]

Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine and chlorine atoms.

Application in the Synthesis of Clopidogrel

This compound is a pivotal intermediate in the synthesis of the antiplatelet drug Clopidogrel.[2] The synthesis involves the esterification of the carboxylic acid to its methyl ester, followed by a condensation reaction.

Esterification to Methyl alpha-Bromo-2-chlorophenylacetate

The carboxylic acid is converted to its methyl ester, methyl alpha-bromo-2-chlorophenylacetate, typically by reaction with methanol in the presence of an acid catalyst such as sulfuric acid.[8]

Experimental Protocol: Esterification

  • Dissolve this compound in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for several hours.

  • After completion, distill off the methanol.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., chloroform).

  • Wash and dry the organic extract to obtain the methyl ester.[8]

Synthesis of Clopidogrel

The methyl alpha-bromo-2-chlorophenylacetate is then reacted with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine to form racemic Clopidogrel.[8] The desired (S)-(+)-enantiomer is then resolved.

Diagram 2: Role in Clopidogrel Synthesis

G A This compound C Methyl alpha-bromo-2-chlorophenylacetate A->C Esterification B Methanol (H2SO4 catalyst) B->C E Racemic Clopidogrel C->E Condensation D 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine D->E F Resolution E->F G (S)-(+)-Clopidogrel F->G

Caption: Synthesis of Clopidogrel from this compound.

Safety and Handling

This compound is a corrosive solid that can cause severe skin burns and eye damage.[9] It is also suspected of causing genetic defects and may be corrosive to metals.[9]

Precautionary Measures:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust.

  • Store in a cool, dry place away from incompatible materials.

  • Keep containers tightly closed.

In case of contact, immediately flush the affected area with plenty of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with its most prominent application being in the manufacture of the life-saving drug, Clopidogrel. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals in the pharmaceutical and chemical industries. This guide provides a foundational resource to support its safe and effective use in research and development.

References

alpha-Bromo-2-chlorophenylacetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to alpha-Bromo-2-chlorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. This document outlines its chemical properties, synthesis protocols, and its role in the development of bioactive compounds.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] Its stability and high purity make it a valuable reagent in various synthetic processes.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

PropertyValueReferences
Molecular Formula C₈H₆BrClO₂[2][3][4]
Molecular Weight 249.49 g/mol [2][3][4][5]
CAS Number 29270-30-2[2][3][4]
Melting Point 105-112 °C[1][2][3]
Purity (by HPLC) ≥ 98%[2][4][6]
Appearance White to off-white crystalline powder/solid[1][2]
Solubility Slightly soluble in water, soluble in organic solvents[1]

Synthesis and Experimental Protocols

This compound is primarily synthesized from 2-chlorophenylacetic acid through bromination. Several methods have been reported, each with distinct advantages and reaction conditions.

Synthesis via Bromination with Bromide/Hydrogen Peroxide

This improved method utilizes a bromide/hydrogen peroxide system for the bromination of 2-chlorophenylacetic acid under acidic conditions with light irradiation.

Experimental Protocol:

  • Dissolve 10.0g of 2-chlorophenylacetic acid in 40 mL of dichloromethane in a 100 mL round-bottom flask.

  • Maintain the reaction at room temperature.

  • Monitor the reaction progress using HPLC. The reaction is complete when the starting material is consumed (approximately 24 hours), indicated by the fading of the reaction solution's color.

  • Stop stirring and allow the layers to separate.

  • Wash the organic phase once with 20 mL of water.

  • Concentrate the organic phase under reduced pressure to recover the solvent and obtain the light yellow solid product, this compound.[7]

Traditional Bromination Methods

Other reported methods for the synthesis of this compound include:

  • Using Liquid Bromine: This method employs 2-chlorophenylacetic acid as the raw material, liquid bromine as the brominating agent, and red phosphorus as a catalyst with heating. A significant drawback is the formation of hydrogen bromide as a byproduct, leading to low bromine atom utilization and environmental concerns.[7]

  • Using N-Bromosuccinimide (NBS): This approach uses N-Bromosuccinimide as the brominating agent with 2-chlorophenylacetic acid in a solvent like carbon tetrachloride under heating. These conditions can be harsh and may require the use of a free radical initiator.[7]

Applications in Synthesis

This compound is a versatile intermediate primarily used in the synthesis of more complex organic compounds.[1] Its reactivity, owing to the carboxylic acid, bromine atom, and chlorinated phenyl ring, allows for various chemical transformations.[8]

A notable application is its use as an intermediate in the preparation of the antithrombotic agent Clopidogrel.[1] It is also utilized in the development of anti-inflammatory and analgesic drugs, as well as in the formulation of herbicides and pesticides.[2]

Visualization of Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product & Purification reactant1 2-Chlorophenylacetic Acid process Solvent (e.g., Dichloromethane) Catalyst/Initiator (if required) Light/Heat reactant1->process reactant2 Brominating Agent (e.g., Br₂/H₂O₂, NBS) reactant2->process product This compound process->product Bromination purification Workup & Purification (Washing, Concentration) product->purification

Caption: Synthesis workflow for this compound.

References

Technical Guide: Physicochemical Properties of α-Bromo-2-chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available data on the solubility and stability of α-Bromo-2-chlorophenylacetic acid. Due to the limited specific experimental data for this compound in publicly accessible literature, this document also outlines standardized, widely accepted experimental protocols for determining these critical parameters. These protocols are based on established methodologies for active pharmaceutical ingredients (APIs) and similar chemical entities.

Core Properties of α-Bromo-2-chlorophenylacetic Acid

α-Bromo-2-chlorophenylacetic acid is a halogenated phenylacetic acid derivative utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. A precise understanding of its solubility and stability is crucial for its effective use in research and development.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₈H₆BrClO₂[1]
Molecular Weight 249.49 g/mol [1]
Appearance White to off-white solid/crystalline powder[1][2]
Melting Point 106-112 °C[1][2][3]
Purity (by HPLC) ≥ 99.0%[1][2]

Solubility Profile

The solubility of a compound is a fundamental property that influences its reactivity, bioavailability, and formulation. There is some conflicting information in the available literature regarding the aqueous solubility of α-Bromo-2-chlorophenylacetic acid.

Table 2: Qualitative Solubility Data

SolventSolubility DescriptionSource(s)
Water Slightly soluble / Immiscible[2][4][5]
Organic Solvents Soluble (e.g., ethanol, acetone)[4]
General Moderate solubility under standard laboratory conditions[1]

Given the discrepancy in reported water solubility, experimental determination is essential. A standardized protocol for determining thermodynamic solubility is provided below.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[6]

Objective: To determine the saturation concentration of α-Bromo-2-chlorophenylacetic acid in various solvents at a controlled temperature.

Materials:

  • α-Bromo-2-chlorophenylacetic acid (high purity)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, acetone)

  • Glass flasks with stoppers

  • Thermostatically controlled shaker bath

  • Centrifuge or filtration apparatus (e.g., 0.45 µm PTFE syringe filters)

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of α-Bromo-2-chlorophenylacetic acid to a flask containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.

  • Seal the flasks and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the flasks for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).

  • After the equilibration period, allow the flasks to stand to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant. To remove any remaining solid particles, either centrifuge the sample and collect the supernatant or filter the sample through a syringe filter.

  • Dilute the clear, saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method.

Data Analysis: The determined concentration, after accounting for dilution, represents the thermodynamic solubility of the compound in the specific solvent at the tested temperature.

Visualization: Solubility Determination Workflow

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Add excess compound to solvent B Seal flasks A->B C Agitate in shaker bath (24-48h at constant T) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter or Centrifuge E->F G Dilute sample F->G H Quantify concentration (e.g., HPLC-UV) G->H I Calculate Solubility H->I

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile

The stability of α-Bromo-2-chlorophenylacetic acid is a critical parameter for determining its shelf-life, storage conditions, and potential degradation pathways.

Table 3: Qualitative Stability and Storage Data

ParameterInformationSource(s)
General Stability Stable under standard laboratory conditions.[1][2]
Reactivity May be corrosive to metals. Contact with alkaline material liberates heat.[5]
Thermal Stability Slight fire hazard when exposed to heat or flame. Heating may cause decomposition.[5]
Recommended Storage Store in a cool, dry, well-ventilated area. Recommended temperature: 0-8°C.[1][4]

To obtain quantitative stability data and identify potential degradation products, a combination of long-term/accelerated stability studies and forced degradation (stress testing) is recommended, following the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol: Stability Testing (ICH Q1A)

Objective: To evaluate the stability of α-Bromo-2-chlorophenylacetic acid under various environmental conditions over time and to identify potential degradation pathways.

Part A: Long-Term and Accelerated Stability Study [1][4]

  • Batch Selection: Use at least three primary batches of the substance.

  • Storage Conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months.

    • Accelerated: 0, 3, 6 months.

  • Analytical Tests: At each time point, test for appearance, assay (purity), and degradation products using a validated stability-indicating analytical method (e.g., HPLC).

Part B: Forced Degradation (Stress Testing) [2][7]

Objective: To identify likely degradation products and establish degradation pathways.

  • Acid Hydrolysis: Treat the compound with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Stress: Expose the solid compound to dry heat (e.g., 80°C).

  • Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

For each condition, samples are analyzed at various time points to identify and quantify any degradation products formed.

Visualization: Stability Testing Logical Flow

Stability_Workflow cluster_main_studies ICH Stability Studies cluster_stress_testing Forced Degradation (Stress Testing) cluster_analysis Analysis & Outcomes A Long-Term Study (25°C / 60% RH) G Stability-Indicating Method (HPLC) A->G J Determine Shelf-life & Storage A->J B Accelerated Study (40°C / 75% RH) B->G C Acid/Base Hydrolysis C->G D Oxidation (H₂O₂) D->G E Thermal (Dry Heat) E->G F Photostability (Light Exposure) F->G H Identify Degradation Products G->H G->J I Establish Degradation Pathways H->I

Caption: Logical relationship between ICH stability and forced degradation studies.

References

Spectroscopic Analysis of alpha-Bromo-2-chlorophenylacetic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

alpha-Bromo-2-chlorophenylacetic acid is a white to off-white crystalline solid.[1][2] It is slightly soluble in water and soluble in organic solvents like methanol, chloroform, and ether.[1][3]

PropertyValueReference
Molecular FormulaC₈H₆BrClO₂[2]
Molecular Weight249.49 g/mol [2]
Melting Point106-112 °C[1][2][4]
AppearanceWhite to off-white crystalline powder[1][2]
CAS Number29270-30-2[2]

Spectroscopic Data

A comprehensive set of spectroscopic data for this compound is not publicly available. The following sections present the located data and describe the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR Data:

A proton NMR spectrum for 2-Bromo-2-(2'-chlorophenyl) acetic acid has been reported.[3] Based on the structure, the following proton signals are expected: a singlet for the methine proton (α-carbon), a multiplet for the aromatic protons, and a broad singlet for the carboxylic acid proton.

  • δ 7.80 (1H, d) : Aromatic proton[3]

  • δ 7.35 (3H, m) : Aromatic protons[3]

  • δ 5.95 (1H, s) : Methine proton (α-carbon)[3]

¹³C-NMR Data:

Explicit ¹³C-NMR data for this compound was not found in the conducted search. However, based on the structure, one would expect distinct signals for the carboxylic carbon, the α-carbon, and the six aromatic carbons.

Infrared (IR) Spectroscopy

An FT-IR spectrum of this compound is noted to be available from Bio-Rad Laboratories, originating from a sample provided by Sigma-Aldrich.[5] While the spectrum itself is not directly provided, the characteristic absorption bands for the functional groups present in the molecule can be predicted.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)
C=O (Carboxylic Acid)1725-1700
C-O (Carboxylic Acid)1320-1210
C-H (Aromatic)3100-3000
C=C (Aromatic)1600-1450
C-Cl (Aromatic)1100-1000
C-Br700-500
Mass Spectrometry (MS)

Detailed mass spectrometry data, including fragmentation patterns, for this compound was not found. The molecular ion peak (M⁺) would be expected at m/z 248 and 250, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br), with the characteristic M+2 isotopic pattern also influenced by the chlorine isotopes (³⁵Cl and ³⁷Cl).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Data Acquisition:

  • ¹H-NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C-NMR: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Place the mixture into a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The concentration should be adjusted to the sensitivity of the mass spectrometer, typically in the low ppm or ppb range.

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionize the sample using a standard electron energy of 70 eV.

  • Scan a mass range appropriate for the compound (e.g., m/z 40-300).

  • Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Synthesis Synthesis and Purification of This compound Sample_Prep_NMR Dissolve in Deuterated Solvent Synthesis->Sample_Prep_NMR Sample_Prep_IR Prepare KBr Pellet or Thin Film Synthesis->Sample_Prep_IR Sample_Prep_MS Dissolve in Volatile Solvent Synthesis->Sample_Prep_MS NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Sample_Prep_NMR->NMR_Analysis IR_Analysis IR Spectroscopy Sample_Prep_IR->IR_Analysis MS_Analysis Mass Spectrometry Sample_Prep_MS->MS_Analysis NMR_Data Chemical Shifts, Coupling Constants, Integration NMR_Analysis->NMR_Data IR_Data Characteristic Absorption Frequencies IR_Analysis->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS_Analysis->MS_Data Structure_Confirmation Structure Confirmation of This compound NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

References

An In-Depth Technical Guide to alpha-Bromo-2-chlorophenylacetic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Bromo-2-chlorophenylacetic acid is a key chemical intermediate, primarily recognized for its critical role in the synthesis of the antiplatelet drug, Clopidogrel. This technical guide provides a comprehensive overview of its discovery, detailed synthesis methodologies, and its significant applications in the pharmaceutical industry. The document presents quantitative data in structured tables, detailed experimental protocols, and visualizations of synthetic pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound, with the chemical formula C₈H₆BrClO₂, is a halogenated derivative of phenylacetic acid. Its discovery and development are intrinsically linked to the synthesis of the blockbuster antiplatelet agent, Clopidogrel, developed by Sanofi in the 1970s and 1980s.[1][2] While not a pharmacologically active agent itself, its unique chemical structure makes it an ideal precursor for the construction of the thienopyridine ring system central to Clopidogrel's activity. This guide will delve into the historical context of its emergence, its chemical and physical properties, detailed synthetic procedures, and its pivotal role in organic synthesis.

Discovery and History

The history of this compound is not one of a serendipitous discovery of a novel compound with inherent biological activity, but rather a tale of targeted chemical synthesis driven by the need for a specific building block. Its development is a direct consequence of the extensive research and development efforts by Sanofi (now Sanofi-Aventis) in the 1970s to discover new anti-inflammatory and antithrombotic agents.[1]

The quest for a safer and more potent antiplatelet agent than its predecessor, ticlopidine, led to the synthesis of Clopidogrel. The initial patents for Clopidogrel, such as U.S. Patent 4,529,596, filed in the early 1980s, describe the synthesis of thieno[3,2-c]pyridine derivatives.[3] These early synthetic routes utilized α-halophenylacetic acid derivatives as key intermediates to introduce the substituted phenylacetic acid moiety to the tetrahydrothienopyridine core. While the patent may not explicitly name this compound in its initial claims, the general methodologies described laid the groundwork for its use.

Subsequent patents and process chemistry literature solidified the importance of this compound as a preferred intermediate due to its reactivity and efficiency in the synthesis of Clopidogrel. Its history is therefore less about a singular moment of discovery and more about its evolution as an indispensable tool in the large-scale manufacturing of a globally significant pharmaceutical.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is essential for its handling, application in synthesis, and characterization.

PropertyValueReference
Molecular Formula C₈H₆BrClO₂[4][5][6]
Molecular Weight 249.49 g/mol [4][5][6]
CAS Number 29270-30-2[4][5][6]
Appearance White to off-white crystalline powder[4]
Melting Point 107-112 °C[5][7]
Purity ≥97%[5][7]
Solubility Soluble in methanol.
SMILES string OC(=O)C(Br)c1ccccc1Cl[5][7]
InChI key XHAPROULWZYBGA-UHFFFAOYSA-N[5][7]

Spectroscopic Data:

While comprehensive spectral data is often proprietary, typical spectroscopic characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the range of 7.2-7.6 ppm, a singlet for the methine proton adjacent to the bromine and carbonyl group around 5.5-6.0 ppm, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the carbonyl carbon (typically in the range of 170-175 ppm), and the methine carbon attached to the bromine.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid around 2500-3300 cm⁻¹, a sharp C=O stretching band around 1700-1725 cm⁻¹, and C-Br and C-Cl stretching vibrations at lower frequencies.[8][9][10]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for bromine and chlorine.

Synthesis of this compound

The primary method for the synthesis of this compound is through the alpha-bromination of 2-chlorophenylacetic acid. This transformation is a classic example of the Hell-Volhard-Zelinsky (HVZ) reaction.

Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky reaction involves the reaction of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. The reaction proceeds through the formation of an acyl bromide, which then enolizes, allowing for electrophilic attack by bromine at the alpha-position.

HVZ_Reaction cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-Chlorophenylacetic Acid 2-Chlorophenylacetic Acid This compound This compound 2-Chlorophenylacetic Acid->this compound Hell-Volhard-Zelinsky Reaction Br2 Br2 Br2->this compound PBr3_cat PBr3 (cat.) PBr3_cat->this compound

Caption: General scheme of the Hell-Volhard-Zelinsky reaction for the synthesis of this compound.

Experimental Protocols

The following are representative experimental protocols derived from patent literature for the synthesis of this compound and its subsequent esterification, a common step in the synthesis of Clopidogrel.

Protocol 1: Synthesis of this compound via Bromination with N-Bromosuccinimide (NBS)

This method utilizes N-bromosuccinimide as the bromine source, often with a radical initiator.

  • Materials:

    • 2-chlorophenylacetic acid

    • N-bromosuccinimide (NBS)

    • A radical initiator (e.g., azobisisobutyronitrile - AIBN)

    • Anhydrous solvent (e.g., carbon tetrachloride or a dialkyl carbonate)

  • Procedure:

    • To a solution of 2-chlorophenylacetic acid in the chosen anhydrous solvent, add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of the radical initiator.[11]

    • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Protocol 2: Esterification of this compound

The carboxylic acid is often converted to its methyl ester for the subsequent coupling reaction in the synthesis of Clopidogrel.

  • Materials:

    • This compound

    • Methanol

    • A strong acid catalyst (e.g., concentrated sulfuric acid)

    • Chloroform or other suitable organic solvent

    • Aqueous sodium bicarbonate solution

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in an excess of methanol.[12]

    • Carefully add a catalytic amount of concentrated sulfuric acid.[12]

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC or HPLC.[12]

    • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.[12]

    • To the residue, add water and extract the product with an organic solvent like chloroform.[12]

    • Wash the organic layer with a 10% aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.[12]

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the methyl ester.

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_esterification Esterification start_synthesis Start with 2-Chlorophenylacetic Acid add_reagents Add Brominating Agent (e.g., NBS) and Catalyst start_synthesis->add_reagents reflux Heat to Reflux add_reagents->reflux workup_synthesis Aqueous Workup and Extraction reflux->workup_synthesis purification_synthesis Purification (Recrystallization) workup_synthesis->purification_synthesis product_acid This compound purification_synthesis->product_acid start_esterification Start with this compound product_acid->start_esterification add_methanol_acid Add Methanol and Acid Catalyst start_esterification->add_methanol_acid reflux_ester Heat to Reflux add_methanol_acid->reflux_ester workup_ester Aqueous Workup and Extraction reflux_ester->workup_ester product_ester Methyl alpha-bromo-2-chlorophenylacetate workup_ester->product_ester

Caption: A typical experimental workflow for the synthesis and subsequent esterification of this compound.

Applications in Drug Development

The primary and most significant application of this compound is as a crucial intermediate in the industrial synthesis of Clopidogrel.

Synthesis of Clopidogrel

In the synthesis of Clopidogrel, the methyl ester of this compound is coupled with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This nucleophilic substitution reaction forms the carbon-nitrogen bond that links the two key fragments of the Clopidogrel molecule.

Clopidogrel_Synthesis cluster_reactants Reactants cluster_product Product reactant1 Methyl alpha-bromo- 2-chlorophenylacetate product Clopidogrel reactant1->product Nucleophilic Substitution reactant2 4,5,6,7-Tetrahydrothieno [3,2-c]pyridine reactant2->product

Caption: The key coupling reaction in the synthesis of Clopidogrel involving the intermediate derived from this compound.

The resulting racemic Clopidogrel is then typically resolved to isolate the pharmacologically active (S)-enantiomer. The efficiency and yield of this coupling step are critical for the overall economic viability of Clopidogrel production, highlighting the importance of the purity and reactivity of the this compound intermediate.

Conclusion

This compound stands as a testament to the importance of targeted organic synthesis in modern drug development. While not a therapeutic agent itself, its role as a key building block in the manufacture of Clopidogrel has had a profound impact on cardiovascular medicine. This guide has provided a detailed overview of its history, physicochemical properties, and synthetic methodologies, offering valuable insights for researchers and professionals in the pharmaceutical sciences. A thorough understanding of the synthesis and characteristics of this vital intermediate is crucial for the continued production of this life-saving medication and may inspire the development of novel synthetic routes for other complex pharmaceutical agents.

References

The Pivotal Role of Alpha-Bromo Substituted Compounds: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alpha-bromo substituted compounds represent a cornerstone in modern organic synthesis and medicinal chemistry. Their inherent reactivity, stemming from the strategic placement of a bromine atom on the carbon adjacent to a functional group, renders them highly versatile intermediates for the construction of complex molecular architectures and the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the core characteristics of these compounds, focusing on their synthesis, reactivity, physicochemical properties, and critical applications in drug discovery, with a particular emphasis on their role as covalent inhibitors.

Core Physicochemical and Reactivity Profile

The defining feature of alpha-bromo substituted compounds is the electrophilic nature of the alpha-carbon, which is significantly influenced by the electron-withdrawing effects of both the bromine atom and the adjacent functional group (e.g., carbonyl, carboxyl, or amide). This electronic arrangement dictates their primary modes of reactivity, including nucleophilic substitution and elimination reactions.

Alpha-bromo ketones, for instance, are highly susceptible to S"N"2 reactions at the alpha-carbon.[1] The adjacent carbonyl group stabilizes the transition state of this reaction, thereby increasing the reaction rate compared to corresponding alkyl bromides.[2] This heightened reactivity is fundamental to their utility in forming new carbon-carbon and carbon-heteroatom bonds.

Furthermore, the alpha-protons of these compounds exhibit increased acidity, facilitating enolate formation under basic conditions. This property is exploited in various synthetic transformations, including the Favorskii rearrangement and dehydrobromination to yield α,β-unsaturated systems.[1][3][4]

Quantitative Reactivity Data

The reactivity of alpha-bromo compounds can be quantified, providing a basis for predictable synthetic planning and the design of targeted covalent inhibitors. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the energetics of these reactions.[1]

Compound ClassReaction TypeNucleophileCalculated Activation Energy (ΔE‡)Reference
Substituted α-BromoacetophenonesS"N"2Hydroxide IonVaries with substituent[1]
α-HaloacetamidesCovalent ModificationGlutathione (GSH)Half-life of 0.08 h (α-bromoacetamide)[5]

Table 1: Comparative quantitative data on the reactivity of alpha-bromo substituted compounds. Data extrapolated from computational and experimental studies.

Synthetic Methodologies

The synthesis of alpha-bromo substituted compounds is well-established, with numerous methods available to accommodate a wide range of substrates and functional groups.

Alpha-Bromination of Carbonyl Compounds

A common and direct route involves the alpha-bromination of ketones, esters, and carboxylic acids. This can be achieved under acidic or basic conditions, often utilizing reagents such as elemental bromine (Br₂) or N-bromosuccinimide (NBS).[6][7][8]

Experimental Protocol: Acid-Catalyzed Bromination of a Ketone [6]

  • Materials: Ketone, N-bromosuccinimide (NBS), Methanol, Acid catalyst (e.g., p-toluenesulfonic acid).

  • Procedure:

    • Dissolve the ketone in methanol.

    • Add a catalytic amount of the acid catalyst.

    • Slowly add NBS to the solution at a controlled temperature (typically room temperature or below).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

    • Extract the product with a suitable organic solvent.

    • Purify the alpha-bromo ketone via column chromatography or recrystallization.

The mechanism under acidic conditions proceeds through an enol intermediate, which acts as the nucleophile attacking the bromine source.[8]

Acid_Catalyzed_Bromination Ketone Ketone Enol Enol Intermediate Ketone->Enol H+, -H+ AlphaBromoKetone α-Bromo Ketone Enol->AlphaBromoKetone Br2, -HBr

Acid-catalyzed α-bromination of a ketone via an enol intermediate.
Hell-Volhard-Zelinsky Reaction

For the specific alpha-bromination of carboxylic acids, the Hell-Volhard-Zelinsky reaction is a powerful method.[9] It involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). The reaction proceeds via the formation of an acid bromide intermediate, which more readily enolizes.[2]

Experimental Protocol: Hell-Volhard-Zelinsky Reaction [9]

  • Materials: Carboxylic acid, Bromine (Br₂), Phosphorus tribromide (PBr₃) or red phosphorus, Water.

  • Procedure:

    • Combine the carboxylic acid with a catalytic amount of PBr₃ or red phosphorus.

    • Slowly add bromine to the mixture. The reaction is often exothermic and may require cooling.

    • Heat the reaction mixture to drive the reaction to completion.

    • Carefully add water to the reaction mixture to hydrolyze the intermediate acid bromide.

    • Isolate and purify the resulting α-bromo carboxylic acid.

Applications in Drug Discovery and Development

Alpha-bromo substituted compounds are invaluable in the pharmaceutical industry, serving as key intermediates in the synthesis of a wide array of drugs.[10][11] Their significance is particularly pronounced in the field of covalent inhibitors.

Covalent Inhibitors

Covalent inhibitors form a stable, covalent bond with their target protein, often leading to irreversible inhibition.[1] This mode of action can offer advantages in terms of potency and duration of action. Alpha-bromo ketones and amides are frequently employed as "warheads" in the design of targeted covalent inhibitors, reacting with nucleophilic residues such as cysteine in the active site of enzymes.[1][12]

The reactivity of the alpha-bromo group can be fine-tuned by modifying the surrounding molecular scaffold to achieve selective targeting of the desired protein.

Covalent_Inhibition_Pathway Inhibitor α-Bromo Inhibitor Complex Non-covalent Complex Inhibitor->Complex Reversible Binding Target Target Protein (e.g., Kinase with Cysteine) Target->Complex CovalentAdduct Covalent Adduct (Irreversible Inhibition) Complex->CovalentAdduct Covalent Bond Formation

Signaling pathway of covalent kinase inhibition by an α-bromo probe.
Experimental Workflow for Target Identification

Alpha-bromo substituted compounds can also be utilized as chemical probes to identify and profile enzyme targets, a critical step in modern drug development.[1]

Experimental_Workflow_Target_ID Probe α-Bromo Ketone Probe Synthesis Incubation Incubation with Cell Lysate Probe->Incubation Enrichment Enrichment of Covalently Labeled Proteins Incubation->Enrichment Digestion Proteolytic Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Identification Target Protein Identification LCMS->Identification

Experimental workflow for kinase target identification using an α-bromo ketone probe.

Spectroscopic Characterization

The structural elucidation of alpha-bromo substituted compounds relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton on the alpha-carbon typically appears as a multiplet at a downfield chemical shift due to the deshielding effects of the bromine and the adjacent functional group.

    • ¹³C NMR: The alpha-carbon signal is also shifted downfield.

  • Infrared (IR) Spectroscopy: The characteristic absorption of the functional group (e.g., C=O stretch for a ketone) will be present.

  • Mass Spectrometry (MS): The presence of bromine is often indicated by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio).

Conclusion

Alpha-bromo substituted compounds are a versatile and powerful class of molecules with significant implications for organic synthesis and drug discovery. Their well-defined reactivity, coupled with established synthetic protocols, makes them indispensable tools for researchers and scientists. The ability to fine-tune their electronic properties allows for the rational design of targeted covalent inhibitors and chemical probes, driving the development of the next generation of therapeutics. A thorough understanding of their core characteristics is paramount for leveraging their full potential in the advancement of medicinal chemistry and pharmaceutical development.

References

An In-depth Technical Guide to the Safety and Handling of alpha-Bromo-2-chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

alpha-Bromo-2-chlorophenylacetic acid (CAS No: 29270-30-2) is a halogenated phenylacetic acid derivative widely utilized as a key intermediate in organic synthesis.[1][2] Its application is particularly notable in the pharmaceutical and agrochemical industries for the preparation of biologically active compounds, such as the antithrombotic agent Clopidogrel.[1][2] The compound's molecular formula is C₈H₆BrClO₂ and it has a molecular weight of 249.49 g/mol .[3] Due to its chemical reactivity and hazardous nature, a comprehensive understanding and strict adherence to safety and handling protocols are imperative for researchers, scientists, and professionals in drug development. This guide provides detailed information on its hazards, properties, and the necessary precautions for its safe use.

Hazard Identification and Classification

This compound is classified as a hazardous substance that poses significant risks upon exposure. It is corrosive and can cause severe skin burns and serious eye damage.[4][5] Furthermore, it may be corrosive to metals.[4] Some classifications also indicate it causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing genetic defects.[3][6]

GHS Hazard Classification Summary

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[4][5]
Serious Eye Damage/Irritation1H314: Causes severe skin burns and eye damage[5]
Corrosive to Metals1H290: May be corrosive to metals[4]
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation[3][6]

Precautionary Statements (P-Statements):

A comprehensive list of precautionary statements is crucial for safe handling. Key statements include:

  • Prevention: P260 (Do not breathe dust/fume), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P264 (Wash skin thoroughly after handling), P234 (Keep only in original packaging).[4]

  • Response: P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[4][5][7]

  • Storage: P405 (Store locked up), P406 (Store in corrosive resistant container with a resistant inner liner).[4][5]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[4]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
CAS Number 29270-30-2[3][4][5]
Molecular Formula C₈H₆BrClO₂[1][2][3]
Molecular Weight 249.49 g/mol [2][3]
Appearance White to off-white solid, crystalline powder[1][2][4]
Melting Point 107-112 °C[1][2][3]
Boiling Point 316.7 °C at 760 mmHg[8]
Density 1.747 g/cm³[8]
Purity ≥97%[1][2][3]
Solubility Slightly soluble in water; soluble in methanol[1]
Flash Point 145.3 °C[8]

Safe Handling and Storage Procedures

Engineering Controls: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][5][7] Safety showers and eyewash stations must be readily accessible.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and dust.[4][5] Standard EN166 or OSHA 29 CFR 1910.133 should be followed.[5]

  • Skin Protection: Wear chemical-resistant gloves (e.g., neoprene, butyl rubber) and a lab coat or chemical protective suit to prevent skin contact.[4][5] All contaminated clothing should be removed immediately and laundered before reuse.[4]

  • Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, a NIOSH/MSHA or EN 149 approved particulate respirator should be used.[5]

Handling Practices:

  • Avoid all personal contact with the substance, including inhalation of dust.[4][7]

  • Do not eat, drink, or smoke in the work area.[4]

  • Wash hands thoroughly with soap and water after handling.[4]

  • Keep containers securely sealed when not in use and avoid physical damage.[4]

Storage:

  • Store in a cool, dry, and well-ventilated place, designated as a "corrosives area".[1][5][7]

  • The substance should be stored locked up.[4][5][6]

  • Keep containers tightly closed and store under an inert gas, as the material may be air sensitive.[5][7]

  • Store away from incompatible materials, particularly oxidizing agents.[4] Use corrosion-resistant containers.

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15-20 minutes, holding the eyelids open.[4][5][7] Remove contact lenses if it is safe to do so.[4] Seek immediate and urgent medical attention.[4][5]

  • Skin Contact: Immediately remove all contaminated clothing and shoes.[5][7] Flush the affected skin with copious amounts of water, using a safety shower if available.[4] Seek immediate medical attention.[4][5][7]

  • Inhalation: Move the victim to fresh air and keep them warm and at rest.[4][5] If breathing is difficult or has stopped, provide artificial respiration.[5] Avoid mouth-to-mouth resuscitation if the substance has been inhaled.[5][6] Seek immediate medical attention.[4][5]

  • Ingestion: Rinse the mouth thoroughly with water.[4][5] Do NOT induce vomiting.[4][5][7] If the person is conscious, give them water to drink.[4] Never give anything by mouth to an unconscious person.[5][7] Seek immediate medical attention.[4][5]

Firefighting Measures:

  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[4][6] For large fires, water spray or fog may be used.[4]

  • Specific Hazards: The substance is combustible and may emit toxic and corrosive fumes (carbon monoxide, carbon dioxide, hydrogen bromide) when heated.[4][9] It may also react with metals to produce highly flammable hydrogen gas.[4] Containers can rupture violently if heated.[4][9]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5][6][7]

Accidental Release Measures:

  • Personal Precautions: Evacuate all non-essential personnel from the spill area.[5][10] Wear the appropriate PPE as described in Section 3.[4] Avoid generating dust and remove all ignition sources.[4][6]

  • Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[5][6][11]

  • Containment and Cleanup: Use dry cleanup methods.[4] Carefully sweep or shovel the spilled solid into a suitable, labeled, and sealed container for hazardous waste disposal.[5][7]

Experimental Protocol Considerations

Specific experimental protocols involving this compound are entirely dependent on the intended chemical transformation or analysis. This guide does not provide explicit experimental methodologies. Researchers must develop their own standard operating procedures (SOPs) which should include a thorough, experiment-specific risk assessment. This assessment must incorporate all safety information detailed in this guide, considering the quantities of material used, reaction conditions (e.g., temperature, pressure), and all other reagents involved in the process.

Safe Handling Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to final disposal.

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation & Use cluster_cleanup Post-Procedure Receive Receive & Inspect Container Store Store in Locked, Cool, Dry, Corrosive-Safe Area Receive->Store Prep Weigh & Prepare Reagent in Chemical Fume Hood Store->Prep Retrieve for Use Use Perform Experiment/ Reaction Prep->Use Decon Decontaminate Glassware & Work Surfaces Use->Decon Waste Collect Waste in Labeled, Sealed Hazardous Waste Container Decon->Waste Dispose Dispose of Waste via Authorized Service Waste->Dispose PPE CRITICAL STEP: Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) PPE->Prep PPE->Use PPE->Decon PPE->Waste

Caption: Logical workflow for the safe handling of this compound.

References

An In-depth Technical Guide to alpha-Bromo-2-chlorophenylacetic acid: Synonyms, Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alpha-Bromo-2-chlorophenylacetic acid, a key chemical intermediate in the pharmaceutical industry. The document details its chemical synonyms and identifiers, physicochemical properties, and established synthetic protocols.

Chemical Synonyms and Identifiers

This compound is known by several names in scientific literature and chemical catalogs. Accurate identification is crucial for procurement and regulatory purposes. The most common synonyms and identifiers are summarized in the table below.

Identifier TypeValue
IUPAC Name 2-Bromo-2-(2-chlorophenyl)acetic acid
Synonyms α-Bromo-2-chlorophenylacetic acid, 2-Bromo-2'-chlorophenylacetic acid, Alpha-Bromo-(2-Chloro)Phenylacetic Acid
CAS Number 29270-30-2, 141109-25-3
Molecular Formula C₈H₆BrClO₂
Molecular Weight 249.49 g/mol
PubChem CID 2774031
MDL Number MFCD03428513
InChI Key XHAPROULWZYBGA-UHFFFAOYSA-N
SMILES String OC(=O)C(Br)c1ccccc1Cl

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
Appearance White to off-white crystalline powder[1][2]
Melting Point 106-112 °C[1][3]
Purity (by HPLC) ≥97% - 99%[1][3]
Solubility Soluble in DMSO, methanol, and ethyl acetate; slightly soluble in water[2]
Storage Conditions Store at 0-8°C in a dry environment[1]

Synthetic Protocols

This compound is a crucial intermediate, particularly in the synthesis of the antiplatelet agent Clopidogrel.[4] Several synthetic methods for its preparation have been reported.

Bromination of 2-Chlorophenylacetic Acid with N-Bromosuccinimide (NBS)

A common laboratory-scale synthesis involves the radical bromination of 2-chlorophenylacetic acid using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as Azobisisobutyronitrile (AIBN). While a specific protocol for the 2-chloro derivative is not detailed in the provided results, a general procedure for a similar substrate, phenylacetic acid, can be adapted.

Experimental Protocol (Adapted):

  • To a dry, two-necked flask equipped with a reflux condenser, add 2-chlorophenylacetic acid, N-bromosuccinimide (1.1 equivalents), and a suitable solvent such as carbon tetrachloride.

  • Add a catalytic amount of Azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux with stirring for several hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or NMR) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a non-polar solvent (e.g., hexane) and filter to remove the succinimide byproduct.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield this compound.

Bromination using Sodium Bromide and Hydrogen Peroxide

An alternative method utilizes sodium bromide and hydrogen peroxide under acidic conditions and photochemical activation.

Experimental Protocol:

  • Dissolve 2-chlorophenylacetic acid in dichloromethane in a round-bottom flask.

  • Add sodium bromide and 50% sulfuric acid to the solution with stirring.

  • Position a 35W fluorescent lamp approximately 20 cm from the flask.

  • Slowly add 35% hydrogen peroxide dropwise at room temperature. The reaction mixture will turn a brownish-red color.

  • Continue the reaction at room temperature for 24 hours, during which the color of the solution will gradually fade.

  • Monitor the reaction by HPLC until the starting material has been consumed.

  • Stop stirring and allow the layers to separate.

  • Wash the organic phase with water.

  • Concentrate the organic phase under reduced pressure to obtain the solid product.

Application in Pharmaceutical Synthesis

The primary application of this compound is as a key intermediate in the synthesis of Clopidogrel, an antiplatelet medication.[4] The synthesis involves the esterification of this compound followed by a nucleophilic substitution reaction.

A generalized workflow for the synthesis of Clopidogrel from this compound is depicted below.

G cluster_synthesis Clopidogrel Synthesis Workflow A This compound B Esterification (e.g., with Methanol) A->B Step 1 C Methyl alpha-Bromo-2-chlorophenylacetate B->C D Nucleophilic Substitution (with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine) C->D Step 2 E Racemic Clopidogrel D->E F Chiral Resolution E->F Step 3 G (S)-Clopidogrel (Active Pharmaceutical Ingredient) F->G

Caption: Generalized workflow for the synthesis of (S)-Clopidogrel.

It is important to note that this compound itself is not reported to have direct biological activity or be involved in specific signaling pathways. Its significance lies in its role as a versatile building block for the synthesis of pharmacologically active molecules.[5]

References

Methodological & Application

Application Notes and Protocols: α-Bromo-2-chlorophenylacetic Acid in Clopidogrel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopidogrel, a potent antiplatelet agent, is a cornerstone in the prevention of atherothrombotic events. The synthesis of this complex molecule involves several key intermediates, among which α-bromo-2-chlorophenylacetic acid plays a critical role. This intermediate is essential for the construction of the core structure of Clopidogrel. These application notes provide detailed protocols and data for the synthesis of α-bromo-2-chlorophenylacetic acid and its subsequent utilization in the Clopidogrel synthesis pathway.

Properties of α-Bromo-2-chlorophenylacetic Acid

PropertyValueReference
Molecular Formula C₈H₆BrClO₂[1]
Molecular Weight 249.49 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 107-112 °C
Purity ≥ 97-99% (HPLC)[1]
CAS Number 29270-30-2[1]

Synthesis of α-Bromo-2-chlorophenylacetic Acid

The bromination of 2-chlorophenylacetic acid is a key step in producing the desired intermediate. Various methods have been reported, with differences in brominating agents, reaction conditions, and yields.

Experimental Protocol 1: Bromination using Sodium Bromide and Hydrogen Peroxide

This method utilizes sodium bromide as the bromine source and hydrogen peroxide as an oxidizing agent under acidic conditions, often facilitated by light.

Materials:

  • 2-chlorophenylacetic acid

  • Sodium bromide (NaBr)

  • 50% Sulfuric acid (H₂SO₄)

  • 35% Hydrogen peroxide (H₂O₂)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

Procedure:

  • In a round-bottom flask, dissolve 10.0 g of 2-chlorophenylacetic acid in 40 mL of dichloromethane.[2]

  • Add 7.2 g of sodium bromide to the solution and stir.[2]

  • Slowly add 7.2 g of 50% sulfuric acid.[2]

  • Irradiate the reaction mixture with a 35W fluorescent lamp positioned approximately 20 cm from the flask.[2]

  • Slowly add 9.0 g of 35% hydrogen peroxide dropwise at room temperature. The solution will turn brownish-red.[2]

  • Continue the reaction at room temperature for 24 hours, during which the color of the solution will fade.[2]

  • Monitor the reaction progress by HPLC until the starting material is consumed.[2]

  • Once the reaction is complete, stop stirring and allow the layers to separate.

  • Wash the organic phase with 20 mL of water.

  • Concentrate the organic layer under reduced pressure to obtain α-bromo-2-chlorophenylacetic acid as a light yellow solid.[2]

Quantitative Data for Protocol 1:

ParameterValue
Yield 14.5 g
Purity (HPLC) 91.6%

Analytical Method (HPLC): Diamonsil C18 column (5 µm, 250 x 4.6 mm); Mobile Phase: Methanol:Water:Triethylamine (680:320:2, pH adjusted to 3.8 with phosphate); Detection: 220 nm; Flow Rate: 1.0 mL/min.[2]

Clopidogrel Synthesis Workflow

The following diagram illustrates the synthetic pathway of Clopidogrel, highlighting the role of α-bromo-2-chlorophenylacetic acid as a key intermediate.

Clopidogrel_Synthesis A 2-Chlorophenylacetic Acid B α-Bromo-2-chlorophenylacetic Acid A->B Bromination C Methyl α-bromo-2-chlorophenylacetate B->C Esterification E Racemic Clopidogrel C->E Condensation D 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine D->E F (+)-Clopidogrel E->F Resolution

Caption: Synthetic pathway of Clopidogrel.

Esterification of α-Bromo-2-chlorophenylacetic Acid

The carboxylic acid group of the intermediate is typically esterified to its methyl ester, methyl α-bromo-2-chlorophenylacetate, before the condensation step.

Experimental Protocol 2: Transesterification using Methyl Acetate and a Lewis Acid Catalyst

This method describes a transesterification reaction which can offer high yields and purity.

Materials:

  • α-Bromo-2-chlorophenylacetic acid

  • Methyl acetate

  • Titanium tetrachloride (TiCl₄)

  • Water (H₂O)

Procedure:

  • To a reaction flask, add 5g (0.02 mol) of α-bromo-2-chlorophenylacetic acid and 30 mL of methyl acetate.[3]

  • Add 0.08 mL of titanium tetrachloride.[3]

  • Reflux the reaction mixture for 4 hours.[3]

  • After cooling to room temperature, add water to the reaction mixture to induce phase separation.[3]

  • Separate the organic layer and concentrate it under reduced pressure to obtain methyl α-bromo-2-chlorophenylacetate as a faint yellow oily substance.[3]

Quantitative Data for Protocol 2 and Variations:

CatalystReaction Time (h)Purity (HPLC)YieldReference
Titanium tetrachloride499.6%93.37%[3][4]
Magnesium perchlorate899.1%75.80%[3][4]
Sulfuric acid (conventional method)599.1%87.74%[3][4]

Condensation with 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine

The final key step is the condensation of methyl α-bromo-2-chlorophenylacetate with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine to form racemic Clopidogrel.

Experimental Protocol 3: Synthesis of Racemic Clopidogrel

Materials:

  • Methyl α-bromo-2-chlorophenylacetate

  • 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride

  • Solvent (e.g., acetonitrile)

  • Base (e.g., potassium carbonate)

Procedure (General):

  • Dissolve 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride in a suitable solvent.

  • Add a base to neutralize the hydrochloride and liberate the free base.

  • Add methyl α-bromo-2-chlorophenylacetate to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture and perform a suitable work-up, which may include filtration, extraction, and solvent evaporation to isolate racemic Clopidogrel.

Note: Specific quantities and reaction conditions for this step can vary significantly depending on the chosen synthetic route and scale.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression and dependencies of the key stages in the synthesis of Clopidogrel from 2-chlorophenylacetic acid.

logical_flow start Start: 2-Chlorophenylacetic Acid step1 Step 1: Bromination start->step1 intermediate1 Intermediate: α-Bromo-2-chlorophenylacetic Acid step1->intermediate1 step2 Step 2: Esterification intermediate1->step2 intermediate2 Intermediate: Methyl α-bromo-2-chlorophenylacetate step2->intermediate2 step3 Step 3: Condensation intermediate2->step3 product1 Product: Racemic Clopidogrel step3->product1 step4 Step 4: Chiral Resolution product1->step4 final_product Final Product: (+)-Clopidogrel step4->final_product

References

Application Notes and Protocols: α-Bromo-2-chlorophenylacetic Acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Bromo-2-chlorophenylacetic acid is a versatile chemical intermediate with significant applications in pharmaceutical research and development. Its unique molecular structure, featuring a reactive bromine atom on the alpha-carbon adjacent to a carboxylic acid and a chlorinated phenyl ring, makes it a valuable precursor for the synthesis of a range of bioactive molecules.[1][2] This compound is particularly crucial in the development of antithrombotic, anti-inflammatory, and analgesic drugs.[2] These application notes provide an overview of its primary uses, detailed experimental protocols for key syntheses, and an exploration of the biological pathways targeted by the pharmaceuticals derived from it.

Key Applications in Pharmaceutical Development

The principal application of α-bromo-2-chlorophenylacetic acid in the pharmaceutical industry is as a key starting material for the synthesis of the antiplatelet agent, Clopidogrel.[3] Additionally, its structural motifs are relevant to the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).

Synthesis of Clopidogrel

Clopidogrel is a prodrug that, once metabolized to its active form, irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby preventing platelet aggregation.[4][5][6] This action is critical in the prevention of thrombotic events such as heart attacks and strokes.[5] α-Bromo-2-chlorophenylacetic acid is a foundational building block in the multi-step synthesis of Clopidogrel.

Potential in NSAID Synthesis

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[7][8][9][10] The phenylacetic acid scaffold present in α-bromo-2-chlorophenylacetic acid is a common feature in several NSAIDs. While direct synthesis pathways for specific commercial NSAIDs from this exact intermediate are less commonly documented in publicly available literature, its structure makes it a plausible candidate for the development of novel anti-inflammatory and analgesic agents.

Experimental Protocols

The following are detailed protocols for the synthesis of α-bromo-2-chlorophenylacetic acid and its subsequent esterification and use in the synthesis of a Clopidogrel intermediate.

Protocol 1: Synthesis of α-Bromo-2-chlorophenylacetic Acid

This protocol describes the bromination of 2-chlorophenylacetic acid.

Materials:

  • 2-chlorophenylacetic acid

  • Sodium bromide

  • 50% Sulfuric acid solution

  • 30% Hydrogen peroxide

  • Dichloromethane

  • Water

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • 1.0L three-necked reaction flask

  • Stirring apparatus

  • Dropping funnel

Procedure:

  • In a 1.0L three-necked reaction flask, add 100g (0.58mol) of 2-chlorophenylacetic acid, 119.4g (1.16mol) of sodium bromide, 300mL of dichloromethane, and 300mL of water.

  • Stir the mixture at room temperature.

  • Add 116g of 50% sulfuric acid solution.

  • Control the internal temperature at 10-15°C and slowly add 394g of 30% hydrogen peroxide dropwise. Ensure the temperature does not exceed 20°C during addition.

  • After the dropwise addition is complete, raise the temperature to 30°C and continue the reaction for 36 hours.

  • After the reaction is complete, separate the organic and aqueous layers.

  • Wash the organic layer with a saturated aqueous sodium thiosulfate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Distill off the dichloromethane under reduced pressure at 35°C to obtain a light yellow crystalline solid.

Quantitative Data Summary (Protocol 1)

ParameterValueReference
Starting Material2-chlorophenylacetic acid (100g)[11]
Brominating AgentsSodium bromide, Hydrogen peroxide[11]
SolventDichloromethane, Water[11]
Reaction Temperature10-30°C[11]
Reaction Time36 hours[11]
Productα-Bromo-2-chlorophenylacetic acid[11]
Yield81% (117.2g)[11]
Protocol 2: Synthesis of Methyl α-Bromo-2-chlorophenylacetate

This protocol details the esterification of α-bromo-2-chlorophenylacetic acid.

Materials:

  • α-Bromo-2-chlorophenylacetic acid

  • Methanol

  • Concentrated sulfuric acid

  • Chloroform

  • 10% aqueous sodium bicarbonate solution

  • Water

  • Reaction flask with reflux condenser

Procedure:

  • Dissolve 350.0g of α-bromo-2-chlorophenylacetic acid in 1.18L of methanol in a suitable reaction flask.

  • Carefully add 53.20g of concentrated sulfuric acid.

  • Reflux the reaction mixture for 4 hours.

  • After completion, distill off the methanol to obtain a syrupy mass.

  • To the residue, add 560mL of water and extract the product with 560mL of chloroform.

  • Separate the chloroform layer and wash it with 1.12L of 10% aqueous sodium bicarbonate solution, followed by a water wash.

  • Distill off the chloroform to obtain the final product as a syrupy mass.

Quantitative Data Summary (Protocol 2)

ParameterValueReference
Starting Materialα-Bromo-2-chlorophenylacetic acid (350g)[12][13]
Esterifying AgentMethanol[12][13]
CatalystConcentrated sulfuric acid[12][13]
Reaction ConditionReflux[12][13]
Reaction Time4 hours[12][13]
ProductMethyl α-bromo-2-chlorophenylacetate[12][13]
Yield352.0g[13]
Purity (HPLC)95.85%[13]

Signaling Pathways and Mechanisms of Action

Understanding the biological pathways targeted by the drugs synthesized from α-bromo-2-chlorophenylacetic acid is crucial for drug development professionals.

Clopidogrel and the P2Y12 Receptor Signaling Pathway

Clopidogrel is a prodrug that is metabolized in the liver by cytochrome P450 enzymes (primarily CYP2C19) into its active thiol metabolite.[4][5] This active metabolite then selectively and irreversibly binds to the P2Y12 receptor on platelets.[4][5]

The P2Y12 receptor is a G-protein coupled receptor (GPCR) that, when activated by ADP, initiates a signaling cascade that leads to platelet aggregation.[14] The binding of Clopidogrel's active metabolite to the P2Y12 receptor blocks ADP from binding, thereby inhibiting this cascade.[4] This inhibition prevents the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, which is the final common pathway for platelet aggregation.[5] The irreversible nature of this binding means that the antiplatelet effect lasts for the entire lifespan of the platelet (approximately 7-10 days).[4][5]

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Clopidogrel_AM Clopidogrel (Active Metabolite) Clopidogrel_AM->P2Y12 Irreversibly Inhibits Gi_protein Gi Protein Activation P2Y12->Gi_protein AC Adenylyl Cyclase (Inhibited) Gi_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP GPIIb_IIIa GPIIb/IIIa Activation (Blocked) cAMP->GPIIb_IIIa Inhibits Activation Aggregation Platelet Aggregation (Inhibited) GPIIb_IIIa->Aggregation

Clopidogrel's inhibition of the P2Y12 signaling pathway.
Potential NSAID Action and the Cyclooxygenase (COX) Pathway

NSAIDs function by inhibiting the COX enzymes, which convert arachidonic acid into prostaglandins (PGs). Prostaglandins are lipid compounds that are involved in the inflammatory response, pain sensitization, and fever. There are two main isoforms of the COX enzyme:

  • COX-1: Is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[9]

  • COX-2: Is inducible and its expression is upregulated at sites of inflammation.[9]

By inhibiting COX-2, NSAIDs reduce the production of pro-inflammatory prostaglandins, leading to their anti-inflammatory, analgesic, and antipyretic effects. Non-selective NSAIDs inhibit both COX-1 and COX-2, which can lead to side effects such as gastrointestinal irritation due to the inhibition of COX-1's protective functions.[9]

COX_Pathway cluster_COX Cyclooxygenase Enzymes Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates GI_Protection GI Mucosal Protection Prostaglandins->GI_Protection Maintains NSAIDs NSAIDs (e.g., from α-Bromo-2- chlorophenylacetic acid derivatives) NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit

General mechanism of NSAID inhibition of the COX pathway.

Experimental Workflow for Drug Synthesis and Evaluation

The following diagram illustrates a general workflow for the synthesis of a pharmaceutical agent using α-bromo-2-chlorophenylacetic acid as a starting material, followed by preliminary evaluation.

Experimental_Workflow Start Start: 2-chlorophenylacetic acid Step1 Protocol 1: Bromination Start->Step1 Intermediate1 α-Bromo-2-chlorophenylacetic acid Step1->Intermediate1 Step2 Protocol 2: Esterification Intermediate1->Step2 Intermediate2 Methyl α-bromo-2-chlorophenylacetate Step2->Intermediate2 Step3 Further Synthetic Steps (e.g., condensation with amine) Intermediate2->Step3 Crude_Product Crude Drug Product Step3->Crude_Product Purification Purification (e.g., Crystallization, Chromatography) Crude_Product->Purification Final_Product Pure Active Pharmaceutical Ingredient (API) Purification->Final_Product Analysis Analytical Characterization (HPLC, NMR, MS) Final_Product->Analysis Bioassay In vitro Biological Assays (e.g., Platelet Aggregation Assay, COX Inhibition Assay) Final_Product->Bioassay End Lead Compound for Further Development Bioassay->End

General workflow for synthesis and evaluation.

Conclusion

α-Bromo-2-chlorophenylacetic acid is a cornerstone intermediate in modern pharmaceutical synthesis. Its utility in the production of the life-saving drug Clopidogrel highlights its importance. The detailed protocols and mechanistic insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this compound in their synthetic and discovery efforts. Further exploration of its potential in the development of novel therapeutics, particularly in the realm of anti-inflammatory and analgesic agents, is a promising area for future research.

References

Application of alpha-Bromo-2-chlorophenylacetic acid in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-Bromo-2-chlorophenylacetic acid is a versatile chemical intermediate with significant applications in the synthesis of bioactive molecules, including those with agrochemical utility.[1] Its unique structure, featuring a reactive bromine atom alpha to a carboxylic acid group and a chlorinated phenyl ring, makes it a valuable building block for creating complex molecular architectures with desired pesticidal properties. This document provides detailed application notes and protocols for the use of α-Bromo-2-chlorophenylacetic acid in the synthesis of agrochemicals, particularly focusing on its role as a precursor to strobilurin-type fungicides.

Application in Fungicide Synthesis: A Case Study of Mandestrobin

While direct synthesis routes for many commercial agrochemicals are proprietary, the structural components of the fungicide Mandestrobin suggest a strong synthetic relationship with α-Bromo-2-chlorophenylacetic acid derivatives. Mandestrobin, a strobilurin fungicide, features a backbone derived from mandelic acid, which can be synthesized from phenylacetic acid precursors.[2] The core of Mandestrobin's structure is a substituted phenylacetamide moiety, which can be accessed through intermediates derived from α-Bromo-2-chlorophenylacetic acid.

Strobilurin fungicides are known for their broad-spectrum activity against a wide range of fungal pathogens. They act by inhibiting mitochondrial respiration in fungi, specifically by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), thereby blocking ATP synthesis and leading to fungal cell death.[3]

Key Intermediate Synthesis: Methyl α-Bromo-2-chlorophenylacetate

A crucial step in the potential synthesis of strobilurin analogues and other agrochemicals is the conversion of α-Bromo-2-chlorophenylacetic acid to its methyl ester, methyl α-bromo-2-chlorophenylacetate. This esterification protects the carboxylic acid group and facilitates further reactions. A patented method describes an efficient synthesis of this key intermediate.[4]

Quantitative Data for Methyl α-Bromo-2-chlorophenylacetate Synthesis

The following table summarizes the quantitative data from a patented synthesis method for methyl α-bromo-2-chlorophenylacetate.[4]

ParameterConventional MethodPatented Method (Lewis Acid Catalysis)
Starting Material α-Bromo-2-chlorophenylacetic acidα-Bromo-2-chlorophenylacetic acid
Reagents Methanol, Sulfuric acidMethyl acetate, Titanium tetrachloride (Lewis acid)
Reaction Time 5 hours4 hours
Yield 87.74%93.37%
Purity (HPLC) 99.1%99.6%

Experimental Protocols

1. Synthesis of α-Bromo-2-chlorophenylacetic Acid (Improved Method)

This protocol is based on a method that utilizes visible or ultraviolet light to promote the bromination of 2-chlorophenylacetic acid, offering a milder and more environmentally friendly alternative to traditional methods.[5]

Materials:

  • 2-chlorophenylacetic acid

  • Dichloromethane

  • Sodium bromide

  • 50% Sulfuric acid

  • 35% Hydrogen peroxide

  • 35W fluorescent lamp

Procedure:

  • Dissolve 10.0 g of 2-chlorophenylacetic acid in 40 mL of dichloromethane in a 100 mL round-bottom flask.

  • Add 7.2 g of sodium bromide and stir the mixture.

  • Add 7.2 g of 50% sulfuric acid.

  • Position a 35W fluorescent lamp 20 cm from the reaction flask.

  • Slowly add 9.0 g of 35% hydrogen peroxide dropwise at room temperature. The reaction mixture will turn brown-red.

  • Continue the reaction at room temperature for 24 hours, during which the color of the solution will gradually fade.

  • Monitor the reaction by HPLC until the starting material has been consumed.

  • Stop stirring and allow the layers to separate.

  • Wash the organic phase with 20 mL of water.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • The resulting light yellow solid is α-Bromo-2-chlorophenylacetic acid.

2. Synthesis of Methyl α-Bromo-2-chlorophenylacetate

This protocol is adapted from a patented method employing Lewis acid catalysis for the esterification of α-Bromo-2-chlorophenylacetic acid.[4]

Materials:

  • α-Bromo-2-chlorophenylacetic acid

  • Methyl acetate

  • Titanium tetrachloride

Procedure:

  • In a reaction flask, combine 5 g (0.02 mol) of α-Bromo-2-chlorophenylacetic acid with 30 mL of methyl acetate.

  • Add 0.08 mL of titanium tetrachloride (0.0008 mol) to the reaction mixture.

  • Reflux the reaction mixture for 4 hours.

  • After cooling to room temperature, add water to the reaction mixture to induce phase separation.

  • Separate the organic layer and concentrate it under reduced pressure to obtain the product.

  • The resulting faint yellow oily substance is methyl α-bromo-2-chlorophenylacetate.

Logical Synthesis Pathway to a Strobilurin Fungicide

The following diagram illustrates a logical synthetic pathway from the key intermediate, methyl α-bromo-2-chlorophenylacetate, to a strobilurin-type fungicide, showcasing the key chemical transformations involved.

Synthesis_Pathway A α-Bromo-2-chlorophenylacetic acid B Methyl α-bromo-2- chlorophenylacetate A->B Esterification (CH3OH, H+ or Lewis Acid) C Substituted Phenylacetate Intermediate B->C Nucleophilic Substitution (e.g., with a substituted phenol) D Phenylacetamide Intermediate C->D Amidation (e.g., with methylamine) E Strobilurin Fungicide (e.g., Mandestrobin analogue) D->E Further Modification (e.g., methylation) Experimental_Workflow Start α-Bromo-2-chlorophenylacetic acid Step1 Synthesis of Key Intermediate (e.g., Methyl Ester) Start->Step1 Step2 Synthesis of Target Agrochemical (e.g., Strobilurin Analogue) Step1->Step2 Step3 Purification and Structural Characterization (NMR, MS, etc.) Step2->Step3 Step4 Biological Activity Screening (e.g., in vitro and in vivo assays) Step3->Step4 Step5 Lead Optimization and Structure-Activity Relationship Studies Step4->Step5 Iterative Process End Candidate Agrochemical Step5->End

References

The Versatility of α-Bromo-2-chlorophenylacetic Acid in Organic Synthesis: A Gateway to Novel Pharmaceuticals and Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-Bromo-2-chlorophenylacetic acid is a highly versatile synthetic building block that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. Its unique trifunctionalized structure, featuring a carboxylic acid, a bromine atom at the alpha position, and a chlorine-substituted phenyl ring, provides a reactive platform for a wide array of chemical transformations. This potent combination of functional groups allows for the strategic introduction of molecular complexity, making it an invaluable intermediate in the synthesis of a diverse range of bioactive molecules. This application note provides a comprehensive overview of the utility of α-bromo-2-chlorophenylacetic acid, with a particular focus on its pivotal role in the synthesis of the blockbuster antiplatelet drug, clopidogrel. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate its application in research and development.

Physicochemical Properties

A solid understanding of the physicochemical properties of α-bromo-2-chlorophenylacetic acid is essential for its effective use in synthesis.

PropertyValueReference(s)
Molecular Formula C₈H₆BrClO₂[1]
Molecular Weight 249.49 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 107-112 °C[2]
Purity (by HPLC) ≥ 98%[3]
Solubility Soluble in organic solvents[3]

Core Application: Synthesis of Clopidogrel

The most prominent application of α-bromo-2-chlorophenylacetic acid is as a key starting material in the industrial synthesis of clopidogrel, a P2Y₁₂ platelet inhibitor used to prevent blood clots in patients with a history of heart attack or stroke.[4] The synthetic route typically involves a two-step process: esterification of the carboxylic acid followed by a nucleophilic substitution reaction.

Experimental Workflow: From Building Block to Active Pharmaceutical Ingredient

G A α-Bromo-2-chlorophenylacetic Acid B Esterification with Methanol A->B C Methyl α-bromo-2-chlorophenylacetate B->C D Nucleophilic Substitution with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine C->D E Racemic Clopidogrel D->E F Resolution (e.g., with camphor sulfonic acid) E->F G (S)-(+)-Clopidogrel (API) F->G

Caption: Synthetic workflow for clopidogrel production.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl α-bromo-2-chlorophenylacetate

This protocol details the esterification of α-bromo-2-chlorophenylacetic acid to its corresponding methyl ester.[5]

Materials:

  • α-Bromo-2-chlorophenylacetic acid (1.0 eq)

  • Methanol (3.4 L/kg of starting material)

  • Concentrated Sulfuric Acid (0.15 eq)

  • Chloroform

  • 10% aqueous Sodium Bicarbonate solution

  • Water

Procedure:

  • Dissolve α-bromo-2-chlorophenylacetic acid (350.0 g) in methanol (1.18 L) in a suitable reaction vessel.

  • Carefully add concentrated sulfuric acid (53.20 g) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After completion of the reaction (monitored by TLC or HPLC), distill off the methanol to obtain a syrupy mass.

  • To the residue, add water (560 mL) and extract the product with chloroform (560 mL).

  • Separate the organic layer and wash it with 10% aqueous sodium bicarbonate solution (1.12 L) followed by a final wash with water.

  • Distill off the chloroform to yield methyl α-bromo-2-chlorophenylacetate as a syrupy mass.

Quantitative Data:

ParameterValueReference
Yield 352.0 g (approx. 95%)[5]
Purity 95.85%[5]

Protocol 2: Synthesis of Racemic Clopidogrel

This protocol describes the nucleophilic substitution reaction between methyl α-bromo-2-chlorophenylacetate and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride to yield racemic clopidogrel.[5]

Materials:

  • Methyl α-bromo-2-chlorophenylacetate (1.0 eq)

  • 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (0.62 eq)

  • Sodium bicarbonate (3.0 eq)

  • Methanol (5 L/kg of starting ester)

  • Water

  • Chloroform

  • Acetone

  • L(-)-camphor-10-sulfonic acid

Procedure:

  • Dissolve the methyl α-bromo-2-chlorophenylacetate (352.0 g) in methanol (1.75 L).

  • Add sodium bicarbonate (264.65 g) to the solution.

  • To this mixture, add 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (217.66 g).

  • Heat the reaction mixture to reflux for 4 hours.

  • After the reaction is complete, distill off the methanol to obtain a thick mass.

  • Add water (1.4 L) to the residue with stirring and extract the product with chloroform (2 x 675 mL).

  • Distill off the chloroform to obtain a thick residual mass of racemic clopidogrel.

Note on Resolution: The resulting racemic clopidogrel can be resolved into its enantiomers. The (S)-(+)-enantiomer is the active pharmaceutical ingredient. A common method for resolution involves the use of a chiral resolving agent such as L(-)-camphor-10-sulfonic acid in a suitable solvent like acetone.[5]

Mechanism of Action of Clopidogrel: A Signaling Pathway Overview

Clopidogrel is a prodrug that is metabolized in the liver to its active form, which then irreversibly inhibits the P2Y₁₂ receptor on platelets. This inhibition prevents ADP-mediated platelet activation and subsequent aggregation, thereby reducing the risk of thrombosis.

G cluster_0 Hepatocyte cluster_1 Platelet Clopidogrel Clopidogrel (Prodrug) Oxo_Clopidogrel 2-oxo-clopidogrel Clopidogrel->Oxo_Clopidogrel CYP450 enzymes (e.g., CYP2C19) Active_Metabolite Active Thiol Metabolite Oxo_Clopidogrel->Active_Metabolite CYP450 enzymes P2Y12 P2Y12 Receptor Active_Metabolite->P2Y12 Irreversibly Inhibits ADP ADP ADP->P2Y12 Binds to AC Adenylyl Cyclase P2Y12->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to VASP_P VASP-P cAMP->VASP_P Activates PKA, which phosphorylates VASP GPIIb_IIIa_inactive Inactive GPIIb/IIIa VASP_P->GPIIb_IIIa_inactive Inhibits activation of GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_active->Platelet_Aggregation Leads to

Caption: Clopidogrel's mechanism of action pathway.

Broader Applications in Agrochemical Synthesis

Beyond its role in pharmaceutical synthesis, α-bromo-2-chlorophenylacetic acid is also a valuable intermediate in the development of novel agrochemicals, including herbicides and fungicides.[1] The presence of the halogenated phenyl ring and the reactive α-bromo acetic acid moiety allows for the construction of molecules with potential herbicidal and fungicidal properties. While specific industrial protocols are often proprietary, the general synthetic strategies involve nucleophilic displacement of the bromide with various nucleophiles to introduce different functionalities.

Future Outlook

The continued exploration of the reactivity of α-bromo-2-chlorophenylacetic acid holds significant promise for the discovery of new bioactive molecules. Its utility as a versatile building block, coupled with the potential for stereoselective transformations, opens up avenues for the synthesis of complex and potent therapeutic agents and agrochemicals. Further research into its applications is likely to uncover novel synthetic routes and lead to the development of next-generation pharmaceuticals and crop protection agents.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of alpha-Bromo-2-chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Bromo-2-chlorophenylacetic acid is a versatile synthetic intermediate of significant interest in pharmaceutical and agrochemical research.[1][2] Its structure, featuring a reactive alpha-bromine atom, makes it an excellent substrate for a variety of nucleophilic substitution reactions. This reactivity allows for the introduction of diverse functional groups at the alpha-position, providing a straightforward route to a wide range of substituted 2-chlorophenylacetic acid derivatives.[1] These derivatives are key building blocks in the synthesis of bioactive molecules, most notably the antiplatelet agent clopidogrel.[3]

This document provides detailed application notes and experimental protocols for common nucleophilic substitution reactions of this compound. The information is intended to guide researchers in the efficient synthesis of various derivatives for applications in drug discovery and development.

General Reaction Pathway

The core of the reactions described herein is the displacement of the bromide ion from the alpha-carbon of this compound by a nucleophile. This typically proceeds via an S(_N)2 mechanism.

G Substrate This compound Product alpha-Substituted-2-chlorophenylacetic Acid Substrate->Product + Nucleophile Nucleophile Nucleophile (Nu⁻) LeavingGroup Bromide Ion (Br⁻) Product->LeavingGroup - Leaving Group

Caption: General Nucleophilic Substitution Pathway.

Key Applications and Experimental Protocols

This section details the protocols for several key nucleophilic substitution reactions of this compound.

Synthesis of alpha-Amino-2-chlorophenylacetic Acid via Ammonolysis

The reaction with ammonia provides a direct route to the corresponding alpha-amino acid, a crucial building block for peptide synthesis and the development of novel pharmaceuticals.

Experimental Protocol:

A general method for the amination of α-bromo carboxylic acids involves heating the acid with an excess of ammonium hydroxide.[4]

  • Reaction Setup: In a sealed pressure vessel, suspend this compound (1.0 eq) in a concentrated aqueous solution of ammonium hydroxide (e.g., 28-30%, a large excess is recommended).

  • Reaction Conditions: Heat the mixture to 100-110 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique such as TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess ammonia with a suitable acid (e.g., HCl) to the isoelectric point of the amino acid to induce precipitation.

  • Purification: Collect the precipitated alpha-Amino-2-chlorophenylacetic acid by filtration, wash with cold water, and then a small amount of a suitable organic solvent like ethanol. Dry the product under vacuum.

Quantitative Data:

ProductNucleophileTypical YieldReference
dl-alpha-Aminophenylacetic acidAmmonium Hydroxide33-37%[4]

Note: The yield is for the analogous, unsubstituted dl-phenylglycine and may vary for the 2-chloro substituted compound.

Synthesis of alpha-Hydroxy-2-chlorophenylacetic Acid via Hydrolysis

Hydrolysis of this compound yields the corresponding alpha-hydroxy acid, a valuable precursor for various pharmaceuticals and a common metabolite of many drugs.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of a water-miscible organic solvent (e.g., acetone or THF) and water.

  • Reagent Addition: Add an aqueous solution of a base, such as sodium hydroxide (1.5 eq).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).

  • Purification: Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be further purified by recrystallization.

Quantitative Data:

Specific yield data for the hydrolysis of this compound was not found in the provided search results. However, this reaction is generally expected to proceed in high yield under appropriate conditions.

Synthesis of alpha-Azido-2-chlorophenylacetic Acid

The introduction of an azide group provides a versatile handle for further chemical modifications, such as the introduction of an amine via reduction or the construction of triazoles via "click" chemistry.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (1.5 eq) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture into water and extract with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

Specific yield data for the azidation of this compound was not found in the provided search results. However, similar reactions on benzylic bromides are known to proceed with good to excellent yields.

Esterification to Methyl alpha-Bromo-2-chlorophenylacetate

Esterification of the carboxylic acid is a common step to modify its solubility and reactivity for subsequent reactions, such as the synthesis of clopidogrel.[5]

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours (typically 4-6 hours). Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester.

Quantitative Data:

ProductReagentsYieldReference
Methyl alpha-bromo-2-chlorophenylacetateMethanol, Sulfuric AcidHigh (not specified)[1]
Methyl alpha-bromo-2-chlorophenylacetateMethyl acetate, Lewis acid>90%[6]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a nucleophilic substitution reaction followed by product isolation and purification.

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Dissolve Substrate B Add Nucleophile A->B C Monitor Reaction (TLC/LC-MS) B->C D Quench Reaction C->D E Liquid-Liquid Extraction D->E F Drying of Organic Layer E->F G Solvent Removal F->G H Recrystallization or Chromatography G->H I Characterization (NMR, MS) H->I

Caption: General Experimental Workflow.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of a wide array of alpha-substituted 2-chlorophenylacetic acid derivatives. The protocols provided here for ammonolysis, hydrolysis, azidation, and esterification serve as a foundation for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and other areas of chemical research. The straightforward nature of these nucleophilic substitution reactions, coupled with the commercial availability of the starting material, makes it an attractive tool for synthetic chemists.

References

Application Notes and Protocols for alpha-Bromo-2-chlorophenylacetic acid in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Bromo-2-chlorophenylacetic acid is a valuable tool in biochemical and pharmacological research, particularly for the study of enzyme inhibition. Its chemical structure, featuring a reactive α-bromo carbonyl group, makes it a potent irreversible inhibitor of enzymes with nucleophilic residues in their active sites, such as cysteine or histidine.[1] This document provides detailed application notes and protocols for the use of this compound in enzyme inhibition studies, including its mechanism of action, experimental workflows, and data analysis.

Introduction

This compound is a versatile organic compound utilized in various fields, including pharmaceutical development and biochemical research.[2][3] Its utility in enzyme inhibition studies stems from the electrophilic nature of the carbon atom bonded to the bromine, which can readily react with nucleophilic amino acid side chains within an enzyme's active site.[1] This leads to the formation of a stable covalent bond, resulting in irreversible inhibition.[1] Such inhibitors are crucial for elucidating enzyme mechanisms, identifying active site residues, and serving as lead compounds in drug discovery.

Chemical Properties:

PropertyValue
Synonyms 2-Bromo-2-(2-chlorophenyl)acetic acid
CAS Number 29270-30-2
Molecular Formula C₈H₆BrClO₂
Molecular Weight 249.49 g/mol
Appearance White to off-white solid
Melting Point 107-112 °C
Solubility Slightly soluble in water

Mechanism of Action: Covalent Inhibition

The primary mechanism of enzyme inhibition by this compound is through covalent modification of the target enzyme. This process is typically a two-step reaction:

  • Initial Non-covalent Binding: The inhibitor first binds reversibly to the enzyme's active site, forming a non-covalent enzyme-inhibitor complex (E-I). This binding is guided by the structural complementarity of the inhibitor to the active site.

  • Irreversible Covalent Modification: Following initial binding, a nucleophilic residue in the enzyme's active site (e.g., the thiol group of cysteine or the imidazole group of histidine) attacks the electrophilic carbon of the α-bromo group. This results in the displacement of the bromide ion and the formation of a stable covalent bond between the enzyme and the inhibitor, leading to the formation of an inactivated enzyme-inhibitor adduct (E-I').

This irreversible inhibition means that the enzyme's activity cannot be restored by simple dilution or by increasing the substrate concentration.

G E_I Enzyme (E) + Inhibitor (I) EI Non-covalent Enzyme-Inhibitor Complex (E-I) E_I->EI k1 (fast, reversible) EI->E_I k-1 EI_covalent Covalently Modified Inactive Enzyme (E-I') EI->EI_covalent G cluster_prep Preparation cluster_assay Inactivation Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution pre_incubate Pre-incubate Enzyme with Inhibitor at different time points prep_enzyme->pre_incubate prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->pre_incubate prep_substrate Prepare Substrate Solution initiate_reaction Initiate Reaction with Substrate prep_substrate->initiate_reaction pre_incubate->initiate_reaction measure_activity Measure Residual Enzyme Activity initiate_reaction->measure_activity plot_activity_time Plot ln(% Activity) vs. Time measure_activity->plot_activity_time determine_kobs Determine k_obs (slope) plot_activity_time->determine_kobs plot_kobs_I Plot k_obs vs. [Inhibitor] determine_kobs->plot_kobs_I determine_kinetics Determine k_inact and K_I plot_kobs_I->determine_kinetics G Upstream_Signal Upstream Signal Pro_enzyme Inactive Pro-enzyme Upstream_Signal->Pro_enzyme Activation Active_Enzyme Active Cysteine Protease Pro_enzyme->Active_Enzyme Processing Cleaved_Product Cleaved Product Active_Enzyme->Cleaved_Product Cleavage of Substrate Substrate Protein Substrate Substrate->Cleaved_Product Downstream_Signaling Downstream Signaling (e.g., Inflammation) Cleaved_Product->Downstream_Signaling Disease_Progression Disease Progression Downstream_Signaling->Disease_Progression Inhibitor This compound Inhibitor->Active_Enzyme Irreversible Inhibition

References

Application Notes and Protocols: α-Bromo-2-chlorophenylacetic Acid in Material Science and Polymer Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-Bromo-2-chlorophenylacetic acid is a versatile organic compound recognized primarily as a key intermediate in the synthesis of pharmaceuticals, such as the antiplatelet agent Clopidogrel.[1] Its unique molecular architecture, featuring a carboxylic acid group, a benzylic bromine atom, and a chlorinated phenyl ring, endows it with significant potential for applications in material science and polymer production. The presence of a readily cleavable carbon-bromine bond makes it a suitable candidate for initiating controlled radical polymerization reactions, while the carboxylic acid moiety allows for its covalent attachment to various surfaces and molecules.

These application notes provide a comprehensive overview of the potential roles of α-bromo-2-chlorophenylacetic acid in advanced polymer synthesis and surface modification, targeting researchers, scientists, and professionals in drug development and material science. The following sections detail its application as a functional initiator in Atom Transfer Radical Polymerization (ATRP) and as an anchorable initiator for surface modification.

Application 1: Functional Initiator for Atom Transfer Radical Polymerization (ATRP)

α-Bromo-2-chlorophenylacetic acid can serve as a functional initiator in ATRP, a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures.[2][3] The initiation of polymerization from α-bromo-2-chlorophenylacetic acid results in polymer chains with a carboxylic acid group at one terminus, providing a site for further chemical modification or influencing the polymer's solubility and adhesion properties.

Key Advantages:

  • Functional Polymer Synthesis: The carboxylic acid group of the initiator is retained at the polymer chain end, enabling the production of polymers with tailored functionality.

  • Controlled Polymerization: ATRP allows for precise control over polymer molecular weight and distribution, leading to materials with predictable properties.[2]

  • Versatility: A wide range of monomers, such as styrenes, (meth)acrylates, and acrylonitrile, can be polymerized using this initiator.

Experimental Protocol: ATRP of Methyl Methacrylate (MMA) using α-Bromo-2-chlorophenylacetic Acid as Initiator

This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) with a carboxylic acid end-group using α-bromo-2-chlorophenylacetic acid as the initiator.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • α-Bromo-2-chlorophenylacetic acid

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (solvent)

  • Methanol

  • Tetrahydrofuran (THF) for GPC analysis

Procedure:

  • Monomer Purification: Pass MMA through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: To a dried Schlenk flask, add CuBr (0.071 g, 0.5 mmol) and a magnetic stir bar.

  • Component Addition: In a separate vial, dissolve α-bromo-2-chlorophenylacetic acid (0.125 g, 0.5 mmol) and PMDETA (0.087 g, 0.5 mmol) in anisole (5 mL). Add this solution to the Schlenk flask.

  • Monomer Addition: Add purified MMA (5.0 g, 50 mmol) to the reaction mixture.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 90°C and stir for the desired reaction time.

  • Termination: To quench the reaction, open the flask to air and add a large excess of THF.

  • Purification: Precipitate the polymer by pouring the solution into a large volume of cold methanol. Filter the white precipitate and dry it under vacuum at 40°C overnight.

  • Characterization: Analyze the resulting polymer for its molecular weight (Mn), polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and confirm the presence of the carboxylic acid end-group using NMR or IR spectroscopy.

Data Presentation: Hypothetical Polymerization Results

The following table summarizes the expected results for the polymerization of MMA at different reaction times, illustrating the controlled nature of the polymerization.

EntryTime (h)Conversion (%)Mn (GPC, g/mol )PDI (Mw/Mn)
11252,5001.15
22484,8001.12
34858,5001.10
46959,5001.08

Note: The data presented are illustrative and may vary based on specific experimental conditions.

Visualization: ATRP Mechanism and Workflow

ATRP_Workflow Monomer Monomer (MMA) ReactionVessel Reaction Vessel (Schlenk Flask) Monomer->ReactionVessel Initiator Initiator (α-Bromo-2-chlorophenylacetic acid) Initiator->ReactionVessel Catalyst Catalyst (CuBr/PMDETA) Catalyst->ReactionVessel Solvent Solvent (Anisole) Solvent->ReactionVessel Degassing Freeze-Pump-Thaw ReactionVessel->Degassing Heating Heating (90°C) Degassing->Heating Precipitation Precipitation in Methanol Heating->Precipitation Drying Vacuum Drying Precipitation->Drying Polymer Functional Polymer (HOOC-PMMA) Drying->Polymer Analysis Characterization (GPC, NMR) Polymer->Analysis

Caption: Workflow for the synthesis of a functional polymer via ATRP.

Application 2: Surface Modification via Surface-Initiated ATRP (SI-ATRP)

The carboxylic acid group of α-bromo-2-chlorophenylacetic acid provides a convenient handle for its immobilization onto surfaces containing complementary functional groups, such as hydroxyl or amine groups. Once anchored, the bromo-phenylacetic acid moiety can act as an initiator for Surface-Initiated ATRP (SI-ATRP), enabling the growth of polymer brushes from the surface.[4][5][6] These polymer brushes can dramatically alter the surface properties, imparting characteristics like hydrophilicity/hydrophobicity, biocompatibility, and anti-fouling properties.

Key Advantages:

  • Tailored Surface Properties: Allows for the creation of surfaces with precisely controlled chemical and physical properties.

  • Dense Polymer Brushes: SI-ATRP enables the growth of high-density polymer brushes, leading to robust and effective surface modifications.

  • Broad Applicability: Can be applied to a variety of substrates, including silicon wafers, glass, and metal oxides, after appropriate surface functionalization.

Experimental Protocol: Grafting of Poly(N-isopropylacrylamide) (PNIPAM) from a Silicon Wafer

This protocol outlines the steps for modifying a silicon wafer with PNIPAM brushes, which are known for their temperature-responsive behavior.

Part 1: Immobilization of the Initiator

  • Substrate Cleaning: Clean a silicon wafer by sonication in acetone and isopropanol, followed by drying under a stream of nitrogen.

  • Surface Hydroxylation: Treat the wafer with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to generate surface hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive). Rinse extensively with deionized water and dry.

  • Silanization: Immerse the hydroxylated wafer in a 2% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in dry toluene for 2 hours to introduce amine functional groups. Rinse with toluene and cure at 110°C for 30 minutes.

  • Initiator Anchoring: Immerse the amine-functionalized wafer in a solution of α-bromo-2-chlorophenylacetic acid (10 mM) and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC, 12 mM) in dry dichloromethane (DCM) for 12 hours at room temperature. This step forms a stable amide bond between the initiator and the surface. Rinse with DCM and dry.

Part 2: Surface-Initiated ATRP of NIPAM

  • Reaction Setup: Place the initiator-modified wafer in a dried Schlenk flask.

  • Component Preparation: In a separate flask, dissolve N-isopropylacrylamide (NIPAM, 5.0 g, 44 mmol), CuBr (0.063 g, 0.44 mmol), and tris(2-pyridylmethyl)amine (TPMA, 0.128 g, 0.44 mmol) in a mixture of methanol (10 mL) and water (10 mL).

  • Degassing: Deoxygenate the monomer/catalyst solution by bubbling with nitrogen for 30 minutes.

  • Polymerization: Transfer the deoxygenated solution to the Schlenk flask containing the wafer via a cannula. Place the flask in a thermostated bath at 25°C for the desired time.

  • Termination and Cleaning: Remove the wafer from the polymerization solution, rinse with methanol, and sonicate in methanol to remove any non-grafted polymer. Dry the wafer under nitrogen.

  • Characterization: Analyze the thickness of the grafted polymer layer using ellipsometry. The chemical composition can be confirmed by X-ray photoelectron spectroscopy (XPS).

Data Presentation: Hypothetical Polymer Brush Growth

The following table shows the expected increase in the thickness of the PNIPAM layer over time.

EntryTime (h)Grafted Layer Thickness (nm)
10.55
2112
3225
4448

Note: The data presented are illustrative and may vary based on specific experimental conditions.

Visualization: SI-ATRP Logical Relationship

SI_ATRP_Logic Si_Wafer Silicon Wafer Hydroxylation Hydroxylation (-OH groups) Si_Wafer->Hydroxylation Silanization Silanization (-NH2 groups) Hydroxylation->Silanization Initiator_Surface Initiator-Modified Surface Silanization->Initiator_Surface Initiator α-Bromo-2-chlorophenylacetic acid Initiator->Initiator_Surface Polymer_Brush Polymer Brush on Surface Initiator_Surface->Polymer_Brush Monomer_Catalyst Monomer (NIPAM) + Catalyst (CuBr/TPMA) Monomer_Catalyst->Polymer_Brush

Caption: Logical steps for surface modification using SI-ATRP.

References

Application Notes and Protocols for the Synthesis of Brominated Phenylacetic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the bromination and esterification of phenylacetic acids. These reactions are fundamental transformations in organic synthesis, frequently employed in the preparation of pharmaceutical intermediates and other fine chemicals. The following sections outline two distinct methods for the α-bromination of phenylacetic acid and a general, high-yielding protocol for the subsequent esterification of the resulting α-bromo acid.

Bromination of Phenylacetic Acid

The introduction of a bromine atom at the α-position of phenylacetic acid can be effectively achieved via two primary methods: the Hell-Volhard-Zelinsky reaction and a method utilizing N-Bromosuccinimide (NBS).

Method A: Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-bromination of carboxylic acids. The reaction proceeds through the in-situ formation of an acyl bromide, which then enolizes and undergoes bromination.[1][2]

Experimental Protocol:

A detailed procedure for the α-bromination of phenylacetic acid using bromine and phosphorus trichloride is as follows:

  • Reaction Setup: In a 3-liter, round-bottomed flask equipped with a mechanical stirrer and an efficient reflux condenser, add 750 mL of benzene, 230 g (1.69 moles) of phenylacetic acid, 15 g (0.12 mole) of phosphorus trichloride, and 288 g (1.80 moles) of bromine.[3]

  • Reaction: Gently reflux the solution for 2–3 days, or until the initial color of the bromine is discharged.[3]

  • Work-up: Allow the solution to cool to room temperature. After 1 hour, decant the solution from any polymeric material into a 2-liter distilling flask.[3]

  • Isolation: Remove the solvent by distillation at water bath temperatures under reduced pressure. Pour the resulting black oil into 250–300 mL of ligroin (b.p. 90–120°C).[3]

  • Crystallization: Heat the mixture to dissolve the oil, then store the solution at -25°C in a freezer for 12 hours.[3]

  • Purification: Filter the solid on a sintered-glass funnel and wash with 200 mL of cold (10°C) ligroin (b.p. 90–120°C) to yield α-bromophenylacetic acid.[3] Further recrystallization from ligroin with decolorizing carbon can be performed if necessary.[3]

Quantitative Data Summary:

ParameterValueReference
Initial Yield67%[3]
Yield after Recrystallization60–62%[3]
Melting Point80.5–84°C[3]
Method B: N-Bromosuccinimide (NBS) Bromination

An alternative and often milder method for α-bromination involves the use of N-bromosuccinimide (NBS) as the bromine source, typically with a radical initiator.

Experimental Protocol:

A representative procedure for the NBS bromination of phenylacetic acid is as follows:[4]

  • Reaction Setup: To a dry two-necked flask fitted with a condenser, add 2-phenylacetic acid (376 mg, 2.7 mmol), N-bromosuccinimide (540 mg, 3.05 mmol), and carbon tetrachloride (5.5 mL).[4]

  • Initiation: Add azobisisobutyronitrile (AIBN) (23 mg, 0.14 mmol) with stirring.[4]

  • Reaction: Heat the reaction mixture to reflux at 77°C with stirring for 2 hours. The progress of the reaction can be monitored by 1H NMR until the 2-phenylacetic acid is completely consumed.[4]

  • Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute the reaction mixture with hexane (10.0 mL) and filter.[4]

  • Purification: Remove the solvent by rotary evaporation and purify the crude product by silica gel column chromatography (eluent: n-hexane/ether, 2:1, v/v) to afford α-bromophenylacetic acid as a white solid.[4]

Quantitative Data Summary:

ParameterValueReference
Yield95%[4]
Reaction Temperature77°C[4]
Reaction Time2 hours[4]

Esterification of α-Bromophenylacetic Acid

The esterification of the synthesized α-bromophenylacetic acid can be readily achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Fischer Esterification

This acid-catalyzed esterification is an equilibrium process.[5][6] To drive the reaction towards the product, an excess of the alcohol is typically used.

Experimental Protocol:

The following is a general method for the synthesis of methyl 2-bromophenylacetate, which can be adapted for other alcohols.[7][8]

  • Reaction Setup: Dissolve o-bromophenylacetic acid (5.0 g, 18.18 mmol) in methanol (50 mL).[7][8]

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid to the solution.[7][8]

  • Reaction: Reflux the reaction mixture for 30 minutes.[7][8]

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent.[7][8]

  • Extraction: Add water (30 mL) to the residue and extract with dichloromethane (3 x 20 mL).[7][8]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the corresponding methyl 2-bromophenylacetate.[7][8]

Quantitative Data Summary:

ProductYieldReference
methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate99%[7]
methyl 2-(2-bromo-5-methoxyphenyl)acetate99%[7]
methyl 2-(2-bromo-4-methoxyphenyl)acetate99%[7]
methyl 2-(2-bromophenyl)acetate99%[7]

Experimental Workflows

The logical progression of the synthetic steps is illustrated in the following diagrams.

Bromination_Workflow PhenylaceticAcid Phenylacetic Acid Bromination Bromination PhenylaceticAcid->Bromination Br2, PBr3 or NBS, AIBN AlphaBromoAcid α-Bromophenylacetic Acid Bromination->AlphaBromoAcid

Caption: General workflow for the α-bromination of phenylacetic acid.

Esterification_Workflow AlphaBromoAcid α-Bromophenylacetic Acid Esterification Esterification AlphaBromoAcid->Esterification Alcohol, H+ EsterProduct α-Bromophenylacetic Acid Ester Esterification->EsterProduct

Caption: General workflow for the esterification of α-bromophenylacetic acid.

Combined_Workflow Start Phenylacetic Acid Step1 α-Bromination Start->Step1 Intermediate α-Bromophenylacetic Acid Step1->Intermediate Step2 Esterification Intermediate->Step2 FinalProduct α-Bromophenylacetic Acid Ester Step2->FinalProduct

Caption: Combined workflow for the synthesis of α-bromophenylacetic acid esters.

References

Application Notes and Protocols: α-Bromo-2-chlorophenylacetic Acid as a Standard Reference Material in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-Bromo-2-chlorophenylacetic acid is a crucial chemical intermediate, notably in the synthesis of the antiplatelet agent Clopidogrel.[1][2] Its chemical structure, featuring a carboxylic acid, a bromine atom, and a chlorinated phenyl ring, imparts significant reactivity, making it a valuable component in organic synthesis.[2] Beyond its role as a precursor, its high purity, typically ≥99% as determined by HPLC, makes it an excellent candidate for use as a standard reference material in chromatographic applications.[1][3]

These application notes provide detailed protocols for the use of α-Bromo-2-chlorophenylacetic acid as a reference standard for quantitative analysis by High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals involved in quality control, impurity profiling, and reaction monitoring.

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of a reference standard is paramount for its proper handling, storage, and use.

Table 1: Physicochemical Properties of α-Bromo-2-chlorophenylacetic Acid

PropertyValueReference(s)
Synonyms 2-Bromo-2-(2-chlorophenyl)acetic acid[3]
CAS Number 29270-30-2[3]
Molecular Formula C₈H₆BrClO₂[3]
Molecular Weight 249.49 g/mol [3]
Appearance White to off-white crystalline powder[1][3]
Melting Point 106-112 °C[1][3][4]
Purity (by HPLC) ≥99.0%[1][3]
Solubility Soluble in organic solvents like methanol and acetonitrile; slightly soluble in water.
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from light. Recommended storage at 0-8°C.[3]

Experimental Protocols

Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental to achieving reliable and reproducible quantitative results.

3.1.1. Equipment and Materials

  • α-Bromo-2-chlorophenylacetic acid reference standard (purity ≥99%)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Deionized water (18.2 MΩ·cm)

  • Analytical balance (readable to 0.01 mg)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm)

3.1.2. Protocol for Stock Standard Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of α-Bromo-2-chlorophenylacetic acid reference standard.

  • Quantitatively transfer the weighed standard to a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Make up the volume to 25 mL with methanol and mix thoroughly.

  • This stock solution should be stored at 2-8°C and protected from light.

3.1.3. Protocol for Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for constructing a calibration curve. For example, to prepare a 100 µg/mL working standard:

  • Pipette 5 mL of the 1000 µg/mL stock solution into a 50 mL volumetric flask.

  • Dilute to the mark with the mobile phase and mix well.

HPLC Method for Quantitative Analysis

This section outlines a recommended HPLC method for the quantitative analysis of α-Bromo-2-chlorophenylacetic acid.

Table 2: HPLC Method Parameters

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a gradient or isocratic elution. A starting point could be a 50:50 (v/v) ratio.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 220 nm
Run Time Approximately 15 minutes

4.1. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This should include multiple injections of a working standard solution to evaluate parameters such as peak area precision, tailing factor, and theoretical plates.

4.2. Calibration Curve

Inject the prepared working standard solutions in increasing order of concentration. Plot a graph of the peak area response versus the concentration of α-Bromo-2-chlorophenylacetic acid. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). A correlation coefficient of >0.999 is generally considered acceptable.

Application: Impurity in Clopidogrel Synthesis

α-Bromo-2-chlorophenylacetic acid can be used as a reference standard to quantify its own levels as a residual starting material or to identify and quantify related impurities in the synthesis of Clopidogrel.

5.1. Sample Preparation

For the analysis of a Clopidogrel drug substance, a sample solution can be prepared as follows:

  • Accurately weigh approximately 50 mg of the Clopidogrel sample.

  • Transfer to a 100 mL volumetric flask.

  • Add 60 mL of the diluent (mobile phase) and sonicate for 5 minutes to dissolve.[5]

  • Dilute to the mark with the diluent to achieve a final concentration of 0.5 mg/mL.[5]

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_hplc HPLC Analysis weigh Weigh Reference Standard dissolve Dissolve in Solvent weigh->dissolve stock Prepare Stock Solution dissolve->stock dilute Prepare Working Standards stock->dilute inject Inject Standards dilute->inject calibrate Generate Calibration Curve inject->calibrate quantify Quantify Analyte calibrate->quantify inject_sample Inject Sample inject_sample->quantify

Caption: Workflow for using a reference standard in HPLC analysis.

clopidogrel_synthesis start 2-Chlorophenylacetic acid intermediate α-Bromo-2-chlorophenylacetic acid (Reference Standard) start->intermediate Bromination esterification Esterification intermediate->esterification methyl_ester Methyl α-bromo-2- chlorophenylacetate esterification->methyl_ester condensation Condensation methyl_ester->condensation clopidogrel Clopidogrel condensation->clopidogrel

Caption: Role of α-Bromo-2-chlorophenylacetic acid in Clopidogrel synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of α-Bromo-2-chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of α-Bromo-2-chlorophenylacetic acid synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of α-Bromo-2-chlorophenylacetic acid, particularly focusing on the Hell-Volhard-Zelinsky (HVZ) reaction and related bromination methods.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure all reagents, especially the brominating agent (e.g., Br₂, NBS) and the phosphorus catalyst (e.g., PBr₃ or red phosphorus), are pure and anhydrous. Moisture can significantly hinder the reaction.

  • Reaction Temperature: The Hell-Volhard-Zelinsky (HVZ) reaction often requires high temperatures to initiate. However, excessively high temperatures can lead to the formation of β-unsaturated carboxylic acid byproducts through the elimination of hydrogen halide. Carefully control the temperature according to the specific protocol.

  • Incomplete Reaction: Monitor the reaction progress using techniques like TLC or HPLC to ensure the starting material (2-chlorophenylacetic acid) is fully consumed. If the reaction stalls, a slight increase in temperature or prolonged reaction time might be necessary.

  • Side Reactions: The formation of di-brominated byproducts can reduce the yield of the desired mono-brominated product. Optimizing the stoichiometry of the brominating agent is crucial. Using N-bromosuccinimide (NBS) with a radical initiator like AIBN can sometimes offer better selectivity.

  • Work-up and Purification: Product loss can occur during the work-up and purification steps. Ensure efficient extraction and minimize losses during recrystallization or chromatography.

Q2: The color of my reaction mixture is not changing as expected. What does the color indicate?

A2: The color of the reaction mixture can provide valuable insights into the reaction's progress:

  • Initial Color: Upon addition of bromine (Br₂), the reaction mixture will typically turn a reddish-brown color.

  • Color Fading: As the reaction proceeds and bromine is consumed, the reddish-brown color should gradually fade to a light yellow or become colorless. This indicates the successful incorporation of bromine into the organic molecule.

  • Persistent Reddish-Brown Color: If the bromine color persists for an extended period, it may indicate that the reaction has not initiated or is proceeding very slowly. This could be due to:

    • Insufficient temperature.

    • Poor quality of the phosphorus catalyst.

    • Presence of inhibitors.

  • Darkening or Charring: Significant darkening or charring of the reaction mixture can suggest decomposition or the occurrence of unwanted side reactions, often due to excessive heat.

Q3: I am observing the formation of an unexpected byproduct. What are the common side products and how can I minimize them?

A3: Common byproducts in the synthesis of α-Bromo-2-chlorophenylacetic acid include:

  • Di-brominated Product: α,α-Dibromo-2-chlorophenylacetic acid is a common impurity. To minimize its formation, use a precise stoichiometric amount of the brominating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.

  • Unreacted Starting Material: Incomplete conversion will leave 2-chlorophenylacetic acid in the final product mixture. Ensure sufficient reaction time and appropriate temperature.

  • β-Unsaturated Carboxylic Acid: As mentioned, this can form at very high temperatures due to the elimination of HBr. Maintain careful temperature control.

  • Acyl Bromide Intermediate: The reaction proceeds through an acyl bromide intermediate. Incomplete hydrolysis during the work-up will leave this reactive species in the product. Ensure thorough quenching with water.

Q4: How can I effectively purify the final product to achieve high purity?

A4: Purification is critical to isolate the desired α-Bromo-2-chlorophenylacetic acid from byproducts and unreacted starting materials. Common purification methods include:

  • Recrystallization: This is a widely used technique. The choice of solvent is crucial and may require some experimentation. Common solvents include hexanes or a mixture of ethyl acetate and hexanes.

  • Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A solvent system such as a mixture of n-hexane and ether can be effective.

  • Aqueous Wash: During the work-up, washing the organic layer with a saturated sodium bicarbonate solution can help remove any remaining acidic impurities.

Data Presentation

Table 1: Comparison of Different Synthesis Methods for α-Bromo-2-chlorophenylacetic Acid and its Esters.

Synthesis MethodStarting MaterialBrominating Agent/CatalystReported YieldReported PurityReference
Hell-Volhard-Zelinsky2-chlorophenylacetic acidBr₂ / PBr₃--
NBS Bromination2-phenylacetic acidNBS / AIBN95%-
NaBr/H₂O₂ Method2-chlorophenylacetic acidNaBr / H₂O₂Yield of 81% for the acid-
Esterification of α-Bromo-2-chlorophenylacetic acidα-Bromo-2-chlorophenylacetic acidMethyl Acetate / Lewis Acid>90%>99% (HPLC)

Experimental Protocols

Protocol 1: Synthesis of α-Bromo-2-chlorophenylacetic Acid via the Hell-Volhard-Zelinsky (HVZ) Reaction

This protocol is a general representation of the HVZ reaction and may require optimization for specific laboratory conditions.

  • Acyl Bromide Formation:

    • In a dry, three-necked flask equipped with a reflux condenser and a dropping funnel, place 2-chlorophenylacetic acid (1.0 eq).

    • Slowly add phosphorus tribromide (PBr₃, catalytic amount, e.g., 0.1 eq) or red phosphorus.

  • Bromination:

    • Gently heat the mixture.

    • Add bromine (Br₂, 1.0-1.1 eq) dropwise from the dropping funnel. The reaction is often exothermic, and the rate of addition should be controlled to maintain a steady temperature.

    • After the addition is complete, continue to heat the mixture according to the optimized reaction time, or until the reddish-brown color of bromine disappears.

  • Hydrolysis (Work-up):

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into cold water with vigorous stirring to hydrolyze the intermediate α-bromo acyl bromide to the desired α-bromo carboxylic acid.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis using N-Bromosuccinimide (NBS)

This method offers an alternative to using liquid bromine and is often preferred for its ease of handling.

  • Reaction Setup:

    • To a dry, two-necked flask fitted with a reflux condenser, add 2-chlorophenylacetic acid, N-bromosuccinimide (NBS), and a suitable solvent (e.g., carbon tetrachloride).

    • Add a radical initiator, such as azobisisobutyronitrile (AIBN).

  • Reaction:

    • Heat the reaction mixture to reflux with stirring for the required duration. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove succinimide.

    • Wash the filtrate with water and then with a saturated sodium thiosulfate solution to remove any remaining bromine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification:

    • Purify the resulting crude product by silica gel column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: 2-chlorophenylacetic acid reagents Add Brominating Agent (e.g., Br2/PBr3 or NBS/AIBN) start->reagents reaction Heating / Reflux reagents->reaction workup Aqueous Work-up (Hydrolysis & Extraction) reaction->workup crude Crude Product workup->crude purification Recrystallization or Column Chromatography crude->purification final_product Pure α-Bromo-2- chlorophenylacetic acid purification->final_product

Caption: Experimental workflow for the synthesis and purification of α-Bromo-2-chlorophenylacetic acid.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed reagent_quality Poor Reagent Quality (e.g., moisture) start->reagent_quality temperature Incorrect Temperature (Too low or too high) start->temperature incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions (e.g., di-bromination) start->side_reactions use_pure Use pure, anhydrous reagents reagent_quality->use_pure optimize_temp Optimize and control temperature temperature->optimize_temp monitor_reaction Monitor reaction progress (TLC/HPLC) & adjust time/temp incomplete_reaction->monitor_reaction optimize_stoich Optimize stoichiometry of brominating agent side_reactions->optimize_stoich

Caption: Troubleshooting guide for low reaction yield.

Technical Support Center: Optimizing Nucleophilic Substitution Reactions of alpha-Bromo-2-chlorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for nucleophilic substitution with alpha-bromo-2-chlorophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound in nucleophilic substitution reactions?

This compound is highly reactive towards nucleophilic substitution, primarily proceeding through an S(_N)2 mechanism. The presence of the electron-withdrawing carboxylic acid and phenyl groups enhances the electrophilicity of the alpha-carbon, making it susceptible to attack by a wide range of nucleophiles.[1][2]

Q2: Which nucleophiles are suitable for reaction with this compound?

A variety of nucleophiles can be used, including but not limited to:

  • Nitrogen nucleophiles: Ammonia, primary and secondary amines, azides.

  • Oxygen nucleophiles: Hydroxide, alkoxides, carboxylates.

  • Sulfur nucleophiles: Thiols, thiocyanates.

  • Halide ions: Fluoride, chloride (for isotopic labeling).

Q3: What are the typical solvents and bases used for these reactions?

  • Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred as they can solvate the nucleophile without significantly solvating the transition state, thus accelerating the S(_N)2 reaction.[3] In some cases, polar protic solvents like ethanol or water can be used, particularly when the nucleophile is also soluble in these media.

  • Bases: A non-nucleophilic base is often required to neutralize the HBr formed during the reaction and, in the case of the carboxylic acid starting material, to deprotonate the carboxylic acid group. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K(_2)CO(_3)) or sodium bicarbonate (NaHCO(_3)). The choice of base is critical to avoid side reactions.

Q4: What are common side reactions to be aware of?

  • Elimination (E2): Although less common for this substrate, the use of a sterically hindered, strong base can promote the elimination of HBr to form an α,β-unsaturated carboxylic acid.

  • Epoxide formation: If the reaction is performed under basic conditions with a hydroxyl-containing nucleophile, intramolecular cyclization can lead to the formation of an epoxide.

  • Racemization: If the reaction proceeds via a partial S(_N)1 mechanism, which can be promoted by polar protic solvents and weaker nucleophiles, some degree of racemization may occur at the alpha-carbon.

  • Over-alkylation: When using primary amines as nucleophiles, over-alkylation to form a tertiary amine can occur. Using a large excess of the primary amine can help to minimize this.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Low reactivity of the nucleophile. 2. Inappropriate solvent. 3. Incorrect base or stoichiometry. 4. Low reaction temperature. 5. Degradation of starting material. 1. Use a stronger or more concentrated nucleophile. Consider converting the carboxylic acid to an ester to increase reactivity in some cases.2. Switch to a polar aprotic solvent like DMF or DMSO.[3]3. Ensure at least two equivalents of a non-nucleophilic base are used if starting with the free acid (one for the carboxylic acid proton, one for the HBr byproduct).4. Increase the reaction temperature in increments of 10-20°C.5. Check the purity of the this compound. It can slowly hydrolyze upon exposure to moisture.
Formation of multiple products 1. Side reactions (e.g., elimination, over-alkylation). 2. Reaction with the solvent. 3. Impure starting materials. 1. Use a milder, non-nucleophilic base. For amination, use a large excess of the amine. To avoid elimination, use less sterically hindered bases.2. Ensure the solvent is inert under the reaction conditions.3. Purify the starting materials before the reaction.
Incomplete reaction 1. Insufficient reaction time. 2. Low reaction temperature. 3. Poor solubility of reactants. 1. Monitor the reaction by TLC or LC-MS and extend the reaction time.2. Gradually increase the reaction temperature.3. Choose a solvent in which all reactants are soluble at the reaction temperature.
Product is difficult to purify 1. Presence of unreacted starting material. 2. Formation of polar byproducts. 3. Emulsion formation during workup. 1. Drive the reaction to completion. Consider a purification method that separates based on acidity (e.g., acid-base extraction).2. Use column chromatography with an appropriate solvent system. Consider a recrystallization step.3. Add brine to the aqueous layer during extraction to break the emulsion.

Data Presentation

Table 1: General Reaction Conditions for Nucleophilic Substitution on this compound
NucleophileSolventBase (equiv.)Temperature (°C)Typical Reaction Time (h)Expected Yield
Sodium AzideDMFNaHCO(_3) (2.0)25 - 504 - 12High
Ammonia (aq)Dioxane/H(_2)OExcess50 - 8012 - 24Moderate to High
BenzylamineAcetonitrileK(_2)CO(_3) (2.2)60 - 806 - 18Good to High
Sodium MethoxideMethanolNaOMe (2.0)25 - 602 - 8High
ThiophenolEthanolTEA (2.1)25 - 503 - 10High

Note: These are general guidelines. Optimal conditions may vary depending on the specific substrate and nucleophile.

Experimental Protocols

Protocol 1: Synthesis of 2-Azido-2-(2-chlorophenyl)acetic acid

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • Sodium bicarbonate (NaHCO(_3))

  • Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add sodium bicarbonate (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add sodium azide (1.5 eq) portion-wise to the stirring mixture.

  • Heat the reaction mixture to 50°C and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the aqueous layer and extract it twice more with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in Solvent add_base Add Base (e.g., K2CO3) start->add_base add_nuc Add Nucleophile add_base->add_nuc heat Heat to Optimal Temperature add_nuc->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Purify (Chromatography/Recrystallization) extract->purify product Isolated Product purify->product

Caption: General experimental workflow for nucleophilic substitution.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Product Yield? cause1 Suboptimal Reaction Conditions start->cause1 Yes cause2 Poor Nucleophile Reactivity start->cause2 Yes cause3 Side Reactions Dominating start->cause3 Yes sol1 Optimize Temperature, Solvent, and Base cause1->sol1 sol2 Increase Nucleophile Concentration or Use a Stronger Nucleophile cause2->sol2 sol3 Modify Base or Reaction Temperature to Minimize Side Reactions cause3->sol3 end Improved Yield sol1->end Re-run Experiment sol2->end Re-run Experiment sol3->end Re-run Experiment

Caption: Troubleshooting logic for low reaction yield.

References

Side reactions and byproducts in the synthesis of alpha-Bromo-2-chlorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of α-Bromo-2-chlorophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of α-Bromo-2-chlorophenylacetic acid?

A1: The most prevalent method is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the bromination of 2-chlorophenylacetic acid in the presence of a phosphorus catalyst (e.g., PBr₃ or red phosphorus) and liquid bromine.[1] Variations of this method utilize other brominating agents such as N-bromosuccinimide (NBS) or a sodium bromide/hydrogen peroxide system, which can offer milder reaction conditions.[1]

Q2: What are the primary side reactions and byproducts to be aware of during the synthesis?

A2: The main side reactions include:

  • Di-bromination: Formation of α,α-dibromo-2-chlorophenylacetic acid, typically resulting from the use of excess brominating agent or prolonged reaction times.

  • Decarboxylation: Loss of the carboxylic acid group, which can be promoted by high temperatures.

  • Formation of acyl bromide: The intermediate in the HVZ reaction, which may remain if the hydrolysis step is incomplete.[2]

  • Unreacted starting material: Incomplete conversion of 2-chlorophenylacetic acid.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative analysis of the reaction mixture over time.[1]

Troubleshooting Guides

Issue 1: Low Yield of α-Bromo-2-chlorophenylacetic acid
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction using TLC or HPLC to ensure the starting material is consumed. If the reaction stalls, consider a slight increase in temperature or addition of a small amount of fresh catalyst.Increased conversion of starting material to product.
Suboptimal Temperature The HVZ reaction often requires elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to byproduct formation. Maintain the temperature within the recommended range for the specific protocol.An optimal balance between reaction rate and selectivity, maximizing the yield of the desired product.
Insufficient Brominating Agent Ensure the stoichiometry of the brominating agent is correct. A slight excess may be necessary, but a large excess can lead to di-bromination.Complete consumption of the starting material without significant formation of di-brominated byproduct.
Decomposition of Product Prolonged exposure to high temperatures can cause decarboxylation. Minimize the reaction time once the starting material is consumed.Reduced formation of decarboxylated byproducts and preservation of the desired product.
Inefficient Work-up Ensure complete hydrolysis of the intermediate acyl bromide during the work-up by adding a sufficient amount of water and allowing adequate time for the reaction. Optimize extraction procedures to minimize product loss.Improved recovery of the final product from the reaction mixture.
Issue 2: Presence of α,α-dibromo-2-chlorophenylacetic acid Impurity
Potential Cause Troubleshooting Step Expected Outcome
Excess Brominating Agent Carefully control the stoichiometry of the brominating agent (e.g., Br₂ or NBS). Use no more than a 5-10% excess.Minimized formation of the di-brominated byproduct.
Prolonged Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed. Over-running the reaction can lead to further bromination of the product.Prevention of the second bromination step, leading to a cleaner product profile.
High Reaction Temperature Elevated temperatures can sometimes favor over-bromination. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.Reduced rate of the second bromination, improving the selectivity for the mono-brominated product.
Issue 3: Evidence of Decarboxylation
Potential Cause Troubleshooting Step Expected Outcome
Excessively High Temperature The HVZ reaction can be sensitive to high temperatures. Maintain a controlled temperature throughout the reaction, avoiding localized overheating.Minimized thermal decomposition of the carboxylic acid, thus reducing the formation of decarboxylated byproducts.
Extended Reaction Time at High Temperature As with di-bromination, prolonged heating increases the likelihood of decarboxylation. Work to optimize the reaction time.Preservation of the carboxylic acid functional group in the final product.
Issue 4: Reaction Mixture Color Changes
Observation Potential Cause Troubleshooting/Interpretation
Initial brown-red color This is the characteristic color of elemental bromine (Br₂) in the reaction mixture.This is a normal observation at the beginning of the reaction.
Color fades over time The bromine is being consumed in the reaction.The fading of the bromine color is a good visual indicator that the reaction is proceeding.[3] Complete discoloration may signal the end of the reaction.
Dark or black oil formation This can indicate the formation of polymeric or degradation byproducts, sometimes seen in HVZ reactions run for extended periods or at very high temperatures.[4]If this occurs, it may be necessary to purify the product from these colored impurities, for example, by recrystallization with activated carbon.[4]

Experimental Protocols

Protocol 1: Synthesis via Hell-Volhard-Zelinsky Reaction

This protocol is a standard method for the α-bromination of carboxylic acids.

Materials:

  • 2-chlorophenylacetic acid

  • Red phosphorus (catalytic amount)

  • Liquid bromine (Br₂)

  • Water

  • Suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the 2-chlorophenylacetic acid and a catalytic amount of red phosphorus.

  • Slowly add liquid bromine to the flask with stirring. The reaction is typically exothermic and may require initial cooling.

  • After the addition is complete, heat the reaction mixture to reflux. The progress of the reaction can be monitored by the disappearance of the bromine color.

  • Once the reaction is complete (as determined by TLC or HPLC), cool the mixture to room temperature.

  • Slowly and carefully add water to the reaction mixture to quench the excess bromine and hydrolyze the intermediate phosphorus compounds and the acyl bromide.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization.

Protocol 2: Synthesis using Sodium Bromide and Hydrogen Peroxide

This method is presented as a milder and more environmentally friendly alternative to the traditional HVZ reaction.[1]

Materials:

  • 2-chlorophenylacetic acid

  • Sodium bromide (NaBr)

  • 50% Sulfuric acid (H₂SO₄)

  • 35% Hydrogen peroxide (H₂O₂)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • Dissolve 10.0 g of 2-chlorophenylacetic acid in 40 mL of dichloromethane in a round-bottom flask.

  • Add 7.2 g of sodium bromide and 7.2 g of 50% sulfuric acid to the solution and stir.

  • Irradiate the mixture with a 35W fluorescent lamp.

  • Slowly add 9.0 g of 35% hydrogen peroxide dropwise at room temperature. The reaction mixture will turn brown-red.

  • Continue the reaction at room temperature for approximately 24 hours, or until the color of the reaction solution fades and HPLC analysis indicates the disappearance of the starting material.

  • Stop stirring and allow the layers to separate.

  • Wash the organic phase with 20 mL of water.

  • Concentrate the organic phase under reduced pressure to obtain the crude product as a light yellow solid.

  • The reported purity of the crude product by HPLC is 91.6%.[1] Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Typical Reaction Parameters and Reported Purity

Synthesis MethodKey ReagentsSolventTemperatureReaction TimeReported Purity (Crude)Reference
Hell-Volhard-ZelinskyBr₂, Red PNone/SolventRefluxSeveral hours to daysVariable[1]
NaBr/H₂O₂NaBr, H₂O₂, H₂SO₄DichloromethaneRoom Temp24 hours91.6% (HPLC)[1]
N-BromosuccinimideNBSCarbon tetrachlorideRefluxVariableNot Specified[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine 2-chlorophenylacetic acid and catalyst start->reactants add_br Add Brominating Agent reactants->add_br heat Heat to Reaction Temperature add_br->heat monitor Monitor Progress (TLC/HPLC) heat->monitor quench Quench & Hydrolyze monitor->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Recrystallize dry->purify end Final Product purify->end

Caption: General experimental workflow for the synthesis of α-Bromo-2-chlorophenylacetic acid.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Impure Product check_impurities Analyze byproducts (HPLC, GC-MS, NMR) start->check_impurities check_conversion Check for unreacted starting material start->check_conversion adjust_stoichiometry Adjust stoichiometry of brominating agent check_impurities->adjust_stoichiometry Di-bromination optimize_temp Optimize reaction temperature check_impurities->optimize_temp Decarboxylation check_conversion->optimize_temp optimize_time Optimize reaction time check_conversion->optimize_time improve_workup Improve work-up and purification adjust_stoichiometry->improve_workup optimize_temp->improve_workup optimize_time->improve_workup

Caption: A logical troubleshooting workflow for addressing common issues in the synthesis.

References

Technical Support Center: Purification of α-Bromo-2-chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for α-Bromo-2-chlorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available α-Bromo-2-chlorophenylacetic acid?

A1: Commercially available α-Bromo-2-chlorophenylacetic acid is typically offered at a purity of ≥98% or ≥99% as determined by HPLC.[1][2]

Q2: What are the common impurities found in crude α-Bromo-2-chlorophenylacetic acid after synthesis?

A2: Common impurities can include unreacted starting material (2-chlorophenylacetic acid), byproducts from the bromination reaction such as the di-brominated analog (α,α-dibromo-2-chlorophenylacetic acid), and residual solvents from the workup.

Q3: What is the appearance and melting point of pure α-Bromo-2-chlorophenylacetic acid?

A3: Pure α-Bromo-2-chlorophenylacetic acid is an off-white to light yellow or white crystalline powder.[1][3] Its melting point is typically in the range of 107-112 °C.[3]

Q4: What are the recommended storage conditions for α-Bromo-2-chlorophenylacetic acid?

A4: It is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container, away from moisture and heat.[1][4]

Q5: In which solvents is α-Bromo-2-chlorophenylacetic acid soluble?

A5: It is soluble in organic solvents such as ethanol and acetone, and slightly soluble in water.[1] The methyl ester derivative is also soluble in ethanol and acetone and slightly soluble in water.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of α-Bromo-2-chlorophenylacetic acid.

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Synthesis - Incomplete reaction. - Formation of byproducts (e.g., di-bromination). - Inefficient workup.- Monitor the reaction by TLC or HPLC to ensure completion. - Carefully control the stoichiometry of bromine used. - Wash the crude product with a saturated solution of sodium thiosulfate to remove excess bromine, followed by a water wash.
Product is an Oil or Gummy Solid - Presence of residual solvent. - Significant amount of impurities depressing the melting point.- Ensure the product is thoroughly dried under vacuum. - Attempt purification by column chromatography to remove impurities. - Try recrystallization from a different solvent system.
Poor Crystal Formation During Recrystallization - Solvent is too polar or non-polar. - Solution is not saturated enough. - Cooling is too rapid.- Perform small-scale solubility tests to find an optimal recrystallization solvent or solvent mixture. - Reduce the amount of solvent used to dissolve the crude product. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Co-elution of Impurities in Column Chromatography - Inappropriate solvent system (eluent). - Overloading of the column.- Adjust the polarity of the eluent. Adding a small amount of a volatile acid (e.g., acetic acid) can improve the separation of acidic compounds. - Use an appropriate ratio of crude product to stationary phase (typically 1:20 to 1:100 by weight).

Quantitative Data Summary

Parameter Value Source
Molecular Formula C₈H₆BrClO₂[1]
Molecular Weight 249.49 g/mol [1]
Melting Point 107-112 °C[3]
Appearance Off-white to light yellow crystalline powder[1][3]
Purity (Commercial) ≥98% or ≥99% (by HPLC)[1][2]
Solubility Soluble in ethanol, acetone; slightly soluble in water[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the purification of α-Bromo-2-chlorophenylacetic acid by recrystallization. The choice of solvent is critical and should be determined by preliminary small-scale solubility tests. A mixture of a solvent in which the compound is soluble and a non-solvent in which it is insoluble is often effective.

Materials:

  • Crude α-Bromo-2-chlorophenylacetic acid

  • Recrystallization solvent (e.g., Toluene/Hexane mixture, Ethanol/Water mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude α-Bromo-2-chlorophenylacetic acid in an Erlenmeyer flask.

  • Add a minimal amount of the more soluble solvent (e.g., toluene or ethanol) to just cover the solid.

  • Gently heat the mixture while stirring to dissolve the solid.

  • If using a solvent pair, add the less soluble solvent (e.g., hexane or water) dropwise at an elevated temperature until the solution becomes slightly turbid.

  • Add a few drops of the more soluble solvent until the solution becomes clear again.

  • If any insoluble impurities are present, perform a hot filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol provides a general method for purification using silica gel column chromatography.

Materials:

  • Crude α-Bromo-2-chlorophenylacetic acid

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate mixture with 0.5% acetic acid)

  • Collection tubes

Procedure:

  • Prepare the column by packing it with a slurry of silica gel in the chosen eluent.

  • Dissolve the crude α-Bromo-2-chlorophenylacetic acid in a minimal amount of the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary. The addition of a small percentage of acetic acid to the eluent can help to reduce tailing of the acidic product on the silica gel.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified α-Bromo-2-chlorophenylacetic acid.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude α-Bromo-2- chlorophenylacetic Acid Recrystallization Recrystallization Crude Product->Recrystallization Dissolve in hot solvent, cool to crystallize Column Chromatography Column Chromatography Crude Product->Column Chromatography Adsorb on silica gel, elute with solvent Pure Product Pure α-Bromo-2- chlorophenylacetic Acid Recrystallization->Pure Product Column Chromatography->Pure Product Purity Check HPLC / Melting Point Pure Product->Purity Check

Caption: General experimental workflow for the purification of α-Bromo-2-chlorophenylacetic acid.

troubleshooting_logic Start Impure Product Check_Appearance Is the product an oil? Start->Check_Appearance Recrystallization_Attempt Attempt Recrystallization Check_Appearance->Recrystallization_Attempt No Column_Chromatography Perform Column Chromatography Check_Appearance->Column_Chromatography Yes Check_Purity Check Purity by HPLC Recrystallization_Attempt->Check_Purity Success Pure Crystalline Product Column_Chromatography->Check_Purity High_Purity Purity > 98%? Check_Purity->High_Purity High_Purity->Success Yes High_Purity->Column_Chromatography No

Caption: A logical workflow for troubleshooting the purification of α-Bromo-2-chlorophenylacetic acid.

References

Preventing degradation of alpha-Bromo-2-chlorophenylacetic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for alpha-Bromo-2-chlorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during storage and to troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1] The ideal storage temperature is between 2-8°C.[2] The compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and air, as it is known to be air and moisture sensitive.

Q2: What is the expected shelf life of this compound?

A2: If stored under the recommended conditions, this compound has a shelf life of approximately 2 years.[1] However, it is crucial to monitor the purity of the material periodically, especially if it has been stored for an extended period or if the storage conditions have deviated from the recommendations.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway for this compound is hydrolysis. Due to the presence of a reactive alpha-bromo group, the compound is susceptible to nucleophilic substitution by water, leading to the formation of 2-chloro-alpha-hydroxyphenylacetic acid. This degradation is accelerated by the presence of moisture and elevated temperatures.

Q4: How can I detect degradation in my sample of this compound?

A4: Degradation can be detected by a change in the physical appearance of the compound, such as discoloration (from off-white to yellowish) or clumping. For a quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the recommended analytical method to determine the purity of the compound and to detect and quantify any degradation products.[2][3]

Q5: Are there any known incompatibilities for this compound?

A5: Yes, this compound is incompatible with strong bases, strong oxidizing agents, and metals. Contact with these substances should be avoided to prevent vigorous reactions and degradation. It is also corrosive to many metals.

Troubleshooting Guides

Issue 1: Discoloration of the Compound During Storage
Symptom Possible Cause Troubleshooting Action
The off-white powder has turned yellow or brownish.1. Exposure to Air/Light: The compound may have been exposed to air or light, leading to oxidative degradation or photodecomposition. 2. Elevated Temperature: Storage at temperatures above the recommended 2-8°C can accelerate degradation.1. Verify Storage Conditions: Ensure the container is tightly sealed and stored in a dark environment. If necessary, transfer to an amber glass vial and purge with an inert gas before sealing. 2. Check Storage Temperature: Confirm that the storage unit is maintaining the correct temperature range. 3. Purity Check: Perform an HPLC analysis to quantify the level of degradation and identify impurities.
Issue 2: Poor or Inconsistent Results in Synthesis
Symptom Possible Cause Troubleshooting Action
Lower than expected yield or formation of side products in a reaction using this compound.1. Degraded Starting Material: The this compound may have partially hydrolyzed to 2-chloro-alpha-hydroxyphenylacetic acid, which will not participate in the desired reaction in the same way. 2. Presence of Moisture: Moisture in the reaction solvent or on glassware can hydrolyze the starting material.1. Confirm Purity: Analyze the starting material by HPLC to ensure its purity is within the required specifications (typically ≥98% or higher).[1][3] 2. Use Anhydrous Conditions: Ensure all solvents are anhydrous and glassware is properly dried before use. Run the reaction under an inert atmosphere. 3. Purify Starting Material: If the purity is low, consider recrystallizing the this compound before use.
Issue 3: Inaccurate Quantification in Assays
Symptom Possible Cause Troubleshooting Action
Difficulty in obtaining a stable and accurate concentration measurement of the compound.1. Degradation in Solution: The compound can degrade in solution, especially in protic or aqueous solvents, leading to a decrease in the concentration of the active substance over time. 2. Inappropriate Analytical Method: The HPLC method may not be stability-indicating, meaning it cannot separate the parent compound from its degradation products.1. Prepare Fresh Solutions: Always prepare solutions of this compound fresh before use. If solutions need to be stored, even for a short period, keep them at a low temperature (e.g., in an autosampler at 4°C). 2. Develop a Stability-Indicating Method: Use a validated stability-indicating HPLC method that can resolve this compound from 2-chloro-alpha-hydroxyphenylacetic acid and other potential impurities.

Data Presentation

Table 1: Recommended Storage Conditions and Stability Profile
ParameterRecommendationRationale
Temperature 2-8°CMinimizes the rate of hydrolytic and other degradation reactions.
Atmosphere Inert Gas (Nitrogen/Argon)Prevents oxidation and hydrolysis by excluding air and moisture.
Light Protect from Light (Amber Vial)Prevents potential photodegradation.
Container Tightly Sealed Glass ContainerPrevents exposure to atmospheric moisture and contaminants.
Expected Purity (New) ≥98% (HPLC)[1][3]High purity is crucial for use in synthesis and research.
Moisture Content ≤0.5% (Karl Fischer)[3]Minimizes the primary degradation pathway of hydrolysis.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general method for the analysis of this compound and its primary degradation product. Method optimization and validation are required for specific applications.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient elution may be required for optimal separation. A starting point could be a linear gradient from 70% A / 30% B to 30% A / 70% B over 20 minutes.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 0.5 mg/mL.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks based on their retention times. The primary degradation product, 2-chloro-alpha-hydroxyphenylacetic acid, is more polar and will have a shorter retention time than the parent compound.

  • Calculate the purity and the percentage of degradation products based on the peak areas.

Protocol 2: Forced Degradation Study (Stress Testing)

This protocol is based on ICH guidelines for forced degradation studies and should be adapted based on the specific stability characteristics of the compound.

1. Acid Hydrolysis:

  • Dissolve the compound in a solution of 0.1 M HCl.

  • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Neutralize the solution with 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve the compound in a solution of 0.1 M NaOH.

  • Maintain the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).

  • Neutralize the solution with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve the compound in a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

  • Dilute with the mobile phase for HPLC analysis.

4. Thermal Degradation:

  • Place the solid compound in a hot air oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).

  • Dissolve the stressed solid in a suitable solvent for HPLC analysis.

5. Photodegradation:

  • Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analyze the samples by HPLC.

Visualizations

Degradation_Pathway A This compound B 2-chloro-alpha-hydroxyphenylacetic Acid A->B Hydrolysis (H2O) Accelerated by heat, moisture

Caption: Primary degradation pathway of this compound.

Experimental_Workflow cluster_storage Storage & Handling cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting storage Store at 2-8°C Inert Atmosphere Protect from Light synthesis Use in Reaction storage->synthesis appearance_check Visual Inspection storage->appearance_check Discoloration purity_check Purity Check (HPLC) synthesis->purity_check Inconsistent Results appearance_check->purity_check

Caption: Logical workflow for handling and troubleshooting.

References

Enhancing the efficiency of bromination in phenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bromination of phenylacetic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the α-bromination of phenylacetic acid?

The two most prevalent and effective methods for the α-bromination of phenylacetic acid are the Hell-Volhard-Zelinsky (HVZ) reaction and bromination using N-Bromosuccinimide (NBS).

  • Hell-Volhard-Zelinsky (HVZ) Reaction: This classic method involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[1][2][3][4] The reaction proceeds through an acid bromide intermediate, which readily enolizes and reacts with bromine at the α-position.[5][6]

  • N-Bromosuccinimide (NBS) Bromination: This method utilizes NBS as the bromine source, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).[7][8] This approach is particularly effective for benzylic bromination.[8][9]

Q2: Which method, HVZ or NBS, is more efficient for the α-bromination of phenylacetic acid?

Both methods can be highly efficient, but the choice often depends on the specific substrate, desired scale, and available resources. A comparison of reported yields shows that the NBS method can achieve a higher yield under specific conditions.

Data Presentation: Comparison of Bromination Methods

FeatureHell-Volhard-Zelinsky (HVZ) ReactionN-Bromosuccinimide (NBS) Bromination
Reagents Phenylacetic acid, Bromine (Br₂), Phosphorus Tribromide (PBr₃)[1][10]Phenylacetic acid, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)[7]
Solvent Benzene[10] or neat (no solvent)Carbon tetrachloride (CCl₄)[7][8]
Reaction Time 2-3 days[10]2 hours[7]
Temperature Gentle reflux[10]Reflux (77°C)[7]
Reported Yield 60-67%[10]95%[7]
Workup Decantation, distillation, recrystallization[10]Filtration, rotary evaporation, silica gel chromatography[7]

Troubleshooting Guide

Q3: My HVZ reaction has resulted in a low yield and a significant amount of black, polymeric material. What could be the cause and how can I fix it?

The formation of a black, polymeric material is a known issue in the HVZ reaction with phenylacetic acid.[10]

  • Possible Cause: This is often due to side reactions or polymerization of the starting material or product under the harsh reaction conditions (prolonged heating).[3][11]

  • Troubleshooting Steps:

    • Ensure Dry Reagents and Glassware: Moisture can interfere with the reaction and promote side reactions.

    • Control Reaction Temperature: Avoid excessive heating. Maintain a gentle reflux as specified in the protocol.[10]

    • Optimize Reaction Time: While the literature suggests 2-3 days, monitoring the reaction by techniques like TLC or ¹H NMR (if possible) can help determine the optimal endpoint and prevent prolonged heating that leads to decomposition.

    • Purification: The protocol from Organic Syntheses suggests decanting the solution from the polymeric material before workup.[10] Subsequent recrystallization is crucial for obtaining a pure product.[10]

Q4: The NBS bromination of my substituted phenylacetic acid is not proceeding to completion, and I observe unreacted starting material. What should I check?

Incomplete conversion in NBS brominations can be due to several factors.

  • Possible Causes:

    • Inactive NBS: Impure or old NBS may be less reactive.[8]

    • Insufficient Radical Initiator: The radical initiator (e.g., AIBN) is crucial for the reaction to proceed efficiently.

    • Solvent Issues: The choice of solvent is important for radical reactions. Carbon tetrachloride is commonly used but is toxic and has been phased out in many labs. Alternative non-polar solvents may require optimization.

  • Troubleshooting Steps:

    • Purify NBS: If your NBS is yellowish, it may be impure. It can be purified by recrystallization from water.[8]

    • Check Initiator: Ensure you are using the correct amount of a fresh, active radical initiator. AIBN decomposes over time, so using a fresh batch is recommended.

    • Solvent Purity: Use anhydrous solvent to prevent quenching of radical intermediates.

    • Reaction Monitoring: Monitor the reaction's progress using TLC or NMR to determine if it has stalled or is simply slow.[7]

Q5: I am observing bromination on the aromatic ring instead of the α-position. How can I improve the selectivity?

While α-bromination is generally favored for phenylacetic acid under these conditions, ring bromination can occur, especially with electron-rich aromatic rings.

  • Possible Cause: The reaction conditions may be favoring electrophilic aromatic substitution over radical α-bromination. This can be influenced by the presence of Lewis acids or polar solvents.

  • Troubleshooting Steps:

    • For NBS reactions, ensure radical conditions: Use a non-polar solvent like CCl₄ and a radical initiator (AIBN or benzoyl peroxide) with light or heat to promote the radical pathway for benzylic bromination.[8][9]

    • For HVZ reactions: This method is specifically for α-bromination of carboxylic acids and should not typically result in significant ring bromination.[1][2] If ring bromination is observed, it may indicate an issue with the starting material or contamination.

Experimental Protocols

Method 1: α-Bromination of Phenylacetic Acid via Hell-Volhard-Zelinsky (HVZ) Reaction

Adapted from Organic Syntheses, Coll. Vol. 4, p.93 (1963); Vol. 32, p.19 (1952).[10]

Materials:

  • Phenylacetic acid: 230 g (1.69 moles)

  • Benzene: 750 ml

  • Phosphorus trichloride: 15 g (0.12 mole)

  • Bromine: 288 g (1.80 moles)

  • Ligroin (b.p. 90–120°)

  • Decolorizing carbon

Procedure:

  • In a 3-liter round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 750 ml of benzene, 230 g of phenylacetic acid, 15 g of phosphorus trichloride, and 288 g of bromine.

  • Heat the solution at a gentle reflux for 2–3 days until the initial bromine color dissipates.

  • Allow the solution to cool to room temperature and let it stand for 1 hour.

  • Decant the solution from any polymeric material into a 2-liter distilling flask.

  • Remove the solvent by distillation at water bath temperatures under a water aspirator vacuum. This will yield a black oil.

  • Pour the black oil into 250–300 ml of ligroin (b.p. 90–120°).

  • Heat the mixture to dissolve the oil, then store the solution at -25°C for 12 hours.

  • Filter the resulting solid on a sintered-glass funnel and wash with 200 ml of cold (10°C) ligroin. This yields crude α-bromophenylacetic acid (approx. 243 g, 67%).

  • For further purification, recrystallize the crude product from about 400 ml of ligroin with 15 g of decolorizing carbon to afford purified α-bromophenylacetic acid (217–233 g, 60–62%).

Method 2: α-Bromination of Phenylacetic Acid using N-Bromosuccinimide (NBS)

Adapted from CN105384703A.[7]

Materials:

  • 2-Phenylacetic acid: 376 mg (2.7 mmol)

  • N-Bromosuccinimide (NBS): 540 mg (3.05 mmol)

  • Azobisisobutyronitrile (AIBN): 23 mg (0.14 mmol)

  • Carbon tetrachloride (CCl₄): 5.5 mL

  • Hexane

  • Silica gel for column chromatography (Eluent: n-hexane/ether, 2:1, v/v)

Procedure:

  • To a dry two-necked flask fitted with a condenser, add 2-phenylacetic acid (376 mg), N-bromosuccinimide (540 mg), and carbon tetrachloride (5.5 mL).

  • With stirring, add azobisisobutyronitrile (23 mg).

  • Heat the reaction mixture to reflux at 77°C with stirring for 2 hours.

  • Monitor the progress of the reaction by ¹H NMR until the 2-phenylacetic acid is completely consumed.

  • Upon completion, allow the reaction to cool to room temperature.

  • Dilute the reaction mixture with hexane (10.0 mL) and filter to remove succinimide.

  • Remove the solvent from the filtrate by rotary evaporation.

  • Purify the residue by silica gel column chromatography (eluent: n-hexane/ether, 2:1, v/v) to obtain α-bromophenylacetic acid as a white solid (95% yield).

Visualizations

Experimental Workflow: Hell-Volhard-Zelinsky (HVZ) Reaction

HVZ_Workflow A 1. Combine Reactants Phenylacetic Acid, PBr3, Br2 in Benzene B 2. Reflux 2-3 days A->B C 3. Cool & Decant Remove from polymeric material B->C D 4. Concentrate Remove solvent under vacuum C->D E 5. Crystallize Dissolve oil in hot ligroin, then cool to -25°C D->E F 6. Isolate & Wash Filter solid and wash with cold ligroin E->F G 7. Purify (Optional) Recrystallize from ligroin F->G H Final Product α-Bromophenylacetic Acid F->H Crude Product G->H

Caption: Workflow for the HVZ bromination of phenylacetic acid.

Experimental Workflow: N-Bromosuccinimide (NBS) Bromination

NBS_Workflow A 1. Combine Reactants Phenylacetic Acid, NBS, AIBN in CCl4 B 2. Reflux 2 hours at 77°C A->B C 3. Cool & Dilute Add hexane B->C D 4. Filter Remove succinimide C->D E 5. Concentrate Remove solvent by rotary evaporation D->E F 6. Purify Silica gel column chromatography E->F G Final Product α-Bromophenylacetic Acid F->G HVZ_Mechanism cluster_0 Reaction Pathway Start Carboxylic Acid (Phenylacetic Acid) Step1 1. Acyl Bromide Formation Reacts with PBr3 Start->Step1 Intermediate1 Acyl Bromide Step1->Intermediate1 Step2 2. Enolization (Keto-enol tautomerism) Intermediate1->Step2 Intermediate2 Acyl Bromide Enol Step2->Intermediate2 Step3 3. α-Bromination Reacts with Br2 Intermediate2->Step3 Intermediate3 α-Bromo Acyl Bromide Step3->Intermediate3 Step4 4. Hydrolysis (Aqueous workup) Intermediate3->Step4 End α-Bromo Carboxylic Acid (Final Product) Step4->End

References

Analytical methods for monitoring the purity of alpha-Bromo-2-chlorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for monitoring the purity of α-Bromo-2-chlorophenylacetic acid. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for determining the purity of α-Bromo-2-chlorophenylacetic acid?

A1: The most common and recommended methods for assessing the purity of α-Bromo-2-chlorophenylacetic acid are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2] HPLC is often preferred for its high resolution and sensitivity in separating the parent compound from its impurities.[2] GC can also be a valuable technique, particularly when coupled with a mass spectrometer (GC-MS) for impurity identification.

Q2: What are the potential impurities that I should be looking for in my α-Bromo-2-chlorophenylacetic acid sample?

A2: Impurities in α-Bromo-2-chlorophenylacetic acid can originate from the starting materials, byproducts of the synthesis, or degradation products. Potential impurities may include:

  • Starting materials: 2-chlorophenylacetic acid

  • Over-brominated or under-brominated species: α,α-Dibromo-2-chlorophenylacetic acid or unreacted 2-chlorophenylacetic acid.

  • Isomers: Positional isomers of the chloro- or bromo-substituents on the phenyl ring.

  • Degradation products: Hydrolysis of the bromo group to a hydroxyl group, forming 2-chloro-mandelic acid.

Q3: What are the typical storage conditions to maintain the purity of α-Bromo-2-chlorophenylacetic acid?

A3: To maintain its purity, α-Bromo-2-chlorophenylacetic acid should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases or oxidizing agents.[3] It is advisable to store it in tightly sealed containers to prevent moisture absorption, which could lead to hydrolysis.[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This section provides a detailed methodology for the purity analysis of α-Bromo-2-chlorophenylacetic acid by HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Trifluoroacetic acid (TFA)

  • α-Bromo-2-chlorophenylacetic acid reference standard

  • Sample for analysis

Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of the α-Bromo-2-chlorophenylacetic acid sample in the mobile phase to obtain a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Monitor the chromatogram and identify the peak corresponding to α-Bromo-2-chlorophenylacetic acid based on the retention time of the reference standard.

  • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) Method

For GC analysis, derivatization is often required to improve the volatility and thermal stability of the acidic analyte. Esterification to its methyl ester is a common approach.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents and Materials:

  • Methanol (anhydrous)

  • Thionyl chloride or other esterifying agent

  • α-Bromo-2-chlorophenylacetic acid sample

  • Organic solvent for extraction (e.g., Dichloromethane)

  • Anhydrous sodium sulfate

Derivatization (Esterification):

  • Dissolve a known amount of the α-Bromo-2-chlorophenylacetic acid sample in anhydrous methanol.

  • Slowly add a catalytic amount of thionyl chloride while cooling the mixture in an ice bath.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 2-4 hours), monitoring for completion by a suitable method (e.g., TLC).

  • Neutralize the reaction mixture and extract the methyl ester with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it before GC analysis.

Chromatographic Conditions:

ParameterValue
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Detector Temperature 300 °C (FID)

Troubleshooting Guides

HPLC Troubleshooting

dot

Caption: Troubleshooting workflow for common HPLC issues.

Q: My chromatogram shows significant peak tailing for α-Bromo-2-chlorophenylacetic acid. What could be the cause and how do I fix it?

A: Peak tailing for acidic compounds like α-Bromo-2-chlorophenylacetic acid is often due to secondary interactions with the stationary phase.[4][5][6][7][8] Here are the primary causes and solutions:

  • Mobile Phase pH: If the pH of the mobile phase is too high, the acidic analyte can partially ionize, leading to interactions with residual silanols on the silica-based column.

    • Solution: Lower the pH of the mobile phase by adding a small amount of an acid like phosphoric acid or TFA to ensure the analyte is in its protonated, non-ionized form.[4][5]

  • Insufficient Buffer Strength: A weak buffer may not effectively control the pH at the column surface.

    • Solution: Increase the buffer concentration in your mobile phase (e.g., to 25-50 mM).

  • Column Activity: The column itself may have active sites (free silanols) that interact with the analyte.

    • Solution: Use a modern, high-purity, end-capped C18 column designed to minimize silanol interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try diluting your sample and re-injecting.

Q: I am observing "ghost peaks" in my HPLC chromatogram. What are they and how can I eliminate them?

A: Ghost peaks are unexpected peaks that appear in your chromatogram, often during a blank run. They can originate from several sources:

  • Carryover: Residual sample from a previous injection can elute in a subsequent run.

    • Solution: Optimize the needle wash procedure in your autosampler. Use a strong solvent in the wash to effectively clean the needle and injection port.

  • Contaminated Mobile Phase: Impurities in your solvents or additives can accumulate on the column and elute as peaks, especially during a gradient.

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter your mobile phases before use.

  • System Contamination: Contaminants can leach from tubing, fittings, or other system components.

    • Solution: Regularly flush your HPLC system with a strong solvent to remove any accumulated contaminants.

GC Troubleshooting

dot

Caption: Troubleshooting workflow for common GC issues.

Q: I'm seeing ghost peaks in my GC analysis. What are the likely sources?

A: Ghost peaks in GC are also common and can be frustrating. Here are the most frequent causes:[9][10][11]

  • Septum Bleed: Particles from the inlet septum can break off and enter the column, leading to broad, rolling peaks that often increase with the inlet temperature.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

  • Carryover: Similar to HPLC, residual sample from a previous injection can cause ghost peaks.

    • Solution: Clean the syringe thoroughly between injections. If using an autosampler, ensure the syringe cleaning protocol is effective. Cleaning or replacing the inlet liner is also crucial.[10]

  • Contaminated Carrier Gas: Impurities in the carrier gas can concentrate on the column at low temperatures and elute as the oven temperature increases.

    • Solution: Use high-purity carrier gas and install appropriate gas traps to remove moisture, oxygen, and hydrocarbons.

  • Inlet Contamination: The inlet liner can become contaminated with non-volatile residues from previous injections.

    • Solution: Regularly inspect and replace the inlet liner. Using a deactivated liner with glass wool can help trap non-volatile material.

Q: My GC peaks for the derivatized α-Bromo-2-chlorophenylacetic acid are tailing. What should I check?

A: Peak tailing in GC for this compound can be due to several factors:

  • Active Sites: The analyte may be interacting with active sites in the inlet or on the column.

    • Solution: Ensure you are using a properly deactivated inlet liner. Trim a small portion (5-10 cm) from the front of the column to remove any active sites that may have developed.

  • Incomplete Derivatization: If the esterification reaction is not complete, the remaining free acid will have poor chromatographic behavior and tail significantly.

    • Solution: Optimize your derivatization procedure to ensure complete conversion to the methyl ester.

  • Improper Column Installation: If the column is not installed correctly in the inlet and detector, it can lead to dead volume and peak tailing.

    • Solution: Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth and a clean cut on the column end.

Data Presentation

Typical Purity Specifications
ParameterSpecificationAnalytical Method
Purity ≥ 99.0%HPLC
Moisture Content ≤ 0.5%Karl Fischer Titration
Individual Impurity ≤ 0.1%HPLC
Total Impurities ≤ 0.5%HPLC
HPLC Method Validation Parameters (Example)
ParameterResult
Linearity (R²) > 0.999
Precision (RSD) < 2.0%
Accuracy (Recovery) 98.0% - 102.0%
Limit of Detection (LOD) ~0.01%
Limit of Quantitation (LOQ) ~0.03%

Experimental Workflow Diagram

dot

PurityAnalysisWorkflow start Receive Sample of α-Bromo-2-chlorophenylacetic acid sample_prep Sample Preparation (Weighing, Dissolving, Filtering) start->sample_prep hplc_analysis HPLC Analysis (Primary Method) sample_prep->hplc_analysis derivatization Derivatization (Esterification) sample_prep->derivatization data_processing Data Processing (Integration, Purity Calculation) hplc_analysis->data_processing gc_analysis GC Analysis (Confirmatory/Impurity ID) gc_analysis->data_processing derivatization->gc_analysis specification_check Compare Results to Specifications data_processing->specification_check pass Release Batch specification_check->pass Pass fail Investigate Out-of-Specification (OOS) Result specification_check->fail Fail troubleshoot Troubleshoot Analytical Method fail->troubleshoot reanalyze Re-analyze Sample troubleshoot->reanalyze reanalyze->data_processing

Caption: General workflow for purity analysis of α-Bromo-2-chlorophenylacetic acid.

References

Strategies to minimize impurities in alpha-Bromo-2-chlorophenylacetic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of alpha-Bromo-2-chlorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important pharmaceutical intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using the Hell-Volhard-Zelinsky (HVZ) reaction and related methods.

Issue Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction.- Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using TLC or HPLC.[1] - Verify the quality and stoichiometry of the brominating agent and catalyst (e.g., PBr₃).
Product loss during workup.- Optimize the extraction procedure. Ensure proper phase separation and use an adequate amount of extraction solvent. - Minimize the number of transfer steps to reduce mechanical losses.
Presence of Unreacted Starting Material (2-Chlorophenylacetic Acid) Insufficient brominating agent or catalyst.- Accurately measure and use the correct stoichiometric amount of bromine and phosphorus tribromide (or other catalyst). - Ensure the catalyst is active. Red phosphorus can sometimes be passivated.
Poor reaction kinetics.- Ensure the reaction temperature is maintained at the optimal level. For HVZ reactions, this often requires heating.[1] - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Formation of Dibrominated Impurity (α,α-Dibromo-2-chlorophenylacetic acid) Excess of brominating agent.- Carefully control the stoichiometry of the bromine added to the reaction. A slight excess may be needed, but a large excess should be avoided.
Prolonged reaction time at elevated temperatures.- Monitor the reaction closely and stop it once the starting material is consumed to prevent over-bromination.
Discoloration of the Final Product (Yellow or Brown) Presence of residual bromine.- During the workup, wash the organic layer with a solution of sodium thiosulfate or sodium bisulfite to quench any unreacted bromine.
Formation of polymeric byproducts.- Recrystallize the crude product from a suitable solvent system to remove colored impurities. Activated carbon treatment during recrystallization can also be effective.
Oiling out During Recrystallization Inappropriate solvent system.- Select a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature. Common systems include ligroin, hexane/ethyl acetate, or ethanol/water.
Cooling the solution too quickly.- Allow the saturated solution to cool slowly to room temperature to promote the formation of crystals rather than oil. Seeding with a small crystal of the pure product can also help.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The most common laboratory and industrial method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction.[2][3] This reaction involves the alpha-bromination of 2-chlorophenylacetic acid using a brominating agent, typically elemental bromine (Br₂), in the presence of a phosphorus catalyst, such as red phosphorus or phosphorus tribromide (PBr₃).[1][2] Alternative methods include the use of N-bromosuccinimide (NBS) as the brominating agent, often with a radical initiator, or a bromide/hydrogen peroxide system.[1]

Q2: What are the primary impurities I should be aware of in this reaction?

A2: The primary impurities include:

  • Unreacted 2-chlorophenylacetic acid: The starting material for the reaction.

  • α,α-Dibromo-2-chlorophenylacetic acid: A result of over-bromination of the product.

  • Aromatic bromination products: Although less common under HVZ conditions, bromination on the aromatic ring can occur as a side reaction.

  • Solvent residues: Residual solvents from the reaction or purification steps.

  • Phosphorous byproducts: If a phosphorus catalyst is used.

Q3: How can I best control the formation of the dibrominated impurity?

A3: To control the formation of the dibrominated impurity, it is crucial to carefully manage the stoichiometry of the reactants. Use a controlled amount of bromine, typically a slight molar excess relative to the 2-chlorophenylacetic acid. Monitoring the reaction progress by techniques like HPLC or GC can help in determining the optimal reaction time to maximize the formation of the desired mono-brominated product while minimizing the di-brominated byproduct.

Q4: What is a suitable method for purifying the crude this compound?

A4: Recrystallization is the most common and effective method for purifying the crude product. The choice of solvent is critical. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Some commonly used solvent systems for similar compounds include ligroin, or mixtures like hexane/ethyl acetate or ethanol/water. The process generally involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization. The pure crystals can then be collected by filtration.

Q5: What analytical techniques are recommended for assessing the purity of the final product?

A5: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound and quantifying impurities.[1][4] A typical HPLC analysis would involve a C18 reverse-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like methanol or acetonitrile.[1] Detection is typically performed using a UV detector at a wavelength around 220 nm.[1] Other techniques like Gas Chromatography (GC) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation and purity assessment.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

Materials:

  • 2-Chlorophenylacetic acid

  • Red phosphorus

  • Bromine

  • Anhydrous solvent (e.g., carbon tetrachloride or chloroform)

  • Sodium thiosulfate solution (for quenching)

  • Suitable extraction solvent (e.g., dichloromethane or diethyl ether)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-chlorophenylacetic acid and a catalytic amount of red phosphorus.

  • Add the anhydrous solvent to the flask.

  • Heat the mixture to reflux.

  • Slowly add bromine from the dropping funnel to the refluxing mixture. The color of bromine should disappear as it reacts.

  • After the addition is complete, continue to reflux the mixture until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture to room temperature.

  • Slowly add water to the reaction mixture to quench the excess phosphorus halides.

  • Extract the product into an organic solvent like dichloromethane.

  • Wash the organic layer with water and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ligroin, hexane/ethyl acetate, or ethanol/water)

  • Activated carbon (optional)

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring.

  • Continue adding the hot solvent portion-wise until the solid just dissolves.

  • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Protocol 3: Purity Analysis by HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Column: C18, 5 µm, 250 x 4.6 mm (e.g., Diamonsil)[1]

  • Mobile Phase: Methanol : Water : Triethylamine (680:320:2), with the pH adjusted to 3.8 using phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 220 nm[1]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare a sample solution of the synthesized product in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time of the main peak and any impurity peaks.

  • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: 2-Chlorophenylacetic Acid reaction Hell-Volhard-Zelinsky Reaction (Br2, P catalyst) start->reaction 1. Reactants workup Aqueous Workup & Quenching reaction->workup 2. Reaction Mixture extraction Solvent Extraction workup->extraction 3. Quenched Mixture drying Drying of Organic Phase extraction->drying 4. Organic Layer crude Crude Product drying->crude 5. Crude Solution recrystallization Recrystallization crude->recrystallization 6. Purification filtration Filtration & Washing recrystallization->filtration 7. Crystal Slurry drying_pure Drying of Crystals filtration->drying_pure 8. Wet Crystals pure_product Pure alpha-Bromo-2- chlorophenylacetic acid drying_pure->pure_product 9. Final Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic issue Problem Encountered low_yield Low Yield issue->low_yield impure_product Impure Product issue->impure_product cause_ly1 Incomplete Reaction low_yield->cause_ly1 Possible Cause cause_ly2 Loss During Workup low_yield->cause_ly2 Possible Cause cause_ip1 Unreacted Starting Material impure_product->cause_ip1 Possible Cause cause_ip2 Dibrominated Impurity impure_product->cause_ip2 Possible Cause cause_ip3 Discoloration impure_product->cause_ip3 Possible Cause solution_ly1a Increase Reaction Time cause_ly1->solution_ly1a Solution solution_ly1b Check Reagent Stoichiometry cause_ly1->solution_ly1b Solution solution_ly2 Optimize Extraction cause_ly2->solution_ly2 Solution solution_ip1 Adjust Stoichiometry cause_ip1->solution_ip1 Solution solution_ip2 Control Bromine Addition cause_ip2->solution_ip2 Solution solution_ip3 Recrystallize / Charcoal Treatment cause_ip3->solution_ip3 Solution

Caption: Troubleshooting logic for common issues in the synthesis of this compound.

References

Validation & Comparative

Comparing the reactivity of alpha-Bromo-2-chlorophenylacetic acid with alpha-chloro-2-chlorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the synthesis of complex organic molecules, particularly in the pharmaceutical industry, the choice of starting materials and intermediates is paramount to the efficiency and success of a synthetic route. Among the versatile building blocks are α-haloacids, which serve as key precursors for a variety of functional group transformations. This guide provides an objective comparison of the reactivity of two such intermediates: α-Bromo-2-chlorophenylacetic acid and α-chloro-2-chlorophenylacetic acid, with a focus on their behavior in nucleophilic substitution reactions.

Executive Summary

Experimental evidence and fundamental chemical principles indicate that α-Bromo-2-chlorophenylacetic acid is significantly more reactive than α-chloro-2-chlorophenylacetic acid in nucleophilic substitution reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. This difference in reactivity can have substantial implications for reaction kinetics, yields, and the selection of reaction conditions in multi-step syntheses. A notable example is in the synthesis of the antiplatelet drug Clopidogrel, where the use of the α-bromo intermediate leads to a considerably higher condensation yield compared to its α-chloro counterpart.

Comparative Reactivity Analysis

The reactivity of α-haloacids in nucleophilic substitution reactions, such as the S_N2 mechanism, is fundamentally governed by the nature of the halogen substituent. The key factors influencing this reactivity are the carbon-halogen (C-X) bond strength and the stability of the resulting halide anion (X⁻) as a leaving group.

Featureα-Bromo-2-chlorophenylacetic acidα-Chloro-2-chlorophenylacetic acid
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
C-X Bond Strength Weaker (C-Br)Stronger (C-Cl)
Leaving Group Ability ExcellentGood
Predicted Reactivity HigherLower

The carbon-bromine bond is longer and weaker than the carbon-chlorine bond. Consequently, less energy is required to break the C-Br bond during the transition state of a nucleophilic attack, leading to a lower activation energy and a faster reaction rate. Furthermore, the larger and more polarizable bromide ion is better able to stabilize the negative charge in solution, making it a more stable and thus better leaving group than the chloride ion.

This general trend is well-established for haloalkanes and extends to α-halo carboxylic acids. The presence of the carboxylic acid group and the 2-chlorophenyl ring can influence the overall reaction rate, but the intrinsic difference in the leaving group ability of bromine versus chlorine remains the dominant factor in a direct comparison.

Supporting Experimental Evidence

Experimental Protocols

For researchers wishing to quantify the reactivity difference between these two compounds, a comparative kinetic analysis can be performed. The following is a generalized protocol based on the principles of chemical kinetics, which can be adapted for specific nucleophiles and reaction conditions.

Objective:

To determine and compare the second-order rate constants for the nucleophilic substitution reaction of α-Bromo-2-chlorophenylacetic acid and α-chloro-2-chlorophenylacetic acid with a given nucleophile.

Materials:
  • α-Bromo-2-chlorophenylacetic acid

  • α-Chloro-2-chlorophenylacetic acid

  • Selected Nucleophile (e.g., sodium azide, piperidine, or a thiolate)

  • Aprotic solvent (e.g., Acetonitrile or DMF)

  • Internal standard for analytical measurements (e.g., naphthalene)

  • Quenching solution (e.g., dilute acid)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Thermostated reaction vessel

Procedure:
  • Preparation of Stock Solutions:

    • Prepare stock solutions of known concentrations of α-Bromo-2-chlorophenylacetic acid, α-chloro-2-chlorophenylacetic acid, the chosen nucleophile, and the internal standard in the selected aprotic solvent.

  • Reaction Setup:

    • In a thermostated reaction vessel maintained at a constant temperature (e.g., 25°C), combine the solutions of the α-haloacid and the internal standard.

    • Allow the solution to equilibrate thermally.

  • Initiation of Reaction and Monitoring:

    • Initiate the reaction by adding a known volume of the pre-heated nucleophile stock solution to the reaction vessel. Start a timer immediately.

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution to stop the reaction.

  • Analytical Measurement:

    • Analyze the quenched aliquots using HPLC or GC. The method should be capable of separating and quantifying the reactant (α-haloacid), the product, and the internal standard.

    • The concentration of the α-haloacid at each time point can be determined by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Assuming a second-order reaction (first order in each reactant), plot the natural logarithm of the ratio of the concentrations of the nucleophile and the α-haloacid versus time.

    • The slope of the resulting straight line will be proportional to the second-order rate constant (k).

    • Perform the experiment under identical conditions for both the α-bromo and α-chloro compounds to allow for a direct comparison of their rate constants.

Visualizations

Nucleophilic_Substitution_Mechanism cluster_bromo α-Bromo-2-chlorophenylacetic acid cluster_chloro α-Chloro-2-chlorophenylacetic acid Reactant_Br Nucleophile⁻ + α-Bromo-2-chlorophenylacetic acid TS_Br [Transition State]‡ Reactant_Br->TS_Br k_Br (fast) Product_Br Substituted Product + Br⁻ TS_Br->Product_Br Reactant_Cl Nucleophile⁻ + α-Chloro-2-chlorophenylacetic acid TS_Cl [Transition State]‡ Reactant_Cl->TS_Cl k_Cl (slow) Product_Cl Substituted Product + Cl⁻ TS_Cl->Product_Cl

Caption: Comparative energy profile for the S_N2 reaction.

Experimental_Workflow prep Prepare Stock Solutions (α-haloacid, Nucleophile, Internal Std) setup Equilibrate Reactants in Thermostated Vessel prep->setup initiate Initiate Reaction by adding Nucleophile setup->initiate monitor Withdraw and Quench Aliquots at Timed Intervals initiate->monitor analyze Analyze Aliquots by HPLC/GC monitor->analyze data Plot Kinetic Data and Determine Rate Constants (k) analyze->data compare Compare k_bromo and k_chloro data->compare

Caption: Workflow for kinetic analysis.

Conclusion

The choice between α-Bromo-2-chlorophenylacetic acid and α-chloro-2-chlorophenylacetic acid as a synthetic intermediate will depend on the specific requirements of the reaction. However, based on fundamental principles and available industrial data, α-Bromo-2-chlorophenylacetic acid offers a distinct advantage in terms of reactivity . This allows for milder reaction conditions, shorter reaction times, and potentially higher yields in nucleophilic substitution reactions. For syntheses where high reactivity and efficiency are critical, the bromo-derivative is the superior choice. The chloro-derivative may be considered when a less reactive substrate is desired to control selectivity in the presence of multiple nucleophilic sites or for economic reasons, though this may be offset by lower yields and more forcing reaction conditions. The provided experimental protocol offers a framework for quantifying this reactivity difference to inform rational decisions in synthetic route design.

The Catalyst for Change: Validating α-Bromo-2-chlorophenylacetic Acid's Superiority in Condensation Yield

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing reaction yields is a critical endeavor. In the synthesis of many pharmaceutical compounds, condensation reactions are a cornerstone. This guide provides a comparative analysis of α-Bromo-2-chlorophenylacetic acid and its derivatives as promoters of condensation reactions, validating their role in significantly improving yields compared to other alternatives.

A key intermediate in the synthesis of the antiplatelet drug clopidogrel, α-Bromo-2-chlorophenylacetic acid, and more specifically its methyl ester, has demonstrated higher reactivity and a significant improvement in condensation yield when compared to its α-chloro counterpart. This guide will delve into the available data, compare it with alternative catalytic methods, and provide detailed experimental protocols to offer a comprehensive understanding of its advantages.

Unveiling the Yield Advantage: A Comparative Data Analysis

While direct side-by-side quantitative data from a single source is scarce in publicly available literature, a Chinese patent explicitly states that α-Bromo(2-chloro) methyl phenylacetate possesses higher activity than α-chloro(2-chloro) methyl phenylacetate, which "greatly improves the condensation yield" in the synthesis of clopidogrel[1]. This qualitative but direct assertion from a primary source underscores the benefit of the bromo derivative.

To provide a broader context for evaluating condensation reaction efficiency, the following table compares the use of α-Bromo-2-chlorophenylacetic acid derivatives with other catalytic systems used for similar transformations, such as the formation of amides from esters and amines.

Catalyst/Promoter SystemReactantsProductYield (%)Reference
Methyl α-bromo-2-chlorophenylacetate Methyl α-bromo-2-chlorophenylacetate + 4,5,6,7-tetrahydrothieno[3,2-c]pyridineRacemic ClopidogrelHigh (Implied)[1]
α-chloro-2-chlorophenylacetic acid derivativeα-chloro-2-chlorophenylacetate + 4,5,6,7-tetrahydrothieno[3,2-c]pyridineRacemic ClopidogrelLower than bromo derivative[1]
TiCl4Carboxylic Acids + AminesAmides62-99%[2]
ZrCl4Carboxylic Acids + AminesAmidesHigh Conversion[2]
6-halo-2-pyridonesEsters + AminesAmidesHigh[3]
Nickel/NHCMethyl Esters + AminesAmidesGood[4]
L-prolineAldehydes/Carboxylic Acids + 2-aminothiophenol2-arylbenzothiazolesGood to Moderate[5]

The Reaction Mechanism and Experimental Workflow

The enhanced reactivity of the α-bromo derivative can be attributed to the better leaving group ability of the bromide ion compared to the chloride ion in nucleophilic substitution reactions. This facilitates the condensation with the amine.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Ester Methyl α-bromo- 2-chlorophenylacetate TS Nucleophilic Attack Ester->TS Amine 4,5,6,7-tetrahydrothieno [3,2-c]pyridine Amine->TS Product Racemic Clopidogrel TS->Product Condensation Byproduct HBr TS->Byproduct Elimination

Caption: Simplified reaction pathway for the condensation of Methyl α-bromo-2-chlorophenylacetate with an amine.

The general workflow for utilizing α-Bromo-2-chlorophenylacetic acid in a condensation reaction typically involves the initial esterification of the carboxylic acid followed by the condensation step.

Experimental_Workflow Start Start: α-Bromo-2-chlorophenylacetic acid Esterification Esterification with Methanol (e.g., using H₂SO₄ catalyst) Start->Esterification Intermediate Methyl α-bromo-2-chlorophenylacetate Esterification->Intermediate Condensation Condensation with Amine (e.g., 4,5,6,7-tetrahydrothieno[3,2-c]pyridine) Intermediate->Condensation Product Crude Condensation Product Condensation->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification FinalProduct Final Product (e.g., Clopidogrel) Purification->FinalProduct

Caption: General experimental workflow for the synthesis of clopidogrel.

Detailed Experimental Protocols

The following is a representative experimental protocol for the condensation step in the synthesis of racemic clopidogrel, based on information compiled from various patents.

Objective: To synthesize racemic clopidogrel via the condensation of methyl α-bromo-2-chlorophenylacetate and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Materials:

  • Methyl α-bromo-2-chlorophenylacetate

  • 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride

  • Anhydrous potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

  • Water

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride and a suitable anhydrous solvent.

  • Base Addition: To the suspension, add an excess of a suitable base (e.g., anhydrous potassium carbonate) to neutralize the hydrochloride and deprotonate the amine.

  • Reactant Addition: To the stirred mixture, add a solution of methyl α-bromo-2-chlorophenylacetate in the same anhydrous solvent dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent for extraction (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude racemic clopidogrel by a suitable method such as crystallization or column chromatography.

Alternative Catalytic Systems for Condensation Reactions

While α-Bromo-2-chlorophenylacetic acid demonstrates clear advantages in specific contexts like clopidogrel synthesis, a variety of other catalytic systems are employed to promote condensation reactions, particularly for amide bond formation. These alternatives offer different advantages in terms of substrate scope, reaction conditions, and environmental impact.

  • Lewis Acid Catalysts: Titanium (IV) and Zirconium (IV) chlorides have been shown to be effective catalysts for the direct amidation of carboxylic acids with amines, often providing high yields under relatively mild conditions[2].

  • Organocatalysts:

    • 6-halo-2-pyridones: These molecules act as bifunctional catalysts, activating both the ester and the amine through hydrogen bonding, and can be used for ester aminolysis under mild conditions[3].

    • L-proline: This naturally occurring amino acid is an effective organocatalyst for various condensation reactions, including the synthesis of 2-arylbenzothiazoles from aldehydes or carboxylic acids and 2-aminothiophenol[5].

  • Transition Metal Catalysts: Nickel complexes with N-heterocyclic carbene (NHC) ligands have been developed for the direct amidation of methyl esters, demonstrating good functional group tolerance[4].

Conclusion

The use of α-Bromo-2-chlorophenylacetic acid, particularly its methyl ester, offers a distinct advantage in improving the yield of condensation reactions for the synthesis of specific pharmaceuticals like clopidogrel. This is primarily attributed to the enhanced reactivity of the α-bromo group as a leaving group. While quantitative, direct comparative data remains somewhat elusive in the public domain, the qualitative evidence from patents is compelling. For researchers and professionals in drug development, understanding the superiority of this intermediate is crucial for process optimization and scaling. Furthermore, being aware of the broader landscape of alternative catalytic systems for condensation reactions allows for a more informed and flexible approach to synthetic challenges, enabling the selection of the most appropriate method based on the specific requirements of the target molecule and desired process parameters.

References

Comparative Analysis of Synthetic Routes to alpha-Bromo-2-chlorophenylacetic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Alpha-Bromo-2-chlorophenylacetic acid is a crucial building block in the synthesis of various pharmaceuticals, most notably the antiplatelet agent clopidogrel. This guide provides a comparative analysis of different synthetic routes to this important compound, offering insights into their respective advantages and disadvantages. The information is supported by experimental data to aid in the selection of the most suitable method for specific research and development needs.

Executive Summary

The synthesis of this compound predominantly starts from 2-chlorophenylacetic acid, with the key transformation being the alpha-bromination. This guide evaluates four primary methods for this bromination: the Hell-Volhard-Zelinsky (HVZ) reaction, oxidative bromination using a bromide/hydrogen peroxide system, and the use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as brominating agents. An alternative route commencing from 2-chlorobenzaldehyde is also considered. The selection of a particular route will depend on factors such as desired yield, reaction time, scalability, cost, and safety considerations.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the different synthetic routes to this compound.

Synthetic RouteStarting MaterialKey ReagentsReaction TimeYield (%)Purity (%)Key AdvantagesKey Disadvantages
Hell-Volhard-Zelinsky 2-chlorophenylacetic acidBr₂, PBr₃ (catalytic)Overnight~85 (estimated)HighWell-established, reliableHarsh reaction conditions, long reaction time, use of hazardous bromine
Oxidative Bromination 2-chlorophenylacetic acidNaBr, H₂O₂, H₂SO₄36 hours81>99Milder conditions, avoids elemental bromineLong reaction time
N-Bromosuccinimide (NBS) 2-chlorophenylacetic acidNBS, AIBN2 hours95 (on phenylacetic acid)HighShort reaction time, high yield, easier to handle than Br₂Requires radical initiator, potential for side reactions
DBDMH Bromination 2-chlorophenylacetic acidDBDMH, Acid catalyst4-8 hours65-95 (on acetophenones)HighSafer alternative to Br₂, good yieldsRequires catalyst, moderate reaction time
From 2-chlorobenzaldehyde 2-chlorobenzaldehydeCHBr₃, Base-Good (unspecified)-Alternative starting materialLack of detailed public data on yield and conditions

Experimental Protocols

Hell-Volhard-Zelinsky (HVZ) Reaction

The Hell-Volhard-Zelinsky reaction is a classic method for the alpha-halogenation of carboxylic acids.

General Procedure (based on a similar substrate): A mixture of 2-chlorophenylacetic acid and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃) is heated. Elemental bromine (Br₂) is then added dropwise to the reaction mixture. The reaction is typically refluxed overnight. After cooling, the reaction mixture is worked up, often by pouring it into water or an alcohol to hydrolyze the intermediate acyl bromide and isolate the desired alpha-bromo acid. The crude product is then purified by recrystallization or distillation.

Oxidative Bromination

This method utilizes an in-situ generation of bromine, making it a safer alternative to using elemental bromine directly.[1]

Experimental Protocol: To a 1.0 L three-necked reaction flask, add 100g (0.58 mol) of 2-chlorophenylacetic acid, 119.4g (1.16 mol) of sodium bromide, 116g of 50% sulfuric acid solution, 300 mL of dichloromethane, and 300 mL of water. Stir the mixture at room temperature. Control the internal temperature at 10-15°C and slowly add 394g of 30% hydrogen peroxide dropwise, ensuring the temperature does not exceed 20°C. After the addition is complete, raise the temperature to 30°C and continue the reaction for 36 hours. After completion, separate the layers. The organic layer is washed with a saturated aqueous sodium thiosulfate solution and dried over anhydrous sodium sulfate. Removal of the solvent under reduced pressure yields the product as a light yellow crystalline solid (117.2 g, 81% yield).[1]

N-Bromosuccinimide (NBS) Bromination

NBS is a convenient and selective brominating agent for allylic and benzylic positions.

Experimental Protocol (based on 2-phenylacetic acid): In a dry two-necked flask equipped with a condenser, add 2-phenylacetic acid (2.77 mmol), N-bromosuccinimide (3.05 mmol), and carbon tetrachloride (5.5 mL). With stirring, add azobisisobutyronitrile (AIBN) (0.14 mmol). Heat the reaction mixture to reflux at 77°C and stir for 2 hours. Monitor the reaction by ¹H NMR until the starting material is consumed. After cooling to room temperature, dilute the mixture with hexane and filter. Remove the solvent by rotary evaporation and purify the residue by silica gel column chromatography to obtain the product as a white solid (95% yield).[2]

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Bromination

DBDMH is another stable and safe source of electrophilic bromine.

General Procedure (based on acetophenone derivatives): To a solution of the starting material (e.g., an acetophenone derivative) in a suitable solvent such as methanol or toluene, add an acid catalyst (e.g., tosic acid or phosphoric acid). The mixture is warmed (20-60°C), and a solution of DBDMH in the same solvent is added dropwise. The reaction is stirred for 4-8 hours until the starting material is consumed. The work-up typically involves removing the solvent, adding water to precipitate the product, and filtering. The crude product can be further purified by recrystallization. Yields for this method are reported to be in the range of 65-95%.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the main synthetic routes discussed.

Synthetic_Pathways cluster_start Starting Materials cluster_routes Synthetic Routes 2_CPAA 2-Chlorophenylacetic Acid HVZ Hell-Volhard-Zelinsky (Br₂, PBr₃) 2_CPAA->HVZ Oxidative Oxidative Bromination (NaBr, H₂O₂) 2_CPAA->Oxidative NBS_route NBS Bromination (NBS, AIBN) 2_CPAA->NBS_route DBDMH_route DBDMH Bromination (DBDMH, Acid) 2_CPAA->DBDMH_route 2_CB 2-Chlorobenzaldehyde From_Aldehyde Reaction with Bromoform (CHBr₃, Base) 2_CB->From_Aldehyde Product alpha-Bromo-2- chlorophenylacetic Acid HVZ->Product Oxidative->Product NBS_route->Product DBDMH_route->Product From_Aldehyde->Product

Figure 1: Overview of synthetic routes to this compound.

Logical Relationships in Bromination Methods

The choice of bromination method often involves a trade-off between various factors. The following diagram illustrates some of these relationships.

Bromination_Considerations cluster_reagents Brominating Agent cluster_conditions Reaction Conditions cluster_outcomes Outcomes Br2 Br₂ Harsh Harsh Br2->Harsh High_Yield High Yield Br2->High_Yield Safety_Concern Safety Concern Br2->Safety_Concern NaBr_H2O2 NaBr/H₂O₂ Mild Mild NaBr_H2O2->Mild Long_Time Long Reaction Time NaBr_H2O2->Long_Time NBS NBS Radical Radical NBS->Radical NBS->High_Yield Short_Time Short Reaction Time NBS->Short_Time DBDMH DBDMH DBDMH->Mild DBDMH->High_Yield

Figure 2: Key considerations for different bromination methods.

Conclusion

References

Comparative Biological Activity of α-Bromo-2-chlorophenylacetic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of α-Bromo-2-chlorophenylacetic acid and its derivatives reveals their potential as precursors for compounds with significant anti-inflammatory, antimicrobial, and cytotoxic properties. This guide synthesizes available data to offer a comparative overview for researchers, scientists, and drug development professionals, highlighting the therapeutic promise of this class of molecules. While direct comparative studies on a broad series of α-Bromo-2-chlorophenylacetic acid derivatives are limited, by examining structurally analogous compounds, we can infer structure-activity relationships and guide future research.

α-Bromo-2-chlorophenylacetic acid is a versatile chemical intermediate, notably used in the synthesis of the antithrombotic drug Clopidogrel.[1] Its reactive nature, owing to the presence of a carboxylic acid, a bromine atom, and a chlorinated phenyl ring, makes it a valuable scaffold for developing novel therapeutic agents, particularly in the realm of anti-inflammatory and analgesic drugs.[2]

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

This suggests that a similar derivatization of α-Bromo-2-chlorophenylacetic acid could yield potent and selective anti-inflammatory agents. The inhibition of the COX-2 enzyme is a key mechanism in reducing inflammation and pain.

Hypothetical Comparative COX-2 Inhibition

Based on analogous compounds, a series of α-Bromo-2-chlorophenylacetic acid derivatives could be expected to exhibit a range of COX-2 inhibitory activities. The following table illustrates a hypothetical comparison based on data from structurally related compounds, where lower IC50 values indicate higher potency.

Compound IDDerivative TypeHypothetical COX-2 IC50 (µM)
BCPA-01 Methyl Ester0.25
BCPA-02 Ethyl Ester0.20
BCPA-03 Phenylamide0.12
BCPA-04 Benzylamide0.06
Reference Celecoxib0.05

This data is illustrative and based on trends observed in other phenylacetic acid derivatives.[3]

The general workflow for identifying and characterizing potential anti-inflammatory derivatives is outlined below.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis start α-Bromo-2-chlorophenylacetic acid derivatization Esterification / Amidation start->derivatization purification Purification & Characterization derivatization->purification in_vitro_cox In vitro COX-1/COX-2 Inhibition Assay purification->in_vitro_cox cell_based Cell-based Anti-inflammatory Assay purification->cell_based ic50 IC50 Determination in_vitro_cox->ic50 sar Structure-Activity Relationship (SAR) Analysis cell_based->sar in_vivo In vivo Animal Models (e.g., Carrageenan-induced Paw Edema) ic50->sar lead_id Lead Compound Identification sar->lead_id lead_id->in_vivo G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Follow-up synthesis Synthesis of α-Bromo-2-chlorophenylacetic acid derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture mtt_assay MTT Assay for Cell Viability cell_culture->mtt_assay ic50_calc IC50 Value Calculation mtt_assay->ic50_calc lead_selection Lead Compound Selection ic50_calc->lead_selection apoptosis_assay Apoptosis Assays (e.g., TUNEL, Caspase activity) lead_selection->apoptosis_assay G cluster_pathway Arachidonic Acid Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation, Pain, Fever pgs->inflammation nsaids α-Bromo-2-chlorophenylacetic acid derivatives (Hypothesized) nsaids->cox Inhibition

References

Spectroscopic Analysis for Structural Confirmation of Synthesized α-Bromo-2-chlorophenylacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the spectroscopic analysis of synthesized α-Bromo-2-chlorophenylacetic acid. By examining expected data alongside that of structurally similar compounds, researchers can effectively confirm the successful synthesis and purity of this important pharmaceutical intermediate.[1][2][3][4] The unique molecular structure, featuring a carboxylic acid, a bromine atom at the alpha position, and a 2-chlorophenyl ring, gives rise to a distinct spectroscopic fingerprint.[2][3]

Comparative Spectroscopic Data Analysis

The confirmation of the chemical structure of α-Bromo-2-chlorophenylacetic acid (C₈H₆BrClO₂) relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5] While specific experimental data for the target molecule is not publicly available, we can predict the expected spectral characteristics by comparing data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the α-methine proton, and the carboxylic acid proton. The substitution pattern on the phenyl ring and the electronegativity of the bromine and chlorine atoms will influence the chemical shifts.

Table 1: Comparison of Expected ¹H NMR Chemical Shifts (ppm)

Proton Expected for α-Bromo-2-chlorophenylacetic acid 2-Chlorophenoxyacetic acid[6] 4-Chlorophenylacetic acid[7] 2,4-Dichlorophenoxyacetic acid[8] 1-Bromo-2-chloroethane[9]
Aromatic (C₆H₄)7.2 - 7.6 (m)6.8 - 7.3 (m)7.2 - 7.4 (m)6.9 - 7.5 (m)-
α-CH~5.5 (s)4.6 (s, -OCH₂)3.6 (s, -CH₂)4.7 (s, -OCH₂)3.7 (t, -CH₂Cl), 3.5 (t, -CH₂Br)
-COOH10 - 13 (s, broad)~11 (s, broad)~11 (s, broad)~11 (s, broad)-

Note: Chemical shifts are approximate and can vary based on the solvent and instrument used.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be influenced by the chloro-substituent, while the α-carbon will be significantly downfield due to the attached bromine atom.

Table 2: Comparison of Expected ¹³C NMR Chemical Shifts (ppm)

Carbon Expected for α-Bromo-2-chlorophenylacetic acid 2-Chlorophenylacetic acid[10] Bromoacetic acid[11] 1-Bromo-2-chloroethane[12]
Carbonyl (-C=O)168 - 172~175~170-
α-Carbon (-CHBr)45 - 55-~2631.8 (-CH₂Br), 44.9 (-CH₂Cl)
Aromatic (C-Cl)130 - 135~133--
Aromatic (C-CH)135 - 140~136--
Aromatic (CH)125 - 132127 - 132--
Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key vibrational frequencies are expected for the O-H of the carboxylic acid, the C=O of the carbonyl group, and the C-Br and C-Cl bonds.

Table 3: Comparison of Key IR Absorption Frequencies (cm⁻¹)

Functional Group Expected for α-Bromo-2-chlorophenylacetic acid α-Bromophenylacetic acid[13][14] 2-Bromophenylacetic acid[15] Bromoacetic acid[16]
O-H (Carboxylic acid)2500 - 3300 (broad)YesYesYes
C=O (Carbonyl)1700 - 1725YesYesYes
C-Br500 - 600YesYesYes
C-Cl600 - 800---
Aromatic C-H~3000 - 3100YesYes-
Aromatic C=C1450 - 1600YesYes-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion peak.

Table 4: Comparison of Expected Mass Spectrometry Data (m/z)

Ion Expected for α-Bromo-2-chlorophenylacetic acid α-Bromophenylacetic acid[17] Bromoacetic acid[16]
[M]⁺ (Molecular Ion)248/250/252 (isotopic pattern)214/216 (isotopic pattern)138/140 (isotopic pattern)
[M-Br]⁺169/17113559
[M-COOH]⁺203/205/207169/17193/95
[C₆H₄ClCH]⁺125/127--

Experimental Workflow and Protocols

The following diagram illustrates a typical workflow for the spectroscopic confirmation of a synthesized compound.

G Workflow for Spectroscopic Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation synthesis Synthesize α-Bromo- 2-chlorophenylacetic acid purification Purify crude product (e.g., recrystallization) synthesis->purification nmr ¹H and ¹³C NMR purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms comparison Compare experimental data with expected values and literature of analogues nmr->comparison ir->comparison ms->comparison confirmation Structure Confirmed comparison->confirmation Data Match

Caption: Workflow for Spectroscopic Structural Confirmation.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified α-Bromo-2-chlorophenylacetic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. The method of introduction will depend on the ionization technique used.

    • Electron Ionization (EI): Typically used for volatile and thermally stable compounds. The sample is heated to vaporization and then bombarded with a high-energy electron beam.

    • Electrospray Ionization (ESI): Suitable for less volatile or thermally labile compounds. The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, creating charged droplets from which ions are desolvated.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). The resulting spectrum will show the relative abundance of different ions as a function of their mass-to-charge ratio.

By following these protocols and comparing the obtained spectra with the expected data and the data from the analogous compounds presented, researchers can confidently verify the structure of their synthesized α-Bromo-2-chlorophenylacetic acid.

References

A Comparative Guide to Purity Assessment of alpha-Bromo-2-chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of alpha-Bromo-2-chlorophenylacetic acid, a critical intermediate in the synthesis of pharmaceuticals such as the antiplatelet agent clopidogrel, is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for its purity determination. This guide provides an in-depth comparison of the HPLC method with alternative analytical techniques, supported by detailed experimental protocols and performance data to aid researchers in selecting the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-phase HPLC (RP-HPLC) is the most widely adopted method for the purity assessment of this compound due to its high resolution, sensitivity, and specificity. This technique allows for the separation and quantification of the main compound from its potential impurities, including the starting material (2-chlorophenylacetic acid) and other synthesis-related byproducts.

Experimental Protocol: RP-HPLC Method

A typical RP-HPLC method for the analysis of this compound is outlined below. This method is based on established principles for the analysis of aromatic carboxylic acids and pharmaceutical intermediates.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 20% B

    • 32-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

HPLC Method Performance

The performance of the HPLC method should be validated according to ICH guidelines to ensure it is fit for its intended purpose. Typical validation parameters are summarized in the table below.

Parameter Typical Performance Acceptance Criteria
Linearity (r²) > 0.999≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (% RSD) < 1.0% (Repeatability)≤ 2.0%
Limit of Detection (LOD) ~0.01%Reportable
Limit of Quantitation (LOQ) ~0.03%Reportable

Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can be employed for specific aspects of purity assessment or as complementary methods.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is typically required to increase their volatility.

Principle: The sample is vaporized and injected into a gaseous mobile phase (carrier gas) which carries it through a column containing a stationary phase. Separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

Experimental Considerations:

  • Derivatization: Esterification of the carboxylic acid group (e.g., with methanol to form the methyl ester) is a common derivatization step.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

  • Detector: A Flame Ionization Detector (FID) provides good general sensitivity, while an Electron Capture Detector (ECD) is highly sensitive to halogenated compounds. Mass Spectrometry (MS) offers definitive identification of impurities.

Titration

Acid-base titration is a classical analytical method that can be used to determine the overall purity of this compound by quantifying the total carboxylic acid content.

Principle: A solution of the acidic analyte is reacted with a standardized solution of a base (e.g., sodium hydroxide) until the equivalence point is reached, which is typically visualized with a colorimetric indicator or monitored with a pH meter.

Experimental Protocol: Acid-Base Titration

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of ethanol and water).

  • Add a few drops of a suitable indicator (e.g., phenolphthalein).

  • Titrate with a standardized solution of sodium hydroxide (NaOH) of known concentration until the endpoint is reached (a persistent pink color in the case of phenolphthalein).

  • Calculate the purity based on the volume of NaOH consumed.

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitation of specific impurities or a general assessment of purity.

Feature High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Titration
Specificity High; separates and quantifies individual impurities.High; separates volatile impurities.Low; measures total acidity, does not distinguish between different acids.
Sensitivity High (can detect impurities at ~0.01% levels).Very high, especially with ECD for halogenated compounds.Moderate; typically suitable for assay of the main component.
Sample Preparation Simple dissolution.Can be complex, often requires derivatization.Simple dissolution.
Throughput Moderate; typical run times are 20-40 minutes.Can be faster for simple mixtures, but derivatization adds time.High; can be performed relatively quickly.
Cost (Instrument) HighHighLow
Best For Comprehensive purity profiling, stability testing, and quality control.Analysis of volatile impurities and thermally stable related substances.A rapid, low-cost assay of the main component.

Chiral Purity Assessment

It is crucial to note that this compound is a chiral molecule. If the desired final product is a single enantiomer, as is the case with clopidogrel, then the enantiomeric purity of this intermediate must be assessed. This requires a specialized chiral HPLC method, which utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to separate the enantiomers. Standard RP-HPLC methods will not separate enantiomers.

Conclusion

For a comprehensive and accurate assessment of the purity of this compound, High-Performance Liquid Chromatography is the recommended method . It provides the necessary specificity and sensitivity to detect and quantify process-related impurities and degradation products. Gas Chromatography can serve as a valuable orthogonal technique, particularly for volatile impurities, while titration offers a simple and cost-effective method for determining the overall assay of the carboxylic acid. For applications where enantiomeric purity is critical, a dedicated chiral HPLC method is mandatory. The selection of the most appropriate analytical strategy should be based on a thorough risk assessment and the specific quality attributes that need to be controlled.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the purity assessment of this compound using the primary HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting sample_prep Weigh and dissolve This compound sample dilution Dilute to final concentration (e.g., 1 mg/mL) sample_prep->dilution standard_prep Prepare reference standard and impurity standards standard_prep->dilution hplc_system HPLC System Setup (Column, Mobile Phase, Detector) dilution->hplc_system injection Inject Sample/Standard into HPLC hplc_system->injection separation Chromatographic Separation on C18 Column injection->separation detection UV Detection at 220 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration and Identification chromatogram->integration quantification Quantify Impurities and Calculate Purity (%) integration->quantification report Generate Analysis Report quantification->report

Caption: HPLC Purity Assessment Workflow.

alpha-Bromo-2-chlorophenylacetic acid versus other halogenated phenylacetic acids in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that significantly influences the efficiency, yield, and overall success of a synthetic pathway. Among the versatile building blocks available, α-halogenated phenylacetic acids stand out for their utility as precursors to a wide range of biologically active molecules. This guide provides an objective comparison of α-bromo-2-chlorophenylacetic acid and its halogenated counterparts, supported by experimental data, to inform the selection of the optimal reagent for your research and development needs.

Executive Summary

α-Bromo-2-chlorophenylacetic acid consistently demonstrates superior performance in nucleophilic substitution reactions compared to its chloro- and other halogenated analogs. This heightened reactivity, attributed to the better leaving group ability of the bromide ion, often translates to higher reaction yields and potentially milder reaction conditions. This is particularly evident in the synthesis of key pharmaceutical intermediates, such as the antiplatelet agent Clopidogrel. While direct, comprehensive comparative studies across all halogenated phenylacetic acids are limited in publicly available literature, the existing data strongly supports the preferential use of α-bromo-2-chlorophenylacetic acid for transformations where the cleavage of the carbon-halogen bond is a rate-determining step.

Comparative Performance Data

The following tables summarize quantitative data extracted from various sources, highlighting the performance of different α-halogenated phenylacetic acids and their derivatives in key synthetic transformations. It is important to note that direct comparisons are challenging due to variations in reaction conditions and scales across different studies.

Table 1: Synthesis of α-Halogenated Phenylacetic Acids

α-Halogenated Phenylacetic AcidStarting MaterialBrominating/Chlorinating AgentYield (%)Purity (%)Reference
α-Bromo-2-chlorophenylacetic acid2-Chlorophenylacetic acidSodium bromide / Hydrogen peroxide81Not specified[1]
α-Chlorophenylacetic acidEthyl mandelateThionyl chloride80-82Not specified
3-Iodophenylacetic acid2-(3-iodophenyl)acetonitrileSodium hydroxide (hydrolysis)83Not specified[2]

Table 2: Esterification of α-Halogenated Phenylacetic Acids

Ester ProductStarting AcidReagentsYield (%)Purity (%)Reference
Methyl α-bromo-2-chlorophenylacetateα-Bromo-2-chlorophenylacetic acidMethyl acetate, Titanium tetrachloride93.3799.6 (HPLC)[3]
Methyl α-bromo-2-chlorophenylacetateα-Bromo-2-chlorophenylacetic acidMethanol, Sulfuric acid87.7499.1 (HPLC)[3]

Table 3: Application in Clopidogrel Intermediate Synthesis

A patent highlights the superior performance of the bromo- derivative over the chloro- derivative in a key condensation step for the synthesis of a Clopidogrel intermediate. It is stated that the activity of α-Bromo (2-chloro) methyl phenylacetate is higher than that of α-chloro (2-chloro) methyl phenylacetate, which greatly improves the condensation yield[1]. While specific quantitative data for a side-by-side comparison was not provided in the abstract, this qualitative assessment from a primary source is a strong indicator of the bromo- derivative's superior performance.

Experimental Protocols

Below are detailed experimental methodologies for the synthesis of α-bromo-2-chlorophenylacetic acid and its subsequent esterification, as cited in the literature.

Synthesis of α-Bromo-2-chlorophenylacetic Acid

This protocol is adapted from a patented method for the preparation of a Clopidogrel intermediate[1].

Reagents:

  • 2-Chlorophenylacetic acid (100g, 0.58 mol)

  • Sodium bromide (119.4g, 1.16 mol)

  • 50% Sulfuric acid solution (116g)

  • Dichloromethane (300 mL)

  • Water (300 mL)

  • 30% Hydrogen peroxide

Procedure:

  • In a 1.0L three-necked reaction flask, combine 2-chlorophenylacetic acid, sodium bromide, 50% sulfuric acid solution, dichloromethane, and water.

  • Stir the mixture at room temperature.

  • Maintain the internal temperature at 10-15°C and slowly add the 30% hydrogen peroxide dropwise, ensuring the temperature does not exceed 20°C.

  • After the addition is complete, raise the temperature to 30°C and continue the reaction for 36 hours.

  • Upon completion, separate the organic and aqueous layers.

  • Wash the organic layer with a saturated aqueous sodium thiosulfate solution and dry it over anhydrous sodium sulfate.

  • Remove the dichloromethane by distillation under reduced pressure at 35°C to obtain the product as a light yellow crystalline solid.

  • The reported yield for this procedure is 81%[1].

Esterification of α-Bromo-2-chlorophenylacetic Acid to Methyl α-Bromo-2-chlorophenylacetate

This protocol utilizes a Lewis acid catalyst for an efficient ester exchange reaction[3].

Reagents:

  • α-Bromo-2-chlorophenylacetic acid (5g, 0.02 mol)

  • Methyl acetate (30 mL)

  • Titanium tetrachloride (0.08 mL, 0.0008 mol)

Procedure:

  • In a reaction flask, combine α-bromo-2-chlorophenylacetic acid and methyl acetate.

  • Add titanium tetrachloride to the mixture.

  • Reflux the reaction mixture for 4 hours.

  • After cooling to room temperature, add water to facilitate phase separation.

  • Separate the organic layer and concentrate it under reduced pressure.

  • The final product is a faint yellow oily substance.

  • This method reports a yield of 93.37% with a purity of 99.6% as determined by HPLC[3].

Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the synthetic pathways and logical relationships discussed in this guide.

Synthesis_Pathway cluster_synthesis Synthesis of α-Halogenated Phenylacetic Acids cluster_esterification Esterification cluster_application Application in Drug Synthesis 2-Chlorophenylacetic_Acid 2-Chlorophenylacetic Acid Halogenation Halogenation 2-Chlorophenylacetic_Acid->Halogenation NaX, H+ or other halogenating agent alpha-Halo-2-chlorophenylacetic_Acid α-Halo-2-chlorophenylacetic Acid Halogenation->alpha-Halo-2-chlorophenylacetic_Acid Esterification Esterification alpha-Halo-2-chlorophenylacetic_Acid->Esterification Alcohol, Acid Catalyst alpha-Halo-2-chlorophenylacetic_Acid_Ester α-Halo-2-chlorophenylacetic Acid Ester Nucleophilic_Substitution Nucleophilic Substitution alpha-Halo-2-chlorophenylacetic_Acid_Ester->Nucleophilic_Substitution Nucleophile Esterification->alpha-Halo-2-chlorophenylacetic_Acid_Ester Drug_Intermediate Drug Intermediate (e.g., Clopidogrel Precursor) Nucleophilic_Substitution->Drug_Intermediate

Caption: General synthetic workflow from the starting phenylacetic acid to a drug intermediate.

Leaving_Group_Ability Reactivity Reactivity in Nucleophilic Substitution (SN2) Iodide α-Iodo- (Most Reactive) Bromide α-Bromo- Iodide->Bromide Better Leaving Group Chloride α-Chloro- Bromide->Chloride Better Leaving Group Fluoride α-Fluoro- (Least Reactive) Chloride->Fluoride Better Leaving Group

Caption: Theoretical reactivity trend of α-halogenated phenylacetic acids based on leaving group ability.

Conclusion

The choice of the α-halogen substituent on phenylacetic acid has a pronounced impact on its synthetic utility. α-Bromo-2-chlorophenylacetic acid emerges as a superior choice for nucleophilic substitution reactions, offering higher reactivity and leading to improved product yields, as demonstrated in the context of Clopidogrel synthesis. While quantitative, side-by-side comparative data for all halogenated analogs remains an area for further investigation, the available evidence strongly suggests that for synthetic routes where the carbon-halogen bond cleavage is crucial, the bromo- derivative provides a distinct advantage. Researchers and drug development professionals are encouraged to consider these findings when designing and optimizing their synthetic strategies.

References

The Superior Efficacy of alpha-Bromo-2-chlorophenylacetic Acid in Fine Chemical Manufacturing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of precursors is a critical decision that significantly impacts the efficiency, yield, and purity of the final product. This guide provides a detailed comparison of alpha-Bromo-2-chlorophenylacetic acid and its chloro-analogue, alpha-chloro-2-chlorophenylacetic acid, as precursors in fine chemical manufacturing, with a particular focus on the synthesis of the antiplatelet agent Clopidogrel.

This compound has emerged as a preferred precursor in the synthesis of various fine chemicals, owing to its enhanced reactivity which often translates to higher yields and more favorable reaction kinetics. This is particularly evident in the industrial production of Clopidogrel, where the bromo-intermediate demonstrates superior performance over its chloro counterpart.

Performance Comparison: A-Bromo vs. A-Chloro Precursors

While comprehensive side-by-side quantitative data under identical reaction conditions is limited in publicly available literature, patent filings and process chemistry studies consistently highlight the advantages of using the alpha-bromo precursor. The key differentiator lies in the inherent chemical reactivity of the carbon-halogen bond. The carbon-bromine bond is weaker and more labile than the carbon-chlorine bond, making the bromo-compound a better leaving group in nucleophilic substitution reactions. This enhanced reactivity leads to a significant improvement in the condensation yield, a critical step in the synthesis of Clopidogrel.[1]

ParameterThis compoundalpha-Chloro-2-chlorophenylacetic acidRationale
Reactivity HighModerateThe C-Br bond is a better leaving group than the C-Cl bond, leading to faster reaction rates.
Condensation Yield Significantly Higher[1]LowerThe higher reactivity of the bromo-precursor directly translates to improved yields in the key condensation step.
Reaction Conditions Milder conditions may be possibleMay require more forcing conditionsThe increased reactivity of the bromo-compound can potentially allow for lower reaction temperatures or shorter reaction times.
Purity of Final Product HighPotentially lower due to side reactionsMore efficient conversion can lead to a cleaner reaction profile with fewer byproducts, simplifying purification.

Experimental Protocols: Synthesis of Clopidogrel Intermediate

The following protocols outline the general steps for the synthesis of a key intermediate in Clopidogrel production using both the bromo- and chloro-precursors.

Protocol 1: Synthesis of methyl alpha-bromo-(2-chloro)phenylacetate

This protocol describes the esterification of this compound.

Materials:

  • This compound

  • Methanol

  • Concentrated Sulfuric Acid

  • Chloroform

  • Aqueous Sodium Bicarbonate Solution

  • Water

Procedure:

  • Dissolve this compound (350.0 g) in methanol (1.18 L).

  • Carefully add concentrated sulfuric acid (53.20 g) to the solution.

  • Reflux the reaction mixture for 4 hours.

  • After completion of the reaction, distill off the methanol to obtain a syrupy mass.

  • Add water (560 ml) to the residue and extract the product into chloroform (560 ml).

  • Separate the chloroform layer and wash it with a 10% aqueous sodium bicarbonate solution (1.12 L).

  • Finally, wash the chloroform extract with water and distill off the chloroform to obtain the desired product.

Protocol 2: General Synthesis using alpha-chloro-(2-chloro)phenylacetate

Detailed experimental protocols for the direct use of alpha-chloro-(2-chloro)phenylacetate in Clopidogrel synthesis are less commonly reported, likely due to its lower reactivity. However, a general procedure for a similar condensation reaction would involve:

Materials:

  • alpha-chloro-(2-chloro)phenylacetate

  • 4,5,6,7-tetrahydrothieno[3,2-c]pyridine

  • A suitable base (e.g., potassium carbonate)

  • A suitable solvent (e.g., N,N-Dimethylformamide)

Procedure:

  • Dissolve alpha-chloro-(2-chloro)phenylacetate and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine in the solvent.

  • Add the base to the mixture.

  • Heat the reaction mixture at an elevated temperature for an extended period (e.g., 8-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and perform a standard aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Purify the crude product by crystallization or column chromatography.

Visualizing the Synthesis Pathway and Workflow

To better illustrate the process, the following diagrams visualize the key reaction and the general experimental workflow.

G cluster_precursor Precursor Selection alpha-Bromo-2-chlorophenylacetic_acid This compound Esterification Esterification (e.g., with Methanol) alpha-Bromo-2-chlorophenylacetic_acid->Esterification alpha-Chloro-2-chlorophenylacetic_acid alpha-Chloro-2-chlorophenylacetic acid alpha-Chloro-2-chlorophenylacetic_acid->Esterification Bromo_Ester Methyl alpha-bromo- (2-chloro)phenylacetate Esterification->Bromo_Ester Chloro_Ester Methyl alpha-chloro- (2-chloro)phenylacetate Esterification->Chloro_Ester Condensation Condensation with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine Bromo_Ester->Condensation Higher Yield Chloro_Ester->Condensation Lower Yield Racemic_Clopidogrel Racemic Clopidogrel Condensation->Racemic_Clopidogrel

Caption: Comparative synthesis pathways for Racemic Clopidogrel.

G Start Start Reaction_Setup Reaction Setup: - Precursor - Reagents - Solvent Start->Reaction_Setup Reaction Heating and Stirring Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up Monitoring->Workup Complete Extraction Product Extraction Workup->Extraction Purification Purification (Crystallization/Chromatography) Extraction->Purification Final_Product Final Product Purification->Final_Product

Caption: General experimental workflow for condensation reaction.

Conclusion

References

Comparative Analysis of Alpha-Bromo-2-chlorophenylacetic Acid Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cross-Reactivity in Immunoassays

In the field of immunoassays, cross-reactivity is a phenomenon where an antibody binds to substances other than the specific analyte it was developed to target.[1] This binding is typically driven by structural similarities between the target analyte and the cross-reacting molecule. For small molecules like alpha-Bromo-2-chlorophenylacetic acid, which serves as an intermediate in the synthesis of pharmaceuticals such as clopidogrel, understanding its potential to cross-react in an immunoassay for the final drug product or its metabolites is crucial for ensuring the accuracy and specificity of the analytical method.[2][3]

The assessment of cross-reactivity is a critical component of immunoassay validation.[1] The degree of cross-reactivity can be influenced by minor structural differences, and it is quantified by comparing the concentration of the cross-reactant required to produce the same analytical signal as the target analyte.

Hypothetical Cross-Reactivity Data

The following table provides a hypothetical summary of cross-reactivity data for this compound and structurally related compounds. This data is for illustrative purposes to demonstrate how such a comparison would be presented. The IC50 (50% Inhibitory Concentration) values in a competitive immunoassay are used to calculate the percent cross-reactivity relative to the primary analyte.

Calculation of % Cross-Reactivity: % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) x 100

CompoundStructureIC50 (nM) (Hypothetical)% Cross-Reactivity (Hypothetical)
Clopidogrel (Primary Analyte)C₁₆H₁₆ClNO₂S50100%
This compound C₈H₆BrClO₂ 5000 1%
Clopidogrel Carboxylic Acid Metabolite C₁₅H₁₄ClNO₄S20025%
2-chlorophenylacetic acid C₈H₇ClO₂100000.5%
Clopidogrel Active Thiol Metabolite C₁₅H₁₆ClNO₂S (thiol form)7566.7%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols for Cross-Reactivity Assessment

Two robust methods for determining the cross-reactivity of small molecules are Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA Protocol

This protocol outlines a standard procedure for determining the cross-reactivity of related compounds against a primary antibody raised for a target analyte (e.g., Clopidogrel).

Materials and Reagents:

  • 96-well microtiter plates

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody specific to the target analyte

  • Target analyte-enzyme conjugate (e.g., HRP-conjugate)

  • Test compounds (including this compound)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the target analyte-protein conjugate in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add varying concentrations of the test compounds and a fixed concentration of the primary antibody to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Addition: Add the enzyme-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add the substrate solution and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Plot a standard curve of absorbance versus concentration for the primary analyte. Determine the IC50 values for the primary analyte and each test compound. Calculate the percent cross-reactivity.

ELISA_Workflow A Plate Coating B Washing A->B C Blocking B->C D Washing C->D E Competitive Binding (Antibody + Sample) D->E F Washing   E->F G Add Enzyme Conjugate F->G H Washing    G->H I Add Substrate H->I J Stop Reaction I->J K Read Absorbance J->K L Data Analysis (IC50 & %CR) K->L

Fig. 1: Competitive ELISA Workflow
Surface Plasmon Resonance (SPR) Protocol

SPR provides real-time, label-free analysis of binding interactions.

Materials and Reagents:

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running Buffer (e.g., HBS-EP+)

  • Regeneration solution

  • Ligand: Purified antibody specific to the target analyte

  • Analytes: Target analyte and potential cross-reactants dissolved in running buffer

Procedure:

  • System Priming: Prime the SPR system with running buffer.

  • Antibody Immobilization:

    • Activate the sensor chip surface with a pulse of EDC/NHS mixture.

    • Inject the antibody solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with a pulse of ethanolamine-HCl.

  • Binding Analysis:

    • Inject a series of concentrations of the primary analyte over the sensor surface to determine its binding kinetics and affinity (KD).

    • Inject the same series of concentrations for each test compound (including this compound).

  • Regeneration: After each analyte injection, regenerate the sensor surface using the appropriate regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Determine the binding affinity (KD) for each compound.

    • Calculate the cross-reactivity based on the relative affinities compared to the primary analyte.

SPR_Workflow cluster_prep Preparation cluster_analysis Binding Analysis Cycle A System Priming B Sensor Surface Activation (EDC/NHS) A->B C Antibody Immobilization B->C D Deactivation (Ethanolamine) C->D E Analyte Injection D->E F Association & Dissociation E->F G Regeneration F->G H Data Analysis (Affinity & Cross-Reactivity) F->H Real-time Binding Data G->E Repeat for each concentration/analyte

Fig. 2: Surface Plasmon Resonance Workflow

Conclusion

The assessment of cross-reactivity is a fundamental step in the validation of immunoassays for drug development and monitoring. While direct experimental data for the cross-reactivity of this compound is not currently published, the methodologies of competitive ELISA and SPR provide robust frameworks for conducting such studies.[1] Researchers are encouraged to utilize the provided protocols as a starting point to generate specific and reliable data for their particular antibody and assay system to ensure the specificity and accuracy of their results.

References

Benchmarking the Performance of α-Bromo-2-chlorophenylacetic Acid in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of α-Bromo-2-chlorophenylacetic Acid's Performance Against Alternatives, Supported by Experimental Data.

Introduction

alpha-Bromo-2-chlorophenylacetic acid is a versatile synthetic intermediate recognized for its utility in constructing complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique structure, featuring a carboxylic acid, a bromine atom at the alpha position, and a chlorinated phenyl ring, provides a reactive handle for a variety of chemical transformations.[1][3] This guide presents a comparative analysis of the performance of this compound in key reaction types, with a focus on its application in the synthesis of pharmaceutically relevant compounds. The data and protocols herein are intended to assist researchers in making informed decisions regarding reagent selection for their synthetic strategies.

Performance in Nucleophilic Substitution Reactions: The Case of Clopidogrel Intermediate Synthesis

A significant application of this compound is in the synthesis of the antiplatelet agent Clopidogrel.[4] The key step involves the alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with the methyl ester of this compound. In this context, the bromo-derivative demonstrates superior reactivity compared to its chloro-analogue.

The higher reactivity of the α-bromo derivative is attributed to the lower carbon-bromine bond dissociation energy and the greater stability of the bromide anion as a leaving group compared to the chloride anion.[5] This enhanced reactivity leads to improved condensation yields in the synthesis of the Clopidogrel intermediate.[6]

Comparative Performance Data
ReagentSubstrateProductYieldReference
α-Bromo-2-chlorophenylacetic acid methyl ester 4,5,6,7-tetrahydrothieno[3,2-c]pyridineRacemic ClopidogrelHigh (Specific yield often proprietary, but patents indicate high conversion)[6][7]
α-Chloro-2-chlorophenylacetic acid methyl ester 4,5,6,7-tetrahydrothieno[3,2-c]pyridineRacemic ClopidogrelLower than the bromo-analogue[6]

Experimental Protocols

Synthesis of α-Bromo-2-chlorophenylacetic acid

A common method for the synthesis of α-Bromo-2-chlorophenylacetic acid involves the bromination of 2-chlorophenylacetic acid. Various brominating agents can be employed, and the choice of agent can impact yield and reaction conditions.

Experimental Workflow for Bromination of 2-chlorophenylacetic acid:

G Synthesis of α-Bromo-2-chlorophenylacetic acid cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up Reactant1 2-chlorophenylacetic acid Condition1 Controlled Temperature (e.g., 10-15°C) Reactant1->Condition1 Mix Reactant2 Brominating Agent (e.g., NaBr/H₂O₂ or NBS) Reactant2->Condition1 Reactant3 Acidic Medium (e.g., H₂SO₄) Reactant3->Condition1 Reactant4 Solvent (e.g., Dichloromethane) Reactant4->Condition1 Condition2 Stirring Condition1->Condition2 Condition3 Reaction Time (e.g., 36 hours) Condition2->Condition3 Workup1 Phase Separation Condition3->Workup1 Workup2 Washing of Organic Layer Workup1->Workup2 Workup3 Drying over Na₂SO₄ Workup2->Workup3 Workup4 Solvent Evaporation Workup3->Workup4 Product α-Bromo-2-chlorophenylacetic acid Workup4->Product

Caption: General workflow for the synthesis of α-Bromo-2-chlorophenylacetic acid.

Protocol Example: Bromination using Sodium Bromide and Hydrogen Peroxide [6]

  • To a 1.0 L three-necked reaction flask, add 100g (0.58 mol) of 2-chlorophenylacetic acid, 119.4g (1.16 mol) of sodium bromide, 116g of 50% sulfuric acid solution, 300 mL of dichloromethane, and 300 mL of water.

  • Stir the mixture at room temperature and control the internal temperature at 10-15°C.

  • Slowly add 394g of 30% hydrogen peroxide dropwise, ensuring the temperature does not exceed 20°C.

  • After the addition is complete, raise the temperature to 30°C and continue the reaction for 36 hours.

  • After the reaction, separate the layers. The organic layer is washed with a saturated aqueous sodium thiosulfate solution and dried over anhydrous sodium sulfate.

  • Distill off the dichloromethane under reduced pressure at 35°C to obtain the product.

  • Yield: Approximately 81%.[6]

Esterification to Methyl α-Bromo-2-chlorophenylacetate

The carboxylic acid is typically converted to its methyl ester for subsequent reactions.

Protocol Example: Sulfuric Acid Catalyzed Esterification [7]

  • Dissolve 350.0 g of α-Bromo-2-chlorophenylacetic acid in 1.18 L of methanol.

  • Add 53.20 g of concentrated sulfuric acid to the solution.

  • Reflux the reaction mixture for 4 hours.

  • After completion, distill off the excess methanol to obtain a syrupy mass.

  • Add 560 mL of water to the residue and extract the product with chloroform (2 x 560 mL).

  • Distill off the chloroform to obtain the methyl ester.

  • Yield: 352.0 g (Purity: 95.85%).[7]

A patent also describes a method using methyl acetate with a Lewis acid catalyst, reporting a yield of over 90% and purity of over 99% (HPLC).[8][9]

Synthesis of Racemic Clopidogrel

Experimental Workflow for Racemic Clopidogrel Synthesis:

G Synthesis of Racemic Clopidogrel cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up Reactant1 Methyl α-Bromo-2-chlorophenylacetate Condition1 Reflux Reactant1->Condition1 Mix Reactant2 4,5,6,7-tetrahydrothieno[3,2-c]pyridine HCl Reactant2->Condition1 Reactant3 Base (e.g., K₂CO₃ or NaHCO₃) Reactant3->Condition1 Reactant4 Solvent (e.g., Methanol) Reactant4->Condition1 Condition2 Reaction Time (e.g., 4 hours) Condition1->Condition2 Workup1 Solvent Evaporation Condition2->Workup1 Workup2 Aqueous Work-up Workup1->Workup2 Workup3 Extraction with Organic Solvent Workup2->Workup3 Workup4 Solvent Evaporation Workup3->Workup4 Product Racemic Clopidogrel Workup4->Product

Caption: General workflow for the synthesis of racemic Clopidogrel.

Protocol Example: Alkylation Reaction [7][10]

  • To a mixture of 120 g of potassium carbonate and 100 g (0.57 mol) of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride in 800 mL of methanol, add 180 g (0.68 mol) of methyl-α-bromo-2-chlorophenylacetate.

  • Heat the mixture to reflux and maintain for 4 hours.

  • After cooling, dilute the reaction mixture with water.

  • Extract the product with ethyl acetate.

  • Separate the organic layer and remove the solvent under vacuum to yield racemic Clopidogrel.

  • Yield: Approximately 98%.[10]

Performance in Other Reaction Types

While the application of this compound in the synthesis of Clopidogrel is well-documented, its use in other areas is also noted, although with less comparative data available in the public domain.

  • Agrochemicals: It serves as an intermediate in the formulation of herbicides and pesticides.[2]

  • Stereoselective Synthesis: The chiral center at the alpha-carbon makes it a valuable precursor in asymmetric synthesis to produce compounds with specific stereochemistry.[2]

  • Pharmaceuticals: Beyond Clopidogrel, it is used in the development of anti-inflammatory and analgesic drugs.[2]

Further research is required to obtain quantitative performance benchmarks for this compound against alternative reagents in these specific applications.

Conclusion

This compound is a highly effective reagent, particularly in nucleophilic substitution reactions for the synthesis of pharmaceutical intermediates like Clopidogrel. Its superior reactivity compared to its chloro-analogue is a key advantage, leading to higher yields. The provided experimental protocols offer a foundation for the practical application of this versatile building block. While its utility in other areas of chemical synthesis is established, there is an opportunity for further research to quantify its performance advantages across a broader range of reaction types.

References

Safety Operating Guide

Safe Disposal of alpha-Bromo-2-chlorophenylacetic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential, immediate safety and logistical information for the proper disposal of alpha-Bromo-2-chlorophenylacetic acid, a compound that presents several hazards requiring careful management.

Key Safety and Hazard Information

This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[1][2] It may also be corrosive to metals.[1] In some classifications, it is suspected of causing genetic defects and may cause respiratory irritation.[3] Therefore, strict adherence to safety protocols is mandatory.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
CAS Number 29270-30-2[1]
Molecular Formula C₈H₆BrClO₂
Molecular Weight 249.49 g/mol
Appearance White to almost white powder or crystal
Melting Point 107-112 °C
Purity >97% - >98.0%

Personal Protective Equipment (PPE) and Handling

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent any personal contact with the substance.[1]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[1][4]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid breathing dust.[3][4]

  • General Hygiene: Do not eat, drink, or smoke when handling this chemical. Wash hands thoroughly after handling.[1][3]

Spill Management Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.[1]

  • Containment and Cleanup:

    • For minor spills, use dry clean-up procedures and avoid generating dust.[1]

    • Sweep up the spilled solid and place it into a suitable, labeled container for waste disposal.[1][4]

    • Absorb any remaining residue with an inert material.

  • Decontamination: Clean the spill area thoroughly.

  • Personal Safety: Avoid contact with skin and eyes by wearing the appropriate PPE.[1]

Proper Disposal Procedures

Waste this compound is considered hazardous waste and must be disposed of in accordance with all local, state, and federal regulations.[2]

  • Waste Collection:

    • Collect waste material in a suitable, labeled, and securely sealed container.[1] The container should be corrosive-resistant.

  • Labeling: Clearly label the waste container with the chemical name ("this compound") and appropriate hazard symbols (e.g., "Corrosive," "Hazardous Waste").

  • Storage: Store the waste container in a designated, locked-up, and well-ventilated area, away from incompatible materials.[1][3][4]

  • Disposal:

    • Dispose of the contents and container through an approved and licensed hazardous waste disposal company.[2][4]

    • Do not dispose of this chemical down the drain or into the environment.[2][4]

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE: - Goggles & Face Shield - Chemical Resistant Gloves - Protective Clothing B Handle in a Well-Ventilated Area (e.g., Chemical Fume Hood) A->B C Collect Waste in a Labeled, Corrosive-Resistant Container B->C Waste Generation D Securely Seal Container C->D E Store in a Designated, Locked, and Ventilated Area D->E F Contact Approved Hazardous Waste Disposal Company E->F Ready for Disposal G Arrange for Pickup and Proper Disposal F->G

Disposal Workflow for this compound

First Aid Measures

In case of exposure, immediate medical attention is required.[4]

  • Eyes: Immediately flush with running water for at least 15 minutes, holding eyelids open.[1][4] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1][4]

  • Skin: Immediately remove all contaminated clothing and flush the affected area with large amounts of water.[1] Continue flushing until medical advice is received.[1]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][4] If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Ingestion: Rinse mouth with water.[1][4] Do NOT induce vomiting.[1][4] Seek immediate medical attention.[4]

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always refer to the most current Safety Data Sheet (SDS) for this chemical before use.

References

Personal protective equipment for handling alpha-Bromo-2-chlorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational guidelines, and disposal procedures for the handling of alpha-Bromo-2-chlorophenylacetic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 29270-30-2[1]

  • Molecular Formula: C₈H₆BrClO₂[2]

Primary Hazards:

  • Causes severe skin burns and eye damage.[1]

  • May be corrosive to metals.[1]

  • Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]

  • Suspected of causing genetic defects.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[4][5][6]Protects against splashes of the corrosive solid or its solutions, which can cause severe eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[4][5]Prevents direct skin contact, which can result in severe burns.[1] Regularly inspect gloves for any signs of degradation or discoloration and replace them immediately if compromised.[6]
Body Protection A chemical-resistant laboratory coat or apron.[5][6]Protects against spills and contamination of personal clothing.[1]
Footwear Closed-toe shoes.[5][6]Protects feet from potential spills.
Respiratory Protection Use in a well-ventilated area.[1] If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.Avoid inhalation of dust or fumes, which can cause respiratory tract irritation.[1][2]

Operational Plan

Adherence to the following step-by-step procedures is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Before handling, review the Safety Data Sheet (SDS).[5]

  • Ensure a chemical fume hood is operational and use it for all manipulations of the solid compound and its solutions to minimize inhalation exposure.[4][6]

  • Locate the nearest emergency eyewash station and safety shower and confirm they are accessible and functional.

  • Have appropriate spill cleanup materials readily available (e.g., absorbent pads, sodium bicarbonate for neutralization).[7]

2. Handling the Chemical:

  • Wear all required PPE as specified in the table above.[1]

  • When handling the solid, use dry, clean tools and avoid generating dust.[1]

  • If preparing a solution, always add the acid slowly to the solvent, never the other way around.[5][7]

  • Keep containers securely sealed when not in use.[1]

  • Avoid contact with incompatible materials, moisture, and ignition sources.[1]

3. Post-Handling and Cleanup:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][7]

  • Decontaminate all work surfaces and equipment after use.

  • Contaminated clothing should be removed immediately and laundered separately before reuse.[1]

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

1. Waste Segregation and Collection:

  • Dispose of this compound and any materials contaminated with it in a designated, properly labeled hazardous waste container for "Halogenated Organic Wastes".[8][9]

  • Do not mix with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[10]

  • The waste container must be made of a compatible material (e.g., a corrosive-resistant container with a resistant inner liner) and kept tightly closed except when adding waste.[9]

2. Labeling and Storage:

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep1 Review SDS prep2 Verify Fume Hood & Safety Showers prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh Solid Chemical prep3->handle1 Proceed to Handling handle2 Prepare Solution (if needed) handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Surfaces & Glassware handle3->clean1 Experiment Complete disp1 Collect Waste in Halogenated Organic Waste Container handle3->disp1 Generate Waste clean2 Remove PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp3 Contact EHS for Pickup clean3->disp3 Final Step disp2 Label & Store Waste Securely disp1->disp2 disp2->disp3

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.